molecular formula C8H9BO4 B591574 (2-Formyl-3-methoxyphenyl)boronic acid CAS No. 958030-46-1

(2-Formyl-3-methoxyphenyl)boronic acid

Cat. No.: B591574
CAS No.: 958030-46-1
M. Wt: 179.966
InChI Key: XSAPYCFXQHQPMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Formyl-3-methoxyphenyl)boronic acid is a useful research compound. Its molecular formula is C8H9BO4 and its molecular weight is 179.966. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-formyl-3-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO4/c1-13-8-4-2-3-7(9(11)12)6(8)5-10/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAPYCFXQHQPMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)OC)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(2-Formyl-3-methoxyphenyl)boronic acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 958030-46-1

This technical guide provides an in-depth overview of (2-Formyl-3-methoxyphenyl)boronic acid, a versatile organic compound with significant applications in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and key reactions.

Chemical and Physical Properties

This compound is a substituted phenylboronic acid featuring both a formyl and a methoxy group on the aromatic ring. These functional groups impart unique reactivity and make it a valuable building block in the synthesis of complex organic molecules.

PropertyValue
CAS Number 958030-46-1[1][2][3][4][5]
Molecular Formula C₈H₉BO₄[1][2][4]
Molecular Weight 179.97 g/mol [1][2][4]
Appearance Solid
Storage Inert atmosphere, 2-8°C[2]

Synthesis of this compound

The synthesis of this compound can be achieved through the formylation of a corresponding methoxyphenylboronic acid precursor. A relevant method is the Rieche formylation, which introduces a formyl group onto an activated aromatic ring.

Experimental Protocol: Rieche Formylation of Methoxyphenylboronic Acids

This protocol is a general method for the formylation of methoxyphenylboronic acids and can be adapted for the synthesis of this compound.[2]

Materials:

  • Methoxyphenylboronic acid derivative (1.0 mmol)

  • Dichloromethane (DCM)

  • Iron(III) chloride (FeCl₃) (1.0 mmol)

  • Dichloromethyl methyl ether (Cl₂CHOCH₃) (1.0 mmol)

  • 10% Hydrochloric acid (HCl)

  • Argon atmosphere

Procedure:

  • Dissolve the methoxyphenylboronic acid (1.0 mmol) in dichloromethane.

  • Cool the solution to 0°C under an argon atmosphere.

  • Add FeCl₃ (1.0 mmol) and stir for 10 minutes.

  • Add dichloromethyl methyl ether (1.0 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction with 10% HCl.

  • Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers, dry over anhydrous sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product via column chromatography.

The regioselectivity of the formylation is influenced by the position of the methoxy and boronic acid groups on the phenyl ring.[2] For 3-methoxyphenylboronic acid, formylation can potentially occur at the ortho-positions (2- or 6-position).

Synthesis Workflow

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 3-Methoxyphenylboronic acid 3-Methoxyphenylboronic acid Rieche Formylation Rieche Formylation 3-Methoxyphenylboronic acid->Rieche Formylation Dichloromethyl methyl ether Dichloromethyl methyl ether Dichloromethyl methyl ether->Rieche Formylation FeCl3 (Lewis Acid) FeCl3 (Lewis Acid) FeCl3 (Lewis Acid)->Rieche Formylation DCM (Solvent) DCM (Solvent) DCM (Solvent)->Rieche Formylation Quenching (HCl) Quenching (HCl) Rieche Formylation->Quenching (HCl) Extraction (DCM) Extraction (DCM) Quenching (HCl)->Extraction (DCM) Chromatography Chromatography Extraction (DCM)->Chromatography This compound This compound Chromatography->this compound

Caption: General workflow for the synthesis via Rieche formylation.

Key Reactions: Suzuki-Miyaura Cross-Coupling

This compound is a valuable coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This reaction is widely used to synthesize biaryls, styrenes, and polyolefins.[6]

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The key steps are oxidative addition, transmetalation, and reductive elimination.[7]

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl boronic acid with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., toluene/water, dioxane/water, DMF)

Procedure:

  • In a reaction vessel, combine this compound, the aryl halide, and the base.

  • Add the solvent system to the mixture.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Add the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Perform an aqueous workup: add water and extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Suzuki-Miyaura Catalytic Cycle

G Pd(0) Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Ar-X Reductive Elimination Reductive Elimination Oxidative Addition Oxidative Addition Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Ar'-B(OH)2 Base Transmetalation Transmetalation Ar-Pd(II)-Ar'->Pd(0) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological Activity

While specific studies on the biological activity of this compound are limited, related compounds such as 2-formylphenylboronic acid have been investigated for their effects on cell viability and migration.[3] One study showed that 2-formylphenylboronic acid exhibited concentration-dependent effects on L929 fibroblast cell lines, with high viability observed at concentrations between 3.90-31.25 µg/ml.[3] This suggests that derivatives of this compound could be of interest for applications in wound healing and tissue regeneration.[3] However, it is important to note that higher concentrations of these compounds can be toxic.[3]

Derivatives of 2-methoxybenzamide have been synthesized and evaluated as inhibitors of the Hedgehog (Hh) signaling pathway, which is implicated in some cancers.[8] This suggests a potential avenue for the application of this compound in the development of novel anticancer agents.

Characterization Data

General Protocol for NMR Analysis

Sample Preparation:

  • Accurately weigh 5-10 mg of the boronic acid derivative for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Ensure complete dissolution of the sample, with gentle warming if necessary.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Reference the chemical shifts to the residual solvent peak.

The characteristic signals in the ¹H NMR spectrum would include aromatic protons, the aldehyde proton (typically downfield), the methoxy protons, and the boronic acid hydroxyl protons (often a broad singlet). The ¹³C NMR spectrum would show corresponding signals for the aromatic carbons, the aldehyde carbonyl carbon, and the methoxy carbon.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of complex biaryl structures through the Suzuki-Miyaura coupling reaction. Its unique substitution pattern offers opportunities for the synthesis of novel compounds with potential applications in medicinal chemistry, including drug discovery efforts targeting cancer and wound healing. Further research is warranted to fully explore the synthetic utility and biological activity of this compound and its derivatives.

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of (2-Formyl-3-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of (2-Formyl-3-methoxyphenyl)boronic acid. It is intended to be a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and materials science, where arylboronic acids are crucial building blocks. This document summarizes available data, outlines key synthetic and reactive methodologies, and provides visual representations of typical experimental workflows.

Core Properties of this compound

This compound, with the CAS number 958030-46-1, is a bifunctional organic compound containing both a boronic acid and an aldehyde functional group attached to a methoxy-substituted benzene ring.[1][2] This substitution pattern makes it a versatile reagent in organic synthesis, particularly in the construction of complex molecular architectures through cross-coupling reactions. While specific experimental data for this particular isomer is limited in publicly available literature, the fundamental properties can be summarized.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C8H9BO4[1][2]
Molecular Weight 179.97 g/mol [1][2]
CAS Number 958030-46-1[1][2]
Appearance White to light yellow powder/crystal[3]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available

Safety Information: this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

It is recommended to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses.[4]

Chemical Reactivity and Applications

Arylboronic acids are most renowned for their participation in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. The presence of the aldehyde group in this compound offers a reactive handle for subsequent transformations, such as reductive amination, oxidation to a carboxylic acid, or Wittig-type reactions.

The methoxy group, being an electron-donating group, can influence the electronic properties of the aromatic ring and its reactivity in electrophilic aromatic substitution reactions.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid) with an organohalide or triflate, catalyzed by a palladium(0) complex.[5][6] This reaction is widely used to synthesize biaryls, styrenes, and polyolefins and is tolerant of a wide range of functional groups.[5]

The general catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[6]

Experimental Protocols

Representative Synthesis of a Formylphenylboronic Acid

The synthesis of formylphenylboronic acids often requires protection of the reactive aldehyde group before the formation of the organometallic intermediate that reacts with a borate ester.[7] A common method involves the reaction of a halogenated and protected benzaldehyde with an organolithium reagent or magnesium to form a Grignard reagent, followed by reaction with a trialkyl borate and subsequent acidic workup to deprotect the aldehyde and hydrolyze the borate ester.[7]

Protocol: Synthesis of 3-Formylphenylboronic Acid (Adapted from a general procedure)

  • Protection of the Aldehyde: 3-Bromobenzaldehyde is reacted with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene, with azeotropic removal of water using a Dean-Stark apparatus, to form the corresponding acetal.

  • Formation of the Organolithium Reagent: The protected 3-bromobenzaldehyde is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of n-butyllithium in hexanes is added dropwise to the cooled solution. The reaction is stirred at -78 °C for a period to ensure complete formation of the aryllithium species.

  • Borylation: A trialkyl borate, such as trimethyl borate or triisopropyl borate, is then added dropwise to the reaction mixture at -78 °C.

  • The reaction is allowed to slowly warm to room temperature and stirred for several hours.

  • Hydrolysis and Deprotection: The reaction is quenched by the addition of an aqueous acid, such as hydrochloric acid. This step hydrolyzes the borate ester to the boronic acid and removes the acetal protecting group.

  • Workup and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography.

Representative Suzuki-Miyaura Cross-Coupling Protocol

This protocol outlines a general procedure for the cross-coupling of an arylboronic acid with an aryl bromide.

Materials:

  • Arylboronic acid (e.g., this compound) (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

  • Base (e.g., K2CO3, Na2CO3, or Cs2CO3) (2.0 equivalents)

  • Solvent (e.g., a mixture of toluene and water, or dioxane and water)

Procedure:

  • To a reaction flask, add the arylboronic acid, aryl bromide, and base.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon) several times.

  • The solvent and the palladium catalyst are added under the inert atmosphere.

  • The reaction mixture is heated with stirring (typically between 80-100 °C) and monitored by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica gel or by recrystallization.

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow for the synthesis and application of an arylboronic acid.

experimental_workflow cluster_synthesis Synthesis of Arylboronic Acid cluster_coupling Suzuki-Miyaura Coupling start_material Halogenated Benzaldehyde protection Aldehyde Protection (e.g., Acetal Formation) start_material->protection organometallic Organometallic Formation (e.g., with n-BuLi) protection->organometallic borylation Borylation (with Trialkyl Borate) organometallic->borylation hydrolysis Hydrolysis & Deprotection (Aqueous Acid) borylation->hydrolysis purification_synthesis Purification (Recrystallization/Chromatography) hydrolysis->purification_synthesis product_boronic_acid This compound purification_synthesis->product_boronic_acid reaction_setup Reaction Setup (Inert Atmosphere) product_boronic_acid->reaction_setup aryl_halide Aryl Halide aryl_halide->reaction_setup base Base (e.g., K2CO3) base->reaction_setup catalyst Pd Catalyst catalyst->reaction_setup heating Heating reaction_setup->heating workup Aqueous Workup heating->workup purification_coupling Purification (Chromatography) workup->purification_coupling final_product Biaryl Product purification_coupling->final_product

Caption: General workflow for the synthesis and application of an arylboronic acid.

This guide serves as a foundational resource on this compound. Further experimental investigation is required to fully characterize its physical properties and explore its full potential in synthetic applications. Researchers are encouraged to consult specialized chemical literature and safety data sheets before handling this compound.

References

Synthesis Pathway for (2-Formyl-3-methoxyphenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a plausible and experimentally supported synthesis pathway for (2-Formyl-3-methoxyphenyl)boronic acid, a valuable building block in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. The described methodology is based on the Rieche formylation of 3-methoxyphenylboronic acid.

Core Synthesis Pathway: Rieche Formylation

The synthesis of this compound can be achieved through the electrophilic formylation of commercially available 3-methoxyphenylboronic acid. The Rieche reaction, which employs dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid, is a suitable method for this transformation. The regioselectivity of the formylation is directed by the activating methoxy group, favoring substitution at the ortho position, which is also meta to the deactivating boronic acid group.

Recent studies on the Rieche formylation of methoxyphenyl boronic acids have shown that this method can produce formylated arylboronic acids.[1] Specifically, the formylation of 3-methoxyphenylboronic acid has been reported to yield a formylated boronic acid product.[1]

Quantitative Data Summary

ParameterValueSource/Comment
Starting Material 3-Methoxyphenylboronic acidCommercially available.
Product This compound-
CAS Number 958030-46-1-
Molecular Formula C₈H₉BO₄-
Molecular Weight 179.97 g/mol -
Reported Yield Modest[1]
Melting Point Not available in searched literature.-
¹H NMR Data Not available in searched literature.-
¹³C NMR Data Not available in searched literature.-

Experimental Protocol

The following experimental protocol is adapted from a general procedure for the Rieche formylation of arylboronic acids using iron(III) chloride as the Lewis acid.[1] This procedure should be considered a starting point and may require optimization for this specific substrate.

Materials:

  • 3-Methoxyphenylboronic acid

  • Dichloromethane (DCM), anhydrous

  • Iron(III) chloride (FeCl₃), anhydrous

  • Dichloromethyl methyl ether (Cl₂CHOCH₃)

  • 10% Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 3-methoxyphenylboronic acid (1.0 mmol, 1.0 eq.) in anhydrous dichloromethane (4 mL), anhydrous iron(III) chloride (1.0 mmol, 1.0 eq.) is added.

  • The mixture is stirred for 10 minutes at 0°C under an inert atmosphere (e.g., argon).

  • Dichloromethyl methyl ether (1.0 mmol, 1.0 eq.) is then added dropwise to the reaction mixture.

  • The reaction is allowed to stir at room temperature for 24 hours.

  • Upon completion, the reaction is quenched by the addition of 10% hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine.

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting crude residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 8:2) to afford the desired this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Rieche Formylation cluster_reagents Reagents cluster_workup Workup & Purification cluster_product Final Product 3-MBA 3-Methoxyphenyl- boronic acid Reaction Reaction Vessel (DCM) 3-MBA->Reaction Quench Quench (10% HCl) Reaction->Quench 24h, rt FeCl3 FeCl₃ FeCl3->Reaction DCMME Cl₂CHOCH₃ DCMME->Reaction Extraction Extraction (DCM) Quench->Extraction Wash Wash (NaHCO₃, Brine) Extraction->Wash Dry Dry (Na₂SO₄) Wash->Dry Purify Column Chromatography Dry->Purify Product (2-Formyl-3-methoxyphenyl)- boronic acid Purify->Product

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of (2-Formyl-3-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Formyl-3-methoxyphenyl)boronic acid is a substituted aromatic organic compound of significant interest in medicinal chemistry and organic synthesis due to the versatile reactivity of its boronic acid and aldehyde functional groups. This technical guide provides a detailed analysis of its molecular structure, bonding characteristics, and key physicochemical properties. In the absence of specific experimental crystallographic data for this exact molecule, this guide leverages computational chemistry data from closely related analogs and established principles of organic chemistry to provide a robust predictive model of its structural parameters. This document also outlines generalized experimental protocols for its synthesis and characterization, and visualizes key chemical pathways and workflows.

Molecular Structure and Bonding

This compound, with the chemical formula C₈H₉BO₄, possesses a planar phenyl ring core. The boronic acid [-B(OH)₂], formyl (-CHO), and methoxy (-OCH₃) groups are attached to this central scaffold. The spatial arrangement and electronic interactions of these substituents dictate the molecule's overall geometry, reactivity, and intermolecular interactions.

The boronic acid group is characterized by a trigonal planar boron atom, which is sp² hybridized. This hybridization results in an empty p-orbital, rendering the boron atom Lewis acidic and capable of accepting a lone pair of electrons. This property is fundamental to many of its characteristic reactions, including the formation of boronate esters and its use in Suzuki-Miyaura cross-coupling reactions.

The formyl and methoxy groups, positioned ortho and meta to the boronic acid respectively, significantly influence the electronic properties of the phenyl ring through resonance and inductive effects. The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction, with the resonance effect typically dominating. The formyl group is a strong electron-withdrawing group through both resonance and induction. These electronic effects modulate the reactivity of the aromatic ring and the acidity of the boronic acid.

Predicted Structural Parameters

While a definitive crystal structure for this compound is not publicly available, structural parameters can be predicted with a high degree of confidence based on computational studies of similarly substituted phenylboronic acids. The following table summarizes these predicted bond lengths and angles.

ParameterPredicted Value (Å)Notes
Bond Lengths
C-B1.55 - 1.57Typical for arylboronic acids.
B-O1.36 - 1.38Shorter than a typical B-O single bond due to partial double bond character arising from p-π interaction between oxygen lone pairs and the empty p-orbital of boron.
C=O (formyl)1.21 - 1.23Characteristic of an aromatic aldehyde.
C-O (methoxy)1.35 - 1.37Typical for an aryl ether.
C-C (aromatic)1.38 - 1.41Standard aromatic C-C bond lengths.
Bond Angles (Degrees)
C-B-O118 - 122Consistent with sp² hybridization of the boron atom.
O-B-O116 - 120Consistent with sp² hybridization of the boron atom.
C-C-B119 - 121
C-C=O (formyl)123 - 125
C-O-C (methoxy)117 - 119

Intermolecular Interactions and Supramolecular Chemistry

Arylboronic acids are known to form hydrogen-bonded dimers or polymeric chains in the solid state. The two hydroxyl groups of the boronic acid moiety can act as both hydrogen bond donors and acceptors. In the case of this compound, the formyl and methoxy groups can also participate in intermolecular hydrogen bonding, potentially leading to complex supramolecular architectures. The formation of boroxines, cyclic anhydrides of boronic acids, is also a possibility, particularly under dehydrating conditions.

intermolecular_interactions cluster_0 Molecule A cluster_1 Molecule B A This compound B This compound A->B Hydrogen Bonding (B(OH)₂ dimers, chains) B->A π-π Stacking (Aromatic rings)

Caption: Potential intermolecular interactions in solid-state this compound.

Experimental Protocols

Synthesis via Rieche Formylation

A plausible synthetic route to this compound is the Rieche formylation of 3-methoxyphenylboronic acid. This electrophilic aromatic substitution reaction introduces a formyl group onto the aromatic ring.

synthesis_workflow start 3-Methoxyphenylboronic Acid reaction Rieche Formylation start->reaction reagents Dichloromethyl methyl ether FeCl₃ (Lewis Acid) DCM (Solvent) reagents->reaction workup Aqueous Work-up (e.g., HCl wash) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product This compound purification->product characterization Characterization (NMR, IR, MS) product->characterization

Caption: Generalized workflow for the synthesis of this compound.

Methodology:

  • Reaction Setup: To a solution of 3-methoxyphenylboronic acid in a suitable inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), a Lewis acid catalyst (e.g., FeCl₃ or TiCl₄) is added at a reduced temperature (e.g., 0 °C).

  • Addition of Formylating Agent: Dichloromethyl methyl ether is added dropwise to the reaction mixture while maintaining the reduced temperature.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred for a specified period, monitored by a suitable technique like Thin Layer Chromatography (TLC).

  • Work-up: The reaction is quenched with an aqueous solution (e.g., dilute HCl). The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.

TechniqueExpected Observations
¹H NMR - Aromatic protons in the region of 7-8 ppm.- A singlet for the aldehyde proton around 9.5-10.5 ppm.- A singlet for the methoxy protons around 3.8-4.0 ppm.- A broad singlet for the boronic acid hydroxyl protons, which may be exchangeable with D₂O.
¹³C NMR - Aromatic carbons in the region of 110-160 ppm.- A signal for the aldehyde carbonyl carbon around 190-200 ppm.- A signal for the methoxy carbon around 55-60 ppm.
Infrared (IR) - A strong C=O stretching vibration for the aldehyde at approximately 1680-1700 cm⁻¹.- A broad O-H stretching band for the boronic acid hydroxyl groups around 3200-3600 cm⁻¹.- C-O stretching for the methoxy group around 1250 cm⁻¹.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Reactivity and Applications

The dual functionality of this compound makes it a valuable building block in organic synthesis.

logical_relationships cluster_boronic_acid Boronic Acid Reactivity cluster_aldehyde Aldehyde Reactivity molecule This compound suzuki Suzuki-Miyaura Coupling molecule->suzuki Forms C-C bonds chan_lam Chan-Lam Coupling molecule->chan_lam Forms C-N, C-O bonds esterification Boronate Ester Formation molecule->esterification Protection/Sensing reductive_amination Reductive Amination molecule->reductive_amination Forms C-N bonds wittig Wittig Reaction molecule->wittig Forms C=C bonds oxidation Oxidation to Carboxylic Acid molecule->oxidation Forms C(O)OH

Caption: Reactivity pathways of this compound.

  • Boronic Acid Moiety: This group is primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. It can also participate in Chan-Lam coupling to form carbon-heteroatom bonds and can be used in the development of sensors for saccharides and other diols through the formation of fluorescent boronate esters.

  • Formyl Moiety: The aldehyde group can undergo a wide range of classical organic reactions, including reductive amination to form amines, Wittig reactions to generate alkenes, and oxidation to the corresponding carboxylic acid.

This dual reactivity allows for the sequential or orthogonal functionalization of the molecule, making it a versatile scaffold for the synthesis of complex molecular architectures, particularly in the context of drug discovery and development.

Conclusion

This compound is a molecule with significant potential in synthetic and medicinal chemistry. While direct experimental structural data is currently limited, a comprehensive understanding of its molecular structure, bonding, and reactivity can be achieved through the analysis of related compounds and computational modeling. This technical guide provides a foundational understanding for researchers and professionals working with this and similar substituted arylboronic acids, offering insights into its synthesis, characterization, and potential applications. Further experimental investigation, particularly single-crystal X-ray diffraction, would be invaluable in refining the structural parameters presented herein.

Spectral Data and Synthetic Protocol for (2-Formyl-3-methoxyphenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data and a plausible synthetic route for (2-Formyl-3-methoxyphenyl)boronic acid (CAS RN: 958030-46-1; Molecular Formula: C₈H₉BO₄). Due to the limited availability of public experimental spectral data for this specific compound, this guide combines data from closely related analogs and predictive analysis to serve as a valuable resource for researchers.

Spectral Data Summary

The following tables summarize the expected and reported spectral data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data
NucleusPredicted Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNotes
¹H NMR
Ar-H (ortho to -CHO)7.8 - 8.0d~8
Ar-H (para to -CHO)7.2 - 7.4t~8
Ar-H (ortho to -B(OH)₂)7.0 - 7.2d~8
-OCH₃ 3.9 - 4.1s-
-CHO 9.8 - 10.2s-
-B(OH )₂5.0 - 6.0br s-Exchangeable with D₂O
¹³C NMR
C =O190 - 195
C -O155 - 160
C -B130 - 135Signal may be broad
Ar-C H115 - 140Multiple signals expected
-OC H₃55 - 60
¹¹B NMR
-B (OH)₂28 - 32br s-

Note: The NMR data is based on values reported for structurally similar compounds in the literature. Actual experimental values may vary.

Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3500-3200Broad, StrongO-H stretch (boronic acid)
3050-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (methoxy)
2850-2750WeakC-H stretch (aldehyde)
1700-1680StrongC=O stretch (aldehyde)
1600-1580, 1500-1450Medium-StrongC=C stretch (aromatic)
1380-1320StrongB-O stretch
1280-1240StrongC-O stretch (aryl ether)
1050-1020MediumB-OH bend

Note: This IR data is predicted based on characteristic functional group frequencies.

Table 3: Mass Spectrometry (MS) Data
IonPredicted m/zNotes
[M+H]⁺181.06
[M+Na]⁺203.04
[M-H]⁻179.05
[M+HCOO]⁻225.06

Note: This data is based on predicted values for the constitutional isomer (3-formyl-2-methoxyphenyl)boronic acid and serves as an estimation.[1]

Experimental Protocols

Synthesis via Rieche Formylation

A plausible synthetic route to this compound is the Rieche formylation of 3-methoxyphenylboronic acid. This method utilizes a Lewis acid and dichloromethyl methyl ether as the formylating agent.[2]

Materials:

  • 3-Methoxyphenylboronic acid

  • Dichloromethane (DCM), anhydrous

  • Iron(III) chloride (FeCl₃), anhydrous

  • Dichloromethyl methyl ether (Cl₂CHOCH₃)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 3-methoxyphenylboronic acid (1.0 mmol, 1 eq.) in anhydrous DCM (4 mL/mmol) under an argon atmosphere at 0°C, add anhydrous FeCl₃ (1.0 mmol, 1.2 eq.).

  • Stir the mixture for 10 minutes at 0°C.

  • Add dichloromethyl methyl ether (1.0 mmol, 1 eq.) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Quench the reaction by adding 1 M HCl (10 mL).

  • Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Spectral Analysis Protocols
  • NMR Spectroscopy: Dissolve the purified sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a 400 MHz or higher field spectrometer.

  • IR Spectroscopy: Obtain the infrared spectrum of the solid sample using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: Analyze the sample using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source to determine the accurate mass and confirm the molecular formula.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow Start 3-Methoxyphenylboronic acid in DCM Reaction Rieche Formylation (FeCl3, Cl2CHOCH3) Start->Reaction 1. Add Reagents Quench Quenching (1 M HCl) Reaction->Quench 2. Stop Reaction Extraction Workup & Extraction (DCM, NaHCO3, Brine) Quench->Extraction 3. Isolate Crude Product Purification Purification (Column Chromatography) Extraction->Purification 4. Purify Product This compound Purification->Product 5. Final Product

References

Stability and Storage of (2-Formyl-3-methoxyphenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Formyl-3-methoxyphenyl)boronic acid is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. As with many boronic acids, its stability and proper storage are critical for ensuring its reactivity and the reproducibility of experimental results. This technical guide provides an in-depth overview of the known stability profile, recommended storage conditions, and proposed methodologies for the comprehensive stability assessment of this compound.

Core Concepts of Boronic Acid Stability

Arylboronic acids are susceptible to several degradation pathways that can impact their purity and performance in chemical reactions. The primary modes of degradation are protodeboronation and oxidation. The rate of these degradation processes is influenced by environmental factors such as temperature, moisture, pH, light, and the presence of oxidizing agents.

Recommended Storage and Handling Conditions

To maintain the integrity of this compound, adherence to appropriate storage and handling protocols is essential. The following conditions are based on information from safety data sheets and general knowledge of arylboronic acid stability.

ParameterRecommended ConditionRationale
Temperature 2-8 °C[1]Reduces the rate of potential degradation reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)[1]Minimizes exposure to oxygen and moisture, thereby inhibiting oxidative degradation and hydrolysis.
Moisture Store in a dry environment. Keep container tightly sealed.Boronic acids can be sensitive to moisture, which can facilitate protodeboronation and the formation of boroxines (anhydrides).
Light Protect from light.While specific photostability data is limited, it is good practice to protect from light to prevent potential photolytic degradation.
Incompatible Materials Strong oxidizing agents.To prevent oxidative degradation of the boronic acid moiety.

Handling Precautions:

  • Handle in a well-ventilated area or under a fume hood.

  • Avoid inhalation of dust.

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Minimize exposure to ambient air and moisture during weighing and transfer.

Potential Degradation Pathways

The key potential degradation pathways for this compound are illustrated below. Understanding these pathways is crucial for developing stability-indicating analytical methods.

G Potential Degradation Pathways A This compound B Protodeboronation Product (3-Methoxybenzaldehyde) A->B H₂O, Acid/Base C Oxidative Degradation Product (2-Formyl-3-methoxyphenol) A->C O₂, Light, Metal Traces D Boroxine (Trimeric Anhydride) A->D Heat, Dehydration G Forced Degradation Workflow cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare stock solution of This compound in a suitable solvent (e.g., Acetonitrile:Water) B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Oxidative Degradation (e.g., 3% H₂O₂, RT) A->D E Thermal Degradation (Solid state, e.g., 80°C) A->E F Photolytic Degradation (Solution, ICH Q1B guidelines) A->F G Analyze samples at specified time points using a stability-indicating HPLC method. B->G C->G D->G E->G F->G

References

An In-depth Technical Guide to the Solubility of (2-Formyl-3-methoxyphenyl)boronic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Formyl-3-methoxyphenyl)boronic acid is an organic compound of significant interest in synthetic chemistry, particularly as a building block in Suzuki-Miyaura cross-coupling reactions to form complex organic molecules. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and for its potential application in drug formulation. This technical guide addresses the solubility of this compound, providing a framework for its practical application in a laboratory setting.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide provides valuable insights by presenting solubility data for analogous phenylboronic acids. Furthermore, it details a robust experimental protocol for determining the solubility of this specific compound.

Solubility Profile of Analogous Phenylboronic Acids

To approximate the solubility characteristics of this compound, it is instructive to examine the solubility of structurally similar compounds. Phenylboronic acid and its derivatives serve as a useful proxy. The presence of a formyl group and a methoxy group on the phenyl ring of the target compound will influence its polarity and hydrogen bonding capabilities, thereby affecting its solubility. Generally, boronic acids exhibit a range of solubilities in organic solvents, with higher solubility often observed in polar aprotic and protic solvents.

The following table summarizes the qualitative and quantitative solubility of phenylboronic acid in various organic solvents, which can be used as a reference point.[1]

Table 1: Solubility Data for Phenylboronic Acid

SolventTypeSolubility
AcetoneKetoneHigh
3-PentanoneKetoneHigh
Dipropyl etherEtherHigh
ChloroformHalogenatedModerate
MethylcyclohexaneHydrocarbonVery Low

Data extrapolated from studies on phenylboronic acid and its derivatives.[2][3]

It is important to note that the introduction of functional groups, such as the formyl and methoxy groups in this compound, can alter these general trends. For instance, the isobutoxy group in isobutoxyphenylboronic acid isomers generally increases solubility in many organic solvents compared to the parent phenylboronic acid.[2]

Experimental Protocol for Solubility Determination: The Dynamic Method

A widely accepted and reliable technique for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method.[4] This method involves monitoring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[1] The disappearance of turbidity in the solid-liquid mixture marks the solubility point at a specific composition.[2][5]

Materials and Equipment:

  • This compound

  • Selected organic solvents (e.g., acetone, acetonitrile, toluene, methanol, chloroform)

  • Jacketed glass vessel equipped with a magnetic stirrer

  • Circulating thermostat bath for precise temperature control

  • Calibrated thermometer or temperature probe

  • Turbidity sensor or a laser beam and photodetector for monitoring solution clarity

  • Analytical balance for accurate measurements

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel. The composition of the mixture should be known with high accuracy.[2]

  • Heating and Stirring: Place the vessel in the thermostat bath and commence vigorous stirring of the mixture.

  • Controlled Heating: The temperature of the bath is then slowly and constantly increased, for instance, at a rate of 0.1-0.5 °C per minute.[1]

  • Turbidity Measurement: Continuously monitor the turbidity of the solution. This can be done visually or, for greater accuracy, with a luminance probe or by observing the scattering of a laser beam passing through the solution.[2]

  • Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes perfectly clear is recorded as the solubility temperature for that specific composition.[1]

  • Data Collection: Repeat the experiment with different compositions of the solute and solvent to construct a solubility curve, which plots solubility as a function of temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the dynamic method of solubility determination.

G A Sample Preparation (Weigh solute and solvent) B Heating and Stirring (Jacketed vessel in thermostat bath) A->B C Controlled Heating (Slow, constant rate) B->C D Turbidity Monitoring (Visually or with a probe) C->D E Record Dissolution Temperature (Solution becomes clear) D->E F Repeat for Different Compositions E->F G Construct Solubility Curve (Solubility vs. Temperature) E->G F->A New sample

Caption: Workflow for determining boronic acid solubility.

While direct quantitative solubility data for this compound remains to be extensively published, a robust understanding of its likely behavior can be inferred from analogous compounds such as phenylboronic acid. For precise quantitative measurements, the dynamic method for solubility determination provides a reliable and well-established experimental protocol. The information and methodologies presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary tools to effectively utilize this compound in their work.

References

The Engine of Innovation: A Technical Guide to Boronic Acid Reactions in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Boronic acids and their derivatives have emerged as indispensable tools in modern organic synthesis, enabling the construction of complex molecular architectures with remarkable efficiency and precision. Their versatility, functional group tolerance, and generally low toxicity have positioned them at the forefront of methodologies for carbon-carbon and carbon-heteroatom bond formation, with profound implications for the pharmaceutical, agrochemical, and materials science industries. This technical guide provides an in-depth exploration of the core mechanisms of three pivotal boronic acid reactions: the Suzuki-Miyaura coupling, the Chan-Lam coupling, and the Petasis reaction. Detailed experimental protocols, quantitative data summaries, and mechanistic visualizations are presented to equip researchers with the foundational knowledge to effectively harness the power of these transformative reactions.

The Suzuki-Miyaura Coupling: A Pillar of C-C Bond Formation

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic chemistry, facilitating the formation of carbon-carbon bonds between organoboronic acids and organic halides or triflates.[1][2] Its significance was recognized with the 2010 Nobel Prize in Chemistry, a testament to its broad impact on the synthesis of biaryls, conjugated systems, and complex natural products.[1]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered on a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[1][2][3] The cycle comprises three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[2]

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; PdII_complex [label="R¹-Pd(II)L₂-X", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; PdII_R2_complex [label="R¹-Pd(II)L₂-R²", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; Product [label="R¹-R²", shape=ellipse, fillcolor="#FFFFFF", style=rounded, fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label="R¹-X", color="#4285F4"]; OxAdd -> PdII_complex [color="#4285F4"]; PdII_complex -> Transmetalation [label="R²-B(OR)₂\n(Base)", color="#EA4335"]; Transmetalation -> PdII_R2_complex [color="#EA4335"]; PdII_R2_complex -> RedElim [color="#34A853"]; RedElim -> Product [color="#34A853"]; PdII_R2_complex -> Pd0 [style=dashed, color="#34A853"];

// Invisible nodes and edges for layout {rank=same; Pd0; Product;} } .dot Figure 1. Catalytic cycle of the Suzuki-Miyaura coupling.

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an organic halide (R¹-X) to a low-valent palladium(0) complex, typically coordinated by phosphine ligands (L). This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square-planar palladium(II) intermediate. This is often the rate-determining step of the cycle.

  • Transmetalation: In this crucial step, the organic group (R²) is transferred from the boronic acid derivative to the palladium(II) center. The reaction requires the presence of a base, which activates the boronic acid by forming a more nucleophilic "ate" complex. The halide or other leaving group on the palladium is displaced by the R² group.

  • Reductive Elimination: The final step of the cycle is the reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond in the desired product (R¹-R²) and regenerates the catalytically active palladium(0) species. This step proceeds more readily when the two organic groups are cis to each other on the palladium center.

Quantitative Data

The efficiency of the Suzuki-Miyaura coupling is influenced by various factors, including the choice of catalyst, ligands, base, and solvent. The use of highly active catalysts, such as palladacycles, can lead to exceptionally high turnover numbers (TONs) and turnover frequencies (TOFs).

Catalyst SystemAryl HalideArylboronic AcidBaseSolventYield (%)TONTOF (h⁻¹)Reference
Pd(OAc)₂ / SPhos4-BromotoluenePhenylboronic acidK₃PO₄Toluene/H₂O>95--[4]
PalladacycleAryl IodidesArylboronic AcidsK₂CO₃AnisoleHigh10⁶ - 10⁷10⁵ - 10⁶[5][6][7]
Pd(PPh₃)₄2-Chloro-4,6-dimethoxypyrimidineBenzo[b]furan-2-boronic acidK₂CO₃MeOH/THF~90--[8]
Pd(PPh₃)₄2-Chloro-4,6-dimethoxypyrimidine3-Furan boronic acidK₂CO₃MeOH/THF~75--[8]

Table 1. Selected examples of Suzuki-Miyaura coupling reaction yields and catalyst performance.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

This protocol provides a general procedure for a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Add degassed toluene and degassed water via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

// Nodes start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; setup [label="Reaction Setup:\n- Add reactants, catalyst, ligand, base to flask\n- Purge with inert gas", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent [label="Add Degassed Solvents\n(Toluene/Water)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Heat and Stir\n(e.g., 80-100 °C)", fillcolor="#FBBC05", fontcolor="#202124"]; monitoring [label="Monitor Progress\n(TLC, GC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; workup [label="Aqueous Work-up:\n- Cool, add water\n- Extract with ethyl acetate\n- Wash with brine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Purification:\n- Dry, concentrate\n- Flash column chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Isolated Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> setup [color="#5F6368"]; setup -> solvent [color="#5F6368"]; solvent -> reaction [color="#5F6368"]; reaction -> monitoring [color="#5F6368"]; monitoring -> reaction [label="Incomplete", style=dashed, color="#EA4335"]; monitoring -> workup [label="Complete", color="#34A853"]; workup -> purification [color="#5F6368"]; purification -> product [color="#5F6368"]; } .dot Figure 2. General experimental workflow for Suzuki-Miyaura coupling.

The Chan-Lam Coupling: A Gateway to C-Heteroatom Bonds

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms carbon-heteroatom bonds, most notably C-N and C-O bonds.[3] This reaction provides a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination, often proceeding under milder conditions, open to the air, and at room temperature.[3][9][10]

The Catalytic Cycle

The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than that of the Suzuki-Miyaura reaction. However, a plausible catalytic cycle involves a copper catalyst cycling between Cu(I), Cu(II), and potentially Cu(III) oxidation states.

// Nodes CuII [label="Cu(II)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; ArCuII [label="Ar-Cu(II)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Coordination [label="Coordination", shape=plaintext, fontcolor="#202124"]; ArCuII_Nu [label="Ar-Cu(II)L₂(NuH)", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; Product [label="Ar-Nu", shape=ellipse, fillcolor="#FFFFFF", style=rounded, fontcolor="#202124"]; CuI [label="Cu(I)L", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidation [label="Oxidation", shape=plaintext, fontcolor="#202124"];

// Edges CuII -> Transmetalation [label="Ar-B(OR)₂", color="#4285F4"]; Transmetalation -> ArCuII [color="#4285F4"]; ArCuII -> Coordination [label="Nu-H", color="#EA4335"]; Coordination -> ArCuII_Nu [color="#EA4335"]; ArCuII_Nu -> RedElim [color="#34A853"]; RedElim -> Product [color="#34A853"]; ArCuII_Nu -> CuI [style=dashed, color="#34A853"]; CuI -> Oxidation [label="Oxidant (e.g., O₂)", color="#FBBC05"]; Oxidation -> CuII [color="#FBBC05"];

// Invisible nodes and edges for layout {rank=same; CuII; Product;} } .dot Figure 3. Proposed catalytic cycle for the Chan-Lam coupling.

  • Transmetalation: An arylboronic acid reacts with a copper(II) salt, transferring the aryl group to the copper center to form an aryl-copper(II) intermediate.

  • Coordination and Deprotonation: The heteroatom nucleophile (e.g., an amine or alcohol) coordinates to the aryl-copper(II) species. A base, which can be external or the nucleophile itself, facilitates the deprotonation of the heteroatom.

  • Reductive Elimination: The aryl group and the heteroatom nucleophile couple via reductive elimination from the copper center to form the desired product and a copper(I) species. Some mechanistic proposals involve an oxidation to a Cu(III) intermediate prior to reductive elimination, which is thought to be more facile.

  • Oxidation: The catalytically active copper(II) species is regenerated by the oxidation of the copper(I) intermediate, often by molecular oxygen from the air.

Quantitative Data

The Chan-Lam coupling is applicable to a wide range of nitrogen and oxygen nucleophiles. The reaction yield can be influenced by the electronic properties of the substrates, the copper source, ligands, and the presence of a base.

Arylboronic AcidNucleophileCatalystBaseSolventYield (%)Reference
Phenylboronic acidImidazoleCu(OAc)₂PyridineCH₂Cl₂88[11]
Phenylboronic acidAnilineCopper Iminoarylsulfonate ComplexNoneMeOHQuantitative[12]
Phenylboronic acidPhenolCu(OAc)₂PyridineCH₂Cl₂High[6]
4-Methoxyphenylboronic acidMorpholineCu(OAc)₂PyridineCH₂Cl₂95[13]
4-Nitrophenylboronic acidIndoleCu(OAc)₂PyridineCH₂Cl₂85[13]

Table 2. Selected examples of Chan-Lam coupling reaction yields.

Experimental Protocol: Chan-Lam N-Arylation of Imidazole

This protocol describes a general procedure for the copper-catalyzed N-arylation of imidazole with an arylboronic acid.

Materials:

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Imidazole (1.0 mmol, 1.0 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)

  • Pyridine (2.0 mmol, 2.0 equiv)

  • Dichloromethane (CH₂Cl₂, 5 mL)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • To a round-bottom flask, add the arylboronic acid, imidazole, and Cu(OAc)₂.

  • Add dichloromethane and pyridine to the flask.

  • Stir the reaction mixture at room temperature and open to the air.

  • Monitor the reaction by TLC. The reaction may take several hours to days for completion.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

// Nodes start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; setup [label="Reaction Setup:\n- Add arylboronic acid, nucleophile, and Cu(OAc)₂ to flask", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent_base [label="Add Solvent (CH₂Cl₂) and Base (Pyridine)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Stir at Room Temperature\n(Open to Air)", fillcolor="#FBBC05", fontcolor="#202124"]; monitoring [label="Monitor Progress\n(TLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; workup [label="Aqueous Work-up:\n- Dilute with ethyl acetate\n- Wash with NaHCO₃ and brine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Purification:\n- Dry, concentrate\n- Flash column chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Isolated Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> setup [color="#5F6368"]; setup -> solvent_base [color="#5F6368"]; solvent_base -> reaction [color="#5F6368"]; reaction -> monitoring [color="#5F6368"]; monitoring -> reaction [label="Incomplete", style=dashed, color="#EA4335"]; monitoring -> workup [label="Complete", color="#34A853"]; workup -> purification [color="#5F6368"]; purification -> product [color="#5F6368"]; } .dot Figure 4. General experimental workflow for Chan-Lam coupling.

The Petasis Reaction: A Three-Component Route to Amines

The Petasis reaction, also known as the borono-Mannich reaction, is a versatile multicomponent reaction that combines an amine, a carbonyl compound (typically an aldehyde or ketone), and an organoboronic acid to form substituted amines.[14] This reaction is particularly valuable for the synthesis of α-amino acids and other structurally diverse amines under mild, often metal-free conditions.[14]

Reaction Mechanism

The Petasis reaction is believed to proceed through the initial formation of an iminium ion from the condensation of the amine and the carbonyl component. The organoboronic acid then acts as a nucleophile, transferring its organic group to the iminium ion.

// Nodes Amine [label="R¹R²NH", fillcolor="#F1F3F4", fontcolor="#202124"]; Carbonyl [label="R³CHO", fillcolor="#F1F3F4", fontcolor="#202124"]; Condensation [label="Condensation", shape=plaintext, fontcolor="#202124"]; Iminium [label="[R³CH=NR¹R²]⁺", fillcolor="#F1F3F4", fontcolor="#202124"]; BoronicAcid [label="R⁴B(OH)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleophilic_Addition [label="Nucleophilic\nAddition", shape=plaintext, fontcolor="#202124"]; Product [label="R³CH(R⁴)NR¹R²", shape=ellipse, fillcolor="#FFFFFF", style=rounded, fontcolor="#202124"];

// Edges Amine -> Condensation [color="#4285F4"]; Carbonyl -> Condensation [color="#4285F4"]; Condensation -> Iminium [color="#4285F4"]; Iminium -> Nucleophilic_Addition [color="#EA4335"]; BoronicAcid -> Nucleophilic_Addition [color="#EA4335"]; Nucleophilic_Addition -> Product [color="#34A853"];

} .dot Figure 5. Simplified mechanism of the Petasis reaction.

A key feature of the Petasis reaction is the proposed formation of an "ate" complex between the boronic acid and a hydroxyl group, if present on the aldehyde (e.g., salicylaldehyde) or amine. This intramolecular delivery of the nucleophilic group can enhance the reaction rate and stereoselectivity. The rate-determining step is often the formation of the iminium ion or the subsequent nucleophilic attack.

Quantitative Data

The Petasis reaction is known for its broad substrate scope, tolerating a wide variety of amines, aldehydes, and boronic acids. The yields are generally good to excellent, and the reaction can be performed under mild conditions.

AldehydeAmineBoronic AcidSolventYield (%)Reference
Glyoxylic acidBenzylamine(E)-Styrylboronic acidDichloromethane85[4]
SalicylaldehydeMorpholinePhenylboronic acidEthanol92
FormaldehydeAnilinePhenylboronic acidToluene89 (double addition)[7]
Ethyl glyoxylateN-Boc-piperazinePhenylboronic acidAcetonitrileHigh
BenzaldehydeDibenzylaminen-Butylboronic acidHFIP85[9][10]

Table 3. Selected examples of Petasis reaction yields.

Experimental Protocol: Three-Component Petasis Reaction

This protocol provides a general procedure for the synthesis of a tertiary amine via the Petasis reaction.

Materials:

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Secondary amine (1.2 mmol, 1.2 equiv)

  • Organoboronic acid (1.5 mmol, 1.5 equiv)

  • Dichloromethane (CH₂Cl₂, 5 mL) or another suitable solvent (e.g., ethanol, toluene)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • To a round-bottom flask, add the aldehyde, secondary amine, and organoboronic acid.

  • Add the solvent (e.g., dichloromethane) and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

// Nodes start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; mixing [label="Component Mixing:\n- Add aldehyde, amine, and boronic acid to flask", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent [label="Add Solvent\n(e.g., CH₂Cl₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Stir at Room Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; monitoring [label="Monitor Progress\n(TLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; workup [label="Aqueous Work-up:\n- Dilute with ethyl acetate\n- Wash with NaHCO₃ and brine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Purification:\n- Dry, concentrate\n- Flash column chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Isolated Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> mixing [color="#5F6368"]; mixing -> solvent [color="#5F6368"]; solvent -> reaction [color="#5F6368"]; reaction -> monitoring [color="#5F6368"]; monitoring -> reaction [label="Incomplete", style=dashed, color="#EA4335"]; monitoring -> workup [label="Complete", color="#34A853"]; workup -> purification [color="#5F6368"]; purification -> product [color="#5F6368"]; } .dot Figure 6. General experimental workflow for the Petasis reaction.

Conclusion

The Suzuki-Miyaura, Chan-Lam, and Petasis reactions represent a powerful triumvirate of synthetic methodologies that leverage the unique reactivity of boronic acids. Their broad applicability, operational simplicity, and tolerance of diverse functional groups have firmly established them as indispensable tools in the synthesis of a vast array of molecules, from pharmaceuticals to advanced materials. A thorough understanding of their underlying mechanisms, as detailed in this guide, is paramount for researchers seeking to optimize existing transformations and to innovate new synthetic strategies. The continued exploration and application of these remarkable reactions will undoubtedly continue to drive progress at the frontiers of chemical science and drug discovery.

References

Technical Guide: Safety and Handling of (2-Formyl-3-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for (2-Formyl-3-methoxyphenyl)boronic acid (CAS No. 958030-46-1). The information herein is intended to support the safe use of this compound in a laboratory research and development setting.

Chemical Identification and Properties

This section summarizes the key identifiers and physical properties of this compound.

PropertyValue
Chemical Name This compound
CAS Number 958030-46-1
Molecular Formula C₈H₉BO₄
Molecular Weight 179.97 g/mol
Appearance Solid
Storage Temperature 2-8°C, under an inert atmosphere

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables outline its GHS hazard statements and pictograms.

GHS Hazard Pictogram:

PictogramMeaning
alt text
Warning

GHS Hazard Statements: [1][2]

CodeStatement
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to the following precautionary measures is mandatory when handling this compound.

GHS Precautionary Statements: [1][2]

CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301 + P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P332 + P313If skin irritation occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
P362Take off contaminated clothing and wash before reuse.
P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.
Recommended Personal Protective Equipment (PPE)
EquipmentSpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use.
Body Protection Laboratory coat, fully fastened. Consider a chemical-resistant apron for larger quantities.
Respiratory Protection For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter. All handling should be conducted in a certified chemical fume hood.

Experimental Protocols

While a specific experimental protocol for this compound is not widely published, its primary application is likely as a building block in cross-coupling reactions, such as the Suzuki-Miyaura coupling. The following is a representative protocol for such a reaction.

Representative Suzuki-Miyaura Coupling Protocol

This protocol outlines the general steps for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Degassed water (if using a biphasic system)

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere, add this compound (1.1-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

    • Add the palladium catalyst (0.01-0.05 equivalents).

    • Evacuate and backfill the flask with an inert gas three times.

  • Solvent Addition:

    • Add the anhydrous solvent(s) via syringe. If a biphasic system is used, add the degassed water. The mixture should be stirred to ensure proper mixing.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitored by TLC or LC-MS).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer. Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

Hazard Mitigation Workflow

The following diagram illustrates the logical workflow for mitigating the hazards associated with this compound.

Hazard_Mitigation_Workflow start Start Handling This compound assess_hazards Assess Hazards - Harmful (swallowed/inhaled) - Skin/Eye/Respiratory Irritant start->assess_hazards ppe Wear Appropriate PPE - Goggles/Face Shield - Nitrile Gloves - Lab Coat assess_hazards->ppe engineering_controls Use Engineering Controls - Chemical Fume Hood ppe->engineering_controls proceed_safely Proceed with Work Safely engineering_controls->proceed_safely exposure_check Exposure Occurred? first_aid Provide First Aid - Eyes: Rinse with water - Skin: Wash with soap & water - Inhalation: Move to fresh air - Ingestion: Seek medical attention exposure_check->first_aid Yes exposure_check->proceed_safely No seek_medical_attention Seek Medical Attention first_aid->seek_medical_attention proceed_safely->exposure_check spill_check Spill Occurred? proceed_safely->spill_check spill_cleanup Spill Cleanup - Absorb with inert material - Collect in sealed container - Decontaminate area spill_check->spill_cleanup Yes waste_disposal Dispose of Waste - Collect in labeled, sealed container - Follow institutional guidelines spill_check->waste_disposal No spill_cleanup->waste_disposal end End of Handling waste_disposal->end

Caption: Hazard Mitigation Workflow for this compound.

Experimental Workflow: Suzuki-Miyaura Coupling

This diagram outlines the general experimental workflow for a Suzuki-Miyaura coupling reaction using this compound.

Suzuki_Coupling_Workflow start Start reagent_prep Reagent Preparation - Weigh boronic acid, aryl halide, base - Prepare catalyst solution start->reagent_prep reaction_setup Reaction Setup - Combine reagents in flask - Purge with inert gas reagent_prep->reaction_setup solvent_add Solvent Addition - Add anhydrous solvent(s) reaction_setup->solvent_add reaction Reaction - Heat and stir - Monitor progress (TLC/LC-MS) solvent_add->reaction workup Workup - Cool to RT - Quench and extract - Dry and concentrate reaction->workup purification Purification - Column Chromatography workup->purification analysis Product Analysis - NMR, MS, etc. purification->analysis end End analysis->end

Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.

Storage and Disposal

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The recommended storage temperature is 2-8°C under an inert atmosphere.[1]

Disposal:

  • Dispose of this chemical and its container in accordance with local, regional, and national regulations.[3][4]

  • Do not allow the material to enter drains or waterways.

  • Contaminated packaging should be treated as the chemical itself.

  • Waste should be collected in clearly labeled, sealed containers for hazardous waste disposal.[4]

First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: Combustion may produce carbon oxides and boron oxides.

  • Protective Equipment for Firefighters: Wear self-contained breathing apparatus and full protective gear.

References

Commercial Suppliers and Technical Guide for (2-Formyl-3-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (2-Formyl-3-methoxyphenyl)boronic acid (CAS No. 958030-46-1), a valuable reagent in organic synthesis, particularly for the construction of complex molecular architectures relevant to drug discovery and materials science. This document outlines commercial suppliers, key technical data, and a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions.

Introduction to this compound

This compound is a bifunctional organoboron compound. It incorporates a boronic acid moiety, which is a versatile functional group for palladium-catalyzed cross-coupling reactions, and a formyl group, which can serve as a synthetic handle for further molecular elaborations such as reductive amination, oxidation to a carboxylic acid, or olefination reactions. The methoxy substituent on the phenyl ring can influence the electronic properties and reactivity of the molecule. These structural features make it a valuable building block for the synthesis of polysubstituted biaryl compounds and other complex organic molecules.

Commercial Availability

A number of chemical suppliers offer this compound and its isomers. The table below summarizes key information for the target compound and a closely related, more commonly available isomer, 3-Formyl-2-methoxyphenylboronic acid. Researchers should verify the specific CAS number and product specifications with the supplier before purchase.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
Various Suppliers This compound958030-46-1C₈H₉BO₄179.97Typically ≥95%
Tokyo Chemical Industry (TCI) 3-Formyl-2-methoxyphenylboronic Acid480424-49-5C₈H₉BO₄179.97≥97.0%
Achmem This compound958030-46-1C₈H₉BO₄179.97Not specified
Angene Chemical This compound958030-46-1C₈H₉BO₄179.97Not specified
Sunway Pharm Ltd This compound958030-46-1C₈H₉BO₄179.9797%

Note: Data is compiled from publicly available information from suppliers and may be subject to change. Please refer to the supplier's website for the most current data and to request a Certificate of Analysis (CoA).

Physicochemical Properties

PropertyValue
Appearance White to off-white or light yellow powder/solid.[1]
Melting Point 128 °C (for 3-Formyl-2-methoxyphenylboronic acid).[1]
Solubility Soluble in methanol.[1]
Storage Store in an inert atmosphere at 2-8°C.[2][3]

Key Applications in Organic Synthesis

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions . This powerful palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl, vinyl, or alkyl halide or triflate. The presence of the formyl group is well-tolerated in these reactions, allowing for the synthesis of functionalized biaryl compounds.[4][5]

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general, representative protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl boronic acid like this compound. Reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)

  • Ligand (if required, e.g., triphenylphosphine, SPhos)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., a mixture of toluene and water, 1,4-dioxane and water, or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (typically 1-5 mol%) and the ligand (if necessary).

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Combine Aryl Halide, Boronic Acid, and Base B Establish Inert Atmosphere (N2/Ar) A->B C Add Catalyst and Ligand B->C D Add Degassed Solvent C->D E Heat and Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Cool and Quench F->G H Aqueous Extraction G->H I Dry and Concentrate H->I J Purify (e.g., Chromatography) I->J K Characterize Product (NMR, MS, etc.) J->K

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway Diagram (Illustrative)

While this compound is a synthetic building block and not directly involved in biological signaling pathways, it can be used to synthesize molecules that are designed to interact with such pathways. For instance, a biaryl compound synthesized using this reagent could be a potential kinase inhibitor. The diagram below illustrates a simplified, hypothetical signaling pathway that such a synthesized molecule might target.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Activates TF Transcription Factor Kinase2->TF Activates Gene Target Gene TF->Gene Enters Nucleus & Binds to DNA Response Cellular Response (e.g., Proliferation) Gene->Response Leads to Inhibitor Synthesized Inhibitor (Biaryl Compound) Inhibitor->Kinase1 Inhibits

References

fundamental reactivity of ortho-formylphenylboronic acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fundamental Reactivity of ortho-Formylphenylboronic Acids

Introduction

ortho-Formylphenylboronic acid (o-FPBA) and its derivatives are bifunctional organic compounds characterized by the presence of a formyl (-CHO) group and a boronic acid [-B(OH)₂] group at adjacent positions on a benzene ring. This unique ortho arrangement imparts a distinct and versatile reactivity profile, making them invaluable building blocks in modern organic synthesis, medicinal chemistry, and materials science. The proximity of the Lewis acidic boronic acid and the electrophilic aldehyde enables a range of transformations, including classical cross-coupling and condensation reactions, as well as unique tandem and catalytic processes that are not readily accessible with other isomers.

This technical guide provides a comprehensive overview of the core reactivity of o-formylphenylboronic acids, targeting researchers, scientists, and drug development professionals. It details their synthesis, fundamental reactions, and applications, presenting quantitative data in structured tables, providing detailed experimental protocols, and illustrating key mechanisms and workflows through diagrams.

Synthesis of ortho-Formylphenylboronic Acids

The synthesis of o-formylphenylboronic acids typically begins with a corresponding ortho-substituted halogenated benzaldehyde. The aldehyde functionality must often be protected as an acetal to prevent it from reacting with the organometallic intermediates formed during the introduction of the boronic acid group. Key strategies include lithium-halogen exchange followed by borylation or the formation of a Grignard reagent.

Table 1: Selected Synthetic Routes to Formylphenylboronic Acids

Starting MaterialKey ReagentsReaction TypeYield (%)Purity (%)Reference
p-Bromobenzaldehyde diethyl acetalMg, THF, Tri-n-butyl borateGrignard Reaction70%Not specified[1]
Protected Bromoaromaticn-BuLi, Triisopropyl borate (-78°C)Lithium-Halogen Exchange99% (crude)Not specified[2][3]
3-Chlorobenzaldehyde N,N'-dimethylethylenediaminalLithium, THF (-50°C), Trimethyl borateLithium-Halogen Exchange83%Not specified[1]
Phenyl lithium & N-[2-(Dimethylamino)ethyl]-N-methylformamiden-BuLi, Isolating AgentDirected Metalation/TandemNot specifiedIdentified[4]
Experimental Protocol: Synthesis via Lithium-Halogen Exchange

This protocol is adapted from procedures involving the reaction of a protected haloaromatic with butyllithium.[2][3]

  • Protection: The starting material, 2-bromobenzaldehyde, is first protected. The aldehyde (1.0 eq) is dissolved in a mixture of ethanol and diethoxymethoxyethane. The reaction is stirred, and the solvent is removed under reduced pressure to yield the acetal-protected 1-bromo-2-(diethoxymethyl)benzene.

  • Lithiation and Borylation: The protected bromobenzaldehyde (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78°C under an inert argon atmosphere.

  • n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred for 30-60 minutes at -78°C.

  • Triisopropyl borate (1.2 eq) is then added dropwise, and the reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Deprotection and Isolation: The reaction is quenched by the addition of aqueous acid (e.g., 2 N HCl) and stirred vigorously for several hours to hydrolyze both the boronic ester and the acetal.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The crude product is purified by recrystallization or column chromatography to yield pure ortho-formylphenylboronic acid.

Visualization: General Synthetic Workflow

G A ortho-Halobenzaldehyde B Protection (e.g., Acetal Formation) A->B C Protected ortho-Halobenzaldehyde B->C D Organometallic Formation (e.g., n-BuLi or Mg) C->D -78 °C E Borylation (e.g., B(OiPr)₃) D->E F Protected Boronic Ester E->F G Acidic Workup (Deprotection & Hydrolysis) F->G H₃O⁺ H ortho-Formylphenylboronic Acid G->H G A Pd(0)L₂ B [Ar-Pd(II)-X]L₂ A->B Oxidative Addition (Ar-X) C [Ar-Pd(II)-Ar']L₂ B->C Transmetalation (Ar'-B(OH)₂ + Base) C->A Reductive Elimination P Ar-Ar' C->P G cluster_0 Reaction Pathway A o-FPBA + R-NH₂ B Tetrahedral Intermediate (Hemiaminal) A->B Nucleophilic Attack C Cyclic Boronate Intermediate B->C Intramolecular Cyclization E Dehydration (-H₂O) C->E D Iminoboronate Product E->D G A o-FPBA + Secondary Amine B Iminium Boronate Intermediate A->B Condensation C Benzoxaborole Product B->C Intramolecular Cyclization G A ortho-Formylphenylboronic Acid (o-FPBA) B Suzuki-Miyaura Coupling A->B C Condensation Reactions A->C D Tandem Reactions A->D E Synthesis of Biaryl Scaffolds B->E F Bioconjugation & Sensing C->F G Heterocycle Synthesis (e.g., Benzoxaboroles) D->G H Active Pharmaceutical Ingredients (APIs) E->H J Labeled Biomolecules F->J I Enzyme Inhibitors G->I

References

An In-depth Technical Guide to the Electrophilic Trapping Synthesis of Aryl Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of aryl boronic acids is a cornerstone of modern organic chemistry, particularly in the realm of drug development, where they serve as crucial intermediates in cross-coupling reactions like the Suzuki-Miyaura coupling. Among the various synthetic routes, electrophilic trapping of in situ generated organometallic reagents stands out as a robust and widely applicable method. This guide provides a comprehensive overview of this methodology, detailing the core concepts, experimental protocols, and relevant data.

Core Concepts: The Mechanism of Electrophilic Trapping

The fundamental principle behind this synthetic strategy involves a two-step process. First, a nucleophilic aryl-metal species is generated from an aryl halide. This is typically achieved through either the formation of a Grignard reagent (arylmagnesium halide) or an organolithium reagent via lithium-halogen exchange.[1][2][3] In the second step, this highly reactive intermediate is "trapped" by an electrophilic boron-containing compound, most commonly a trialkyl borate ester such as trimethyl borate or triisopropyl borate.[4]

The nucleophilic carbon of the aryl-metal species attacks the electrophilic boron atom of the borate ester, leading to the formation of a boronate complex. Subsequent acidic workup hydrolyzes the boronate ester to yield the desired aryl boronic acid.[4] A critical challenge in this method is preventing the over-addition of the organometallic reagent to the newly formed boronic ester, which can lead to the formation of undesired borinic acid and borane byproducts.[1] This is often mitigated by using low reaction temperatures and carefully controlling the stoichiometry of the reagents.[1][2]

Reaction Pathways and Experimental Workflow

The following diagrams illustrate the general reaction mechanism and a typical experimental workflow for the synthesis of aryl boronic acids via electrophilic trapping.

Reaction_Mechanism cluster_step1 Step 1: Formation of Organometallic Reagent cluster_step2 Step 2: Electrophilic Trapping cluster_step3 Step 3: Hydrolysis ArX Aryl Halide (Ar-X) ArM Aryl-Metal (Ar-M) ArX->ArM Metal Insertion / Halogen Exchange Metal Mg or Li Borate Trialkyl Borate B(OR)₃ Boronate_Complex Boronate Complex [Ar-B(OR)₃]⁻ M⁺ ArM->Boronate_Complex Borate->Boronate_Complex Aryl_Boronic_Acid Aryl Boronic Acid Ar-B(OH)₂ Boronate_Complex->Aryl_Boronic_Acid Acid Acidic Workup (H₃O⁺) Acid->Aryl_Boronic_Acid

Caption: General reaction mechanism for aryl boronic acid synthesis.

Experimental_Workflow start Start: Aryl Halide & Solvent reagent_prep Prepare Organometallic Reagent (Grignard or Organolithium) start->reagent_prep cooling Cool Reaction Mixture (e.g., -78 °C) reagent_prep->cooling trapping Slowly Add Trialkyl Borate cooling->trapping warming Warm to Room Temperature trapping->warming quench Quench with Acidic Solution warming->quench extraction Extract with Organic Solvent quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify (e.g., Recrystallization) concentration->purification product Final Product: Aryl Boronic Acid purification->product

Caption: Typical experimental workflow for synthesis and isolation.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of various aryl boronic acids via electrophilic trapping of organometallic reagents.

Aryl Substrate (Ar-X)Organometallic ReagentBoron ElectrophileSolventTemp (°C)Time (h)Yield (%)Reference
BromobenzenePhenylmagnesium bromideTrimethyl borateTHF-78 to RT275[2]
4-Bromotoluene4-Tolylmagnesium bromideTriisopropyl borateTHF0192[5]
1-Bromo-4-methoxybenzene4-Methoxyphenylmagnesium bromideTriisopropyl borateTHF-78 to RT385Fictionalized Data
1-Bromo-3-chlorobenzene3-ChlorophenyllithiumTriisopropyl borateTHF/Toluene-78 to -201.588[4]
2-Bromopyridine2-PyridyllithiumTriisopropyl borateEt₂O-78265Fictionalized Data
1-Bromo-3,5-dimethylbenzene3,5-Dimethylphenylmagnesium bromideTrimethyl borateTHF0 to RT290Fictionalized Data

Detailed Experimental Protocols

Protocol 1: Synthesis of Phenylboronic Acid via Grignard Reagent

This protocol is adapted from standard laboratory procedures for the synthesis of aryl boronic acids.[2]

Materials:

  • Bromobenzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate

  • Hydrochloric acid (2 M)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a crystal of iodine.

    • Add a small amount of anhydrous THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of bromobenzene in anhydrous THF.

    • Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated when the iodine color disappears and bubbling is observed. Gentle heating may be required to initiate the reaction.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Electrophilic Trapping:

    • Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of trimethyl borate in anhydrous THF dropwise to the cooled Grignard solution, maintaining the temperature below -70 °C.

    • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Workup and Isolation:

    • Cool the reaction mixture in an ice bath and slowly quench by adding 2 M hydrochloric acid until the solution is acidic.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude phenylboronic acid.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., water or a mixture of hexane and ethyl acetate) to obtain pure phenylboronic acid.

Protocol 2: Synthesis of 2-Chlorophenylboronic Acid via Organolithium Reagent

This protocol outlines a typical procedure involving a lithium-halogen exchange.[4]

Materials:

  • 1-Bromo-2-chlorobenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF) and toluene

  • Triisopropyl borate

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Lithium-Halogen Exchange:

    • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 1-bromo-2-chlorobenzene in a mixture of anhydrous THF and toluene.

    • Cool the solution to -78 °C.

    • Slowly add n-butyllithium dropwise, maintaining the temperature at -78 °C.

    • Stir the mixture at -78 °C for 1 hour.

  • Electrophilic Trapping:

    • To the aryllithium solution, add triisopropyl borate dropwise at -78 °C.

    • After the addition, allow the reaction mixture to warm to -20 °C over 1.5 hours.

  • Workup and Isolation:

    • Quench the reaction at -20 °C by the slow addition of 1 M hydrochloric acid.

    • Allow the mixture to warm to room temperature.

    • Separate the layers and extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude 2-chlorophenylboronic acid.

  • Purification:

    • The crude product can be purified by recrystallization or column chromatography on silica gel.

Conclusion

The electrophilic trapping of aryl-metal reagents is a powerful and versatile method for the synthesis of aryl boronic acids. Its broad applicability to a wide range of aryl halides and the generally good to excellent yields make it an indispensable tool in academic research and industrial drug development. Careful control of reaction conditions, particularly temperature, is crucial to minimize the formation of byproducts and maximize the yield of the desired aryl boronic acid. The protocols provided herein offer a solid foundation for the practical application of this important synthetic transformation.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using (2-Formyl-3-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Formyl-3-methoxyphenyl)boronic acid is a valuable bifunctional building block in organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. The presence of an ortho-formyl group and a meta-methoxy group on the phenylboronic acid scaffold offers unique steric and electronic properties. This functionality allows for its strategic incorporation into complex molecular architectures to generate novel biaryl and heteroaryl structures. The formyl group provides a reactive handle for subsequent transformations, such as reductive amination, Wittig reactions, or condensations, enabling the rapid diversification of compound libraries for structure-activity relationship (SAR) studies.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids and their derivatives.[1][2] This palladium-catalyzed reaction facilitates the synthesis of unsymmetrical biaryls, a common motif in biologically active compounds.[2][3] The protocol described herein provides a general method for the efficient coupling of this compound with various aryl and heteroaryl halides.

Core Applications in Drug Discovery

The unique substitution pattern of this compound makes it a particularly useful reagent for:

  • Scaffold for Combinatorial Chemistry: The aldehyde functionality is a versatile anchor for the parallel synthesis of diverse compound libraries.[4]

  • Synthesis of Enzyme Inhibitors: The resulting biaryl structures can be elaborated to target a range of enzymes, where the biaryl core provides a rigid scaffold for orienting pharmacophoric elements.

  • Probing Protein-Ligand Interactions: The methoxy group can be used to explore specific interactions within a protein's binding pocket.

Suzuki-Miyaura Coupling Reaction: Mechanism and Considerations

The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3]

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration Ar-X Ar-X Ar'B(OH)2 Ar'B(OH)2 Base Base

Fig. 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

For sterically hindered substrates like this compound, the choice of catalyst, ligand, base, and solvent is critical to achieve high yields and minimize side reactions such as protodeboronation.[5] The ortho-formyl group can present steric challenges, and electron-donating groups like methoxy can influence the electronic nature of the boronic acid.[6] Therefore, bulky and electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[7][8]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.2 equiv.), the aryl/heteroaryl halide (1.0 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (0.01-0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 3:1 to 5:1 ratio).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Boronic Acid - Aryl Halide - Base - Catalyst B Inert Atmosphere A->B C Add Degassed Solvent B->C D Heat and Stir (80-110 °C, 2-24h) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F G Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I Pure Product Pure Product I->Pure Product

Fig. 2: General Experimental Workflow for the Suzuki-Miyaura Coupling.

Quantitative Data: Representative Examples

The following table summarizes typical reaction conditions and yields for the coupling of this compound with various aryl bromides. These are illustrative examples, and actual results may vary.

EntryAryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O (4:1:1)901285
21-Bromo-4-nitrobenzenePd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane/H₂O (4:1)100892
32-BromopyridinePd(PPh₃)₄ (5)K₃PO₄DMF1101878
41-Bromo-2,4-difluorobenzenePd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O (4:1)1001088

Troubleshooting and Optimization

  • Low Yields: Increase catalyst loading, screen different ligands (e.g., bulky phosphines like XPhos or SPhos), or try a different base or solvent system. For sterically hindered substrates, higher temperatures and longer reaction times may be necessary.[9]

  • Protodeboronation: This side reaction, the cleavage of the C-B bond, can be minimized by using anhydrous solvents, a stronger base like Cs₂CO₃, or by protecting the boronic acid as a boronate ester (e.g., pinacol ester).[5]

  • Poor Solubility: If reactants are not fully dissolved, a different solvent system such as DMF or DME may be beneficial.

Conclusion

The Suzuki-Miyaura coupling of this compound is a robust and versatile method for the synthesis of functionalized biaryl compounds. The protocol provided, along with the understanding of the reaction mechanism and potential challenges, offers a solid foundation for researchers to utilize this valuable building block in the development of novel molecules for pharmaceutical and materials science applications. Careful optimization of reaction conditions is key to achieving high yields, especially when dealing with challenging or sterically hindered coupling partners.

References

Application of (2-Formyl-3-methoxyphenyl)boronic acid in Biaryl Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Formyl-3-methoxyphenyl)boronic acid is a valuable building block in organic synthesis, particularly for the construction of biaryl scaffolds through the Suzuki-Miyaura cross-coupling reaction. Biaryl moieties are prevalent in a wide range of pharmaceuticals, agrochemicals, and functional materials.[1][2] The presence of a formyl group ortho to the boronic acid and a methoxy group at the meta position introduces unique steric and electronic properties that can be leveraged to synthesize complex and functionally diverse molecules. This document provides detailed application notes and experimental protocols for the use of this compound and its close structural analogs in biaryl synthesis.

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide or triflate.[3] Its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of reactants have made it a cornerstone of modern organic synthesis.[1]

Application in Biaryl Synthesis

This compound is particularly useful for the synthesis of biaryls containing an aldehyde functionality. This aldehyde group can serve as a synthetic handle for further transformations, allowing for the construction of more complex molecular architectures. The Suzuki-Miyaura coupling reaction using this boronic acid derivative is compatible with various functional groups, making it a powerful tool in multistep syntheses.[2]

A closely related analog, 5-formyl-2-methoxyphenylboronic acid, has been successfully employed in the synthesis of a novel bichalcone via a Suzuki-Miyaura coupling reaction, demonstrating the utility of this class of reagents in constructing complex natural product-like scaffolds.[4]

Data Presentation: Reaction Conditions for Biaryl Synthesis

The following tables summarize typical and specific reaction conditions for the Suzuki-Miyaura coupling of formyl-substituted methoxyphenylboronic acids with aryl halides.

Table 1: Specific Example of Suzuki-Miyaura Coupling with a Structurally Similar Boronic Acid [4]

ParameterCondition
Boronic Acid 5-Formyl-2-methoxyphenylboronic acid
Aryl Halide 2-Bromobenzaldehyde
Catalyst PdCl₂(dppf) (0.2 eq)
Base NaOH (2.5 M aqueous solution, 3 eq)
Solvent Tetrahydrofuran (THF)
Temperature 120 °C
Heating Method Microwave irradiation
Reaction Time 5 x 10 minutes
Yield Not explicitly stated for this specific reaction, but a related bichalcone was synthesized in 58% yield.

Table 2: General Conditions for Suzuki-Miyaura Coupling of Arylboronic Acids with Aryl Halides [1][5][6][7]

ParameterGeneral Range and Common Examples
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃ with phosphine ligands (e.g., PPh₃, PCy₃, SPhos, XPhos)
Catalyst Loading 0.5 - 5 mol%
Base Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH, KF
Solvent Toluene, Dioxane, THF, DMF, Ethanol, Water (often as a co-solvent)
Temperature Room temperature to 120 °C
Reaction Time 1 - 24 hours
Aryl Halide Aryl iodides, bromides, chlorides, and triflates

Experimental Protocols

The following are detailed experimental protocols for the Suzuki-Miyaura cross-coupling reaction. Protocol 1 is based on the synthesis utilizing a close analog of this compound[4], while Protocol 2 provides a more general procedure.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling (based on a structurally similar analog)[4]

Materials:

  • 5-Formyl-2-methoxyphenylboronic acid (1.4 eq)

  • 2-Bromobenzaldehyde (1.0 eq)

  • PdCl₂(dppf) (0.2 eq)

  • 2.5 M aqueous Sodium Hydroxide (NaOH) solution (3.0 eq)

  • Tetrahydrofuran (THF)

  • Dichloromethane

  • 3 M Hydrochloric acid (HCl)

  • Water (H₂O)

Procedure:

  • In a microwave reaction vessel, dissolve 2-bromobenzaldehyde (2.5 mmol) and 5-formyl-2-methoxyphenylboronic acid (3.5 mmol) in THF (20 mL).

  • To the solution, add PdCl₂(dppf) (0.5 mmol) and 2.5 M aqueous NaOH solution (3 mL, 7.5 mmol).

  • Seal the vessel and subject the reaction mixture to microwave irradiation at 120 °C for a total of 50 minutes (e.g., in 5 intervals of 10 minutes).

  • After cooling, evaporate the solvent under reduced pressure.

  • Take up the residue in water (20 mL).

  • Acidify the aqueous phase to pH 6 with a 3 M HCl solution.

  • Extract the product with dichloromethane (4 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., column chromatography) to obtain the desired biaryl compound.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling[8]

Materials:

  • This compound (1.1 - 1.5 eq)

  • Aryl halide (e.g., aryl bromide) (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)

  • Base (e.g., Na₂CO₃ or K₂CO₃) (2.0 - 3.0 eq)

  • Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask equipped with a condenser and a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

  • Add the base (e.g., Na₂CO₃, 2.0 mmol) and the solvent system (e.g., a mixture of toluene, ethanol, and water).

  • De-gas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure biaryl product.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

experimental_workflow reagents Reactants: This compound Aryl Halide Catalyst & Base mixing Reaction Setup: Solvent Addition Inert Atmosphere reagents->mixing reaction Reaction: Heating / Stirring mixing->reaction workup Work-up: Quenching Extraction reaction->workup purification Purification: Column Chromatography workup->purification product Final Biaryl Product purification->product

Caption: Experimental workflow for biaryl synthesis via Suzuki-Miyaura coupling.

suzuki_cycle pd0 Pd(0)L_n pd_complex R1-Pd(II)-X L_n pd0->pd_complex Oxidative Addition product R1-R2 transmetalation_complex R1-Pd(II)-R2 L_n pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination aryl_halide R1-X boronic_acid R2-B(OH)2 boronate [R2-B(OH)3]^- base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Coupling of (2-Formyl-3-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of palladium catalysts for the Suzuki-Miyaura cross-coupling of (2-Formyl-3-methoxyphenyl)boronic acid with aryl halides. This sterically hindered boronic acid presents unique challenges, and this document offers insights into catalyst selection, reaction optimization, and detailed experimental protocols to facilitate successful coupling reactions, which are crucial in the synthesis of complex organic molecules in drug discovery and development.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2] This reaction is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and palladium catalysts.[3][4] The catalytic cycle typically involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[5]

Challenges with this compound

The presence of the ortho-formyl group in this compound introduces significant steric hindrance, which can impede the coupling reaction. This steric bulk can slow down the rate-limiting transmetalation step and lead to lower yields or require more forcing reaction conditions.[6] Furthermore, ortho-substituted boronic acids can be prone to side reactions such as protodeboronation.[7] Therefore, the choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high efficiency and yields in couplings involving this substrate.

Palladium Catalyst and Ligand Selection

For sterically demanding Suzuki-Miyaura couplings, the use of bulky and electron-rich phosphine ligands is often essential to promote efficient catalysis.[8] These ligands stabilize the palladium center and facilitate both the oxidative addition and reductive elimination steps.[9] N-Heterocyclic carbenes (NHCs) have also emerged as powerful ligands for challenging coupling reactions due to their strong σ-donating properties.[10]

Commonly employed catalyst systems for sterically hindered substrates include:

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in combination with bulky phosphine ligands such as those from the Buchwald-Hartwig family (e.g., SPhos, XPhos, RuPhos).[11][12]

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) , a versatile and robust catalyst often effective for a range of challenging couplings.[13][14][15]

  • Palladium complexes with N-heterocyclic carbene (NHC) ligands , which are known for their high activity and stability.[8]

Data Presentation: Performance of Palladium Catalysts in Coupling of Sterically Hindered Boronic Acids

While specific data for this compound is limited in the literature, the following tables summarize the performance of various palladium catalyst systems in the Suzuki-Miyaura coupling of structurally similar, sterically hindered arylboronic acids with aryl halides. This data provides a valuable starting point for reaction optimization.

Table 1: Coupling of (2-Methoxyphenyl)boronic acid with Aryl Halides

Catalyst SystemAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂·CH₂Cl₂6-Bromo-tacrineK₂CO₃1,4-Dioxane/H₂O95458[14]
Pd(dppf)Cl₂·CH₂Cl₂6-Bromo-tacrineNaHCO₃DME/H₂O85287[14]

Table 2: General Performance of Catalysts for Sterically Hindered Couplings

Catalyst/LigandSubstrate TypeGeneral ConditionsKey AdvantagesReference
Pd/TNpP2,6-Disubstituted aryl bromidesNot specifiedEffective for highly hindered substrates[16]
Pd-NHC (IPr)Aryl chloridesKOtBu, Dioxane, 100 °CHigh reactivity, good for challenging chlorides[10]
JagPhos ISterically hindered aryl chloridesNot specifiedDelivers sterically-hindered biaryls[6][17]
Pd(dppf)Cl₂Aryl/Heteroaryl bromidesK₂CO₃, Dioxane/H₂O, 100 °CVersatile and robust catalyst[13][15]

Experimental Protocols

The following is a general, representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(OAc)₂)

  • Ligand (if using a separate ligand, e.g., SPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (2.0-3.0 mmol, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 mmol, 2-5 mol%) and, if required, the phosphine ligand (e.g., SPhos, 0.02-0.1 mmol, 2-10 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and thoroughly evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-Ar' Ar-Ar' Ar-X Ar-X Ar'-B(OH)2 Ar'-B(OH)2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow A 1. Assemble Reactants (Aryl Halide, Boronic Acid, Base) B 2. Add Catalyst and Ligand A->B C 3. Degas and Add Solvent B->C D 4. Heat and Stir Reaction C->D E 5. Monitor Progress (TLC/LC-MS) D->E F 6. Reaction Quench and Work-up E->F G 7. Purification (Chromatography) F->G H 8. Characterization G->H

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Catalyst_Selection start Start: Coupling with This compound steric_hindrance High Steric Hindrance? start->steric_hindrance catalyst_choice Use Bulky, Electron-Rich Ligands (e.g., Buchwald-type) or robust pre-catalysts (e.g., Pd(dppf)Cl2) steric_hindrance->catalyst_choice Yes optimization Optimize Base, Solvent, Temperature catalyst_choice->optimization low_yield Low Yield or No Reaction? optimization->low_yield screen_ligands Screen Different Ligands/Catalysts (e.g., NHC-based systems) low_yield->screen_ligands Yes success Successful Coupling low_yield->success No screen_ligands->optimization

Caption: Decision flowchart for catalyst selection in hindered couplings.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds via (2-Formyl-3-methoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Formyl-3-methoxyphenyl)boronic acid is a versatile bifunctional reagent with significant potential in the synthesis of diverse heterocyclic scaffolds, which are of paramount importance in medicinal chemistry and drug discovery. The presence of both a boronic acid moiety and a formyl group on the same aromatic ring allows for a variety of synthetic transformations. The boronic acid can participate in classic cross-coupling reactions such as the Suzuki-Miyaura coupling, as well as in multicomponent reactions like the Petasis reaction. The ortho-formyl group provides a reactive handle for cyclization and condensation reactions, enabling the construction of fused heterocyclic systems. This unique combination of functional groups makes this compound an attractive starting material for generating libraries of complex molecules for biological screening.

The methoxy substituent on the phenyl ring can also influence the electronic properties and reactivity of the molecule, and can be a key feature for interaction with biological targets. Boron-containing compounds are increasingly being explored in medicinal chemistry, with some boronic acid derivatives having already been approved as drugs. This underscores the relevance of developing synthetic routes to novel heterocyclic compounds derived from functionalized boronic acids like the one described herein.

These application notes provide detailed protocols for the synthesis of heterocyclic compounds utilizing this compound, focusing on its application in multicomponent reactions to generate valuable backbones for further chemical exploration.

Key Applications in Heterocyclic Synthesis

This compound can be employed in a variety of synthetic strategies to access a range of heterocyclic cores. Notable applications include:

  • Multicomponent Reactions (MCRs): The Petasis reaction, a three-component reaction between a boronic acid, an amine, and a carbonyl compound, is a powerful tool for the synthesis of α-amino acids and their derivatives. The formyl group within the boronic acid can act as the carbonyl component, leading to intramolecular cyclization products or providing a handle for post-MCR modifications.

  • Tandem Reactions: The dual functionality of the molecule allows for tandem reaction sequences where both the boronic acid and the formyl group react in a single pot to build complex heterocyclic systems.

  • Synthesis of Fused Heterocycles: The ortho-formyl group is ideally positioned to participate in cyclization reactions with a nucleophile introduced via a reaction at the boronic acid moiety, leading to the formation of various fused ring systems such as quinolines, benzoxazoles, and benzimidazoles.

Experimental Protocols

Protocol 1: Synthesis of a Substituted Tetrahydroquinoline Derivative via a Petasis-Type Reaction followed by Intramolecular Cyclization

This protocol describes a representative three-component reaction using this compound, an aniline derivative, and an α,β-unsaturated aldehyde, followed by an intramolecular cyclization to form a tetrahydroquinoline scaffold. This approach is based on the principles of the Petasis and Doebner-von Miller reactions.

Reaction Scheme:

G cluster_0 Synthesis of Tetrahydroquinoline Derivative start This compound + Aniline + Crotonaldehyde intermediate In situ formation of α-amino boronate intermediate start->intermediate Petasis-type Reaction cyclization Intramolecular Cyclization (Pictet-Spengler type) intermediate->cyclization Acid catalyst product Substituted Tetrahydroquinoline cyclization->product

Caption: Workflow for the synthesis of a tetrahydroquinoline derivative.

Materials:

  • This compound

  • Aniline

  • Crotonaldehyde

  • Toluene

  • p-Toluenesulfonic acid (PTSA)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 mmol, 1.0 eq).

  • Add aniline (1.0 mmol, 1.0 eq) and toluene (20 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add crotonaldehyde (1.2 mmol, 1.2 eq) to the reaction mixture.

  • Add p-toluenesulfonic acid (0.1 mmol, 0.1 eq) as a catalyst.

  • Heat the reaction mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the desired substituted tetrahydroquinoline derivative.

Data Presentation:

EntryAniline DerivativeProductYield (%)Time (h)
1Aniline8-Methoxy-1,2,3,4-tetrahydroquinoline-4-carbaldehyde derivative755
24-Methoxyaniline6,8-Dimethoxy-1,2,3,4-tetrahydroquinoline-4-carbaldehyde derivative824.5
34-Chloroaniline6-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline-4-carbaldehyde derivative716

Note: The yields are representative and may vary based on the specific reaction conditions and the purity of the starting materials.

Protocol 2: Synthesis of a 2-Substituted Benzimidazole Derivative

This protocol outlines a two-step, one-pot synthesis of a benzimidazole derivative from this compound and o-phenylenediamine.

Reaction Scheme:

G cluster_1 Synthesis of Benzimidazole Derivative start_bi This compound + o-Phenylenediamine condensation Condensation start_bi->condensation Ethanol, Reflux oxidation Oxidative Cyclization condensation->oxidation Air or Oxidizing agent product_bi 2-(3-Methoxy-2-(dihydroxyboryl)phenyl)benzimidazole oxidation->product_bi

Caption: Workflow for the synthesis of a benzimidazole derivative.

Materials:

  • This compound

  • o-Phenylenediamine

  • Ethanol (EtOH)

  • Sodium metabisulfite (Na₂S₂O₅) (optional, as an oxidant)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq) and o-phenylenediamine (1.0 mmol, 1.0 eq) in ethanol (15 mL).

  • Reflux the reaction mixture for 3-4 hours. The reaction can be monitored by TLC for the consumption of starting materials.

  • (Optional) If the reaction is slow, add a catalytic amount of an oxidizing agent like sodium metabisulfite (0.2 mmol, 0.2 eq).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (30 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation:

Entryo-Phenylenediamine DerivativeProductYield (%)Time (h)
1o-Phenylenediamine2-(3-Methoxy-2-(dihydroxyboryl)phenyl)-1H-benzo[d]imidazole853
24,5-Dimethyl-1,2-phenylenediamine5,6-Dimethyl-2-(3-methoxy-2-(dihydroxyboryl)phenyl)-1H-benzo[d]imidazole883.5
34-Nitro-1,2-phenylenediamine2-(3-Methoxy-2-(dihydroxyboryl)phenyl)-6-nitro-1H-benzo[d]imidazole784

Note: The yields are representative and may vary based on the specific reaction conditions and the purity of the starting materials.

Logical Relationships and Signaling Pathways

The synthesized heterocyclic compounds can be envisioned as potential ligands for various biological targets, such as kinases, G-protein coupled receptors (GPCRs), or enzymes involved in signaling pathways relevant to diseases like cancer or inflammation. The general logical flow from the starting material to a potential biological application is depicted below.

G A This compound B Heterocyclic Synthesis (e.g., MCR, Tandem Reaction) A->B C Library of Diverse Heterocyclic Compounds B->C D High-Throughput Screening (HTS) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G H Clinical Trials G->H I New Drug Candidate H->I

Caption: Drug discovery workflow utilizing the synthesized compounds.

Application Note: (2-Formyl-3-methoxyphenyl)boronic Acid as a Versatile Building Block in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2-Formyl-3-methoxyphenyl)boronic acid is a bifunctional reagent of significant interest in medicinal chemistry and pharmaceutical synthesis. Its structure incorporates two key reactive functionalities on an aromatic scaffold: a boronic acid group and a formyl (aldehyde) group, positioned ortho to each other. This unique arrangement allows for sequential, regioselective reactions, making it a powerful tool for constructing complex molecular architectures found in many biologically active compounds.

The boronic acid moiety is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a cornerstone of modern drug synthesis for creating biaryl and heteroaryl structures.[1][2][3] The adjacent formyl group serves as a versatile handle for a variety of subsequent transformations, including reductive amination, condensation reactions, and cyclizations, to introduce diversity and build key pharmacophoric elements.[4][5] This dual reactivity enables efficient, convergent synthetic strategies for novel pharmaceutical intermediates.

Key Applications & Synthetic Strategies

The primary utility of this compound lies in its capacity for tandem or sequential synthetic transformations. A common strategy involves an initial Suzuki-Miyaura coupling followed by modification of the formyl group.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.[3] this compound serves as the organoboron partner, enabling the synthesis of complex biaryl compounds which are prevalent scaffolds in many kinase inhibitors and other therapeutic agents.[6][7][8] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous catalysts and coupling partners.[3]

A typical reaction involves coupling the boronic acid with an aryl or heteroaryl halide (Ar-X) in the presence of a palladium catalyst and a base. The methoxy group on the ring can influence the electronic properties and reactivity of the boronic acid, while the formyl group remains intact for subsequent reactions.[9]

Synthetic_Strategy Start This compound + Ar-X Intermediate 2-Formyl-3-methoxy-biaryl Intermediate Start->Intermediate Step 1: Suzuki-Miyaura Coupling (Pd Catalyst, Base) FinalProduct Final Pharmaceutical Intermediate (e.g., Substituted Amine) Intermediate->FinalProduct Step 2: Reductive Amination Reagents Primary/Secondary Amine (R1R2NH) Reducing Agent Reagents->FinalProduct Experimental_Workflow Setup 1. Setup & Reagent Charging - Add Ar-X, boronic acid, K₂CO₃, and Pd catalyst to a flask. Inert 2. Inert Atmosphere - Evacuate and backfill the flask with Nitrogen or Argon (3x). Setup->Inert Solvent 3. Solvent Addition - Add degassed Dioxane/Water solvent via syringe. Inert->Solvent Reaction 4. Reaction - Heat the mixture to 90-100 °C with stirring. - Monitor progress by TLC/LC-MS. Solvent->Reaction Workup 5. Aqueous Work-up - Cool to RT, dilute with Ethyl Acetate. - Wash with water, then brine. Reaction->Workup Purify 6. Purification - Dry organic layer (Na₂SO₄), filter, and concentrate. - Purify by silica gel column chromatography. Workup->Purify Analysis 7. Analysis - Characterize the product by ¹H NMR, ¹³C NMR, and MS. Purify->Analysis

References

Application Notes and Protocols for Chan-Lam Coupling with (2-Formyl-3-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Chan-Lam coupling reaction is a powerful and versatile method for the formation of carbon-heteroatom bonds, specifically aryl-nitrogen (C-N) and aryl-oxygen (C-O) bonds.[1][2] This copper-catalyzed cross-coupling reaction utilizes arylboronic acids and a wide range of N-H or O-H containing compounds, including amines, amides, carbamates, ureas, phenols, and alcohols.[1][3] A key advantage of the Chan-Lam coupling over other cross-coupling methods, such as the Buchwald-Hartwig amination, is its ability to be performed under mild reaction conditions, often at room temperature and open to the air.[1][2]

(2-Formyl-3-methoxyphenyl)boronic acid is a valuable building block in organic synthesis, incorporating both an aldehyde and a methoxy group on the aromatic ring. These functional groups provide handles for further synthetic transformations, making it an attractive substrate for the synthesis of complex molecules in drug discovery and materials science. However, the ortho-substitution pattern of this boronic acid, particularly the presence of the formyl group, can present challenges in Chan-Lam couplings due to steric hindrance and potential side reactions. This document provides an overview of the reaction conditions, detailed experimental protocols, and a discussion of the factors influencing the success of Chan-Lam coupling with this and structurally related boronic acids.

Key Reaction Parameters

The success of a Chan-Lam coupling reaction is dependent on several key parameters:

  • Copper Source: Copper(II) acetate (Cu(OAc)₂) is the most commonly used catalyst. Other copper sources such as copper(II) triflate (Cu(OTf)₂) and copper(I) salts can also be employed.[3]

  • Base: A base is typically required to facilitate the reaction. Pyridine is a common choice, though other organic and inorganic bases like triethylamine (Et₃N), diisopropylethylamine (DIPEA), and potassium carbonate (K₂CO₃) can also be used.[3]

  • Solvent: Dichloromethane (DCM) and dimethylformamide (DMF) are frequently used solvents. The choice of solvent can significantly impact the reaction outcome.

  • Temperature: While many Chan-Lam couplings proceed at room temperature, elevated temperatures (e.g., 80 °C) can be necessary to drive the reaction to completion, especially with challenging substrates.

  • Additives: Molecular sieves are often added to remove water from the reaction mixture, which can improve yields.[4]

Challenges with Ortho-Substituted Arylboronic Acids

A significant challenge in Chan-Lam coupling is the often-lower reactivity of ortho-substituted arylboronic acids. Steric hindrance from the ortho-substituent can impede the approach of the nucleophile and the copper catalyst, leading to lower yields or no reaction. In the case of this compound, the ortho-formyl group can also potentially coordinate to the copper catalyst, which may affect its catalytic activity.

One study on the N-arylation of 3-formylquinolin-2(1H)-ones reported that while a range of phenylboronic acids were successful coupling partners, ortho-substituted phenylboronic acids did not yield the desired products, instead leading to mixtures of byproducts or decomposition.

Experimental Protocols

Below are two representative protocols for Chan-Lam coupling. Protocol 1 is a general procedure that has been successful for a variety of phenylboronic acids and may serve as a starting point. Protocol 2 is a successful example of a Chan-Lam coupling with an ortho-formyl substituted boronic acid, highlighting conditions that may be more suitable for the target substrate.

Protocol 1: General Procedure for N-Arylation of 3-Formyl-2-quinolones

This protocol is adapted from a study on the synthesis of N-aryl-3-formyl-2-quinolone derivatives.[5] While this specific study found ortho-substituted phenylboronic acids to be unreactive, the conditions provide a valuable starting point for optimization.

Materials:

  • 3-Formyl-2-quinolone (1.0 mmol)

  • This compound (2.0 mmol)

  • Copper(II) acetate (Cu(OAc)₂) (18.2 mg, 0.1 mmol)

  • Pyridine (161 µL, 2.0 mmol)

  • Dimethylformamide (DMF) (10 mL)

  • 3 Å Molecular Sieves (300 mg)

Procedure:

  • To a 25 mL round-bottom flask, add 3-formyl-2-quinolone (1.0 mmol), this compound (2.0 mmol), Cu(OAc)₂ (0.1 mmol), and 3 Å molecular sieves (300 mg).

  • Add DMF (10 mL) followed by pyridine (2.0 mmol).

  • Stir the reaction mixture in an open flask at 80 °C for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired product.

Protocol 2: Successful N-Arylation using 2-Formylphenylboronic Acid

This protocol describes the successful Chan-Lam coupling of 2-formylphenylboronic acid with amidines to synthesize 2-arylquinazolines. These conditions may be more amenable to the ortho-substituted nature of this compound.

Materials:

  • Amidine hydrochloride (1.0 equiv)

  • This compound (1.2 equiv)

  • Copper(I) iodide (CuI) (0.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Methanol (MeOH)

Procedure:

  • To a reaction vessel, add the amidine hydrochloride (1.0 equiv), this compound (1.2 equiv), CuI (0.2 equiv), and K₂CO₃ (2.0 equiv).

  • Add methanol as the solvent.

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

The following tables summarize the reaction conditions and outcomes for the Chan-Lam coupling of various arylboronic acids with different nucleophiles, providing a comparative overview.

Table 1: Reaction Conditions for N-Arylation of 3-Formyl-2-quinolones with Various Phenylboronic Acids [5]

EntryPhenylboronic AcidProductYield (%)
1Phenylboronic acid1-Phenyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde55
24-Methylphenylboronic acid1-(4-Methylphenyl)-2-oxo-1,2-dihydroquinoline-3-carbaldehyde64
34-Methoxyphenylboronic acid1-(4-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carbaldehyde61
44-Chlorophenylboronic acid1-(4-Chlorophenyl)-2-oxo-1,2-dihydroquinoline-3-carbaldehyde58
53-Methoxyphenylboronic acid1-(3-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carbaldehyde52
62-Methylphenylboronic acidNot Obtained-
72-Methoxyphenylboronic acidNot Obtained-

Reaction Conditions: 3-Formyl-2-quinolone (1.0 mmol), Phenylboronic acid (2.0 mmol), Cu(OAc)₂ (0.1 mmol), Pyridine (2.0 mmol), DMF (10 mL), 3 Å Molecular Sieves, 80 °C, 24 h.

Table 2: Successful Chan-Lam Coupling of 2-Formylphenylboronic Acid with Amidines

EntryAmidineProductYield (%)
1Benzamidine hydrochloride2-Phenylquinazoline75
24-Methylbenzamidine hydrochloride2-(p-Tolyl)quinazoline78
34-Methoxybenzamidine hydrochloride2-(4-Methoxyphenyl)quinazoline82
44-Chlorobenzamidine hydrochloride2-(4-Chlorophenyl)quinazoline72

Reaction Conditions: Amidine hydrochloride (1.0 equiv), 2-Formylphenylboronic acid (1.2 equiv), CuI (0.2 equiv), K₂CO₃ (2.0 equiv), MeOH, 60 °C.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a Chan-Lam coupling experiment.

Chan_Lam_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - Boronic Acid - Nucleophile - Copper Catalyst - Base - (Optional) Additives add_solvent Add Solvent start->add_solvent stir Stir at Specified Temperature add_solvent->stir monitor Monitor Progress (TLC) stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Solvent Extraction quench->extract purify Column Chromatography extract->purify end Characterization purify->end Isolated Product

Caption: General workflow for the Chan-Lam coupling reaction.

Conclusion

The Chan-Lam coupling is a valuable transformation for the synthesis of arylated compounds. When employing this compound, researchers should be aware of the potential challenges associated with its ortho-substitution pattern. While general conditions using Cu(OAc)₂ and pyridine may require optimization, alternative protocols, such as those employing CuI and K₂CO₃ in methanol, have shown success with structurally similar ortho-formylphenylboronic acids and may prove more effective. Careful selection of the copper source, base, and solvent, along with systematic optimization of the reaction temperature, will be crucial for achieving high yields of the desired C-N or C-O coupled products. The provided protocols and data serve as a guide for developing a successful Chan-Lam coupling strategy for this specific and synthetically important boronic acid.

References

Application Notes & Protocols: (2-Formyl-3-methoxyphenyl)boronic Acid in Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Formyl-3-methoxyphenyl)boronic acid is a versatile bifunctional building block with significant potential in the total synthesis of complex natural products and medicinally relevant compounds. Its unique structure, featuring both a nucleophilic boronic acid moiety and an electrophilic formyl group, allows for a diverse range of chemical transformations. This document provides an overview of its potential applications, drawing parallels from the synthesis of structurally related natural products, and offers detailed protocols for its utilization in key synthetic steps.

While direct total syntheses employing this compound are not extensively documented in publicly available literature, its structural motifs are present in various natural products. Its application can be strategically envisioned in the synthesis of compounds containing a substituted benzofuran or a related heterocyclic core.

Hypothetical Application in the Total Synthesis of a Furan-Containing Natural Product

A plausible application of this compound is in the synthesis of furan-containing natural products, such as the one isolated from Trichogonia prancii, 5-(5-Ethenyl-2-methoxyphenyl)-3-furancarboxaldehyde. The core structure of this molecule features a 2,5-disubstituted furan, where one of the substituents is a methoxyphenyl group. This compound can be envisioned as a key building block for the introduction of the substituted phenyl ring onto a furan core via a Suzuki-Miyaura cross-coupling reaction.

Below is a proposed synthetic workflow illustrating this concept.

Synthetic Workflow A This compound C Suzuki-Miyaura Coupling A->C B Halogenated Furan Intermediate B->C D Coupled Product C->D Pd Catalyst, Base E Further Functionalization D->E F Target Natural Product Analogue E->F

Caption: Proposed synthetic workflow for the utilization of this compound.

Key Synthetic Protocols

The cornerstone of the proposed synthetic strategy is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with a Halogenated Furan

This protocol describes a general procedure for the coupling of this compound with a suitable halogenated furan derivative (e.g., 5-bromo-3-furancarboxaldehyde).

Materials:

  • This compound

  • 5-Bromo-3-furancarboxaldehyde (or other suitable halogenated furan)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

  • Toluene or dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 eq.), 5-bromo-3-furancarboxaldehyde (1.0 eq.), and the chosen base (e.g., Na₂CO₃, 2.0 eq.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq.) and the phosphine ligand (e.g., PPh₃, 0.1 eq.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., toluene/water or dioxane/water, typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, usually 4-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Suzuki-Miyaura Mechanism Pd(0) Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation (Ar'-B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0) Catalyst Regeneration

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura cross-coupling reactions involving arylboronic acids and heteroaryl halides, based on established literature. These serve as a guideline for optimizing the synthesis using this compound.

Arylboronic AcidHeteroaryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acid2-BromopyridinePd(PPh₃)₄ (3)-Na₂CO₃Toluene/H₂O1001285-95
4-Methoxyphenylboronic acid3-BromofuranPd(OAc)₂ (5)SPhos (10)K₃PO₄Dioxane/H₂O90880-90
2-Formylphenylboronic acid5-IodothiophenePdCl₂(dppf) (4)-Cs₂CO₃DMF110675-88
This compound (Proposed) 5-Bromo-3-furancarboxaldehyde Pd(OAc)₂ (5) PPh₃ (10) K₂CO₃ Toluene/H₂O 100 12 Est. 70-85

Note: The final entry is an estimation based on the reactivity of similar substrates.

Further Synthetic Transformations

The aldehyde functionality on the this compound building block provides a handle for a variety of subsequent transformations, expanding its utility in total synthesis.

Protocol 2: Wittig Reaction for Olefination

To complete the synthesis of a molecule like 5-(5-Ethenyl-2-methoxyphenyl)-3-furancarboxaldehyde, a Wittig reaction can be employed to introduce the ethenyl (vinyl) group.

Materials:

  • Coupled product from Protocol 1

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) or Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C and add the strong base (e.g., n-BuLi, 1.05 eq.) dropwise. The solution will typically turn a deep yellow or orange color, indicating the formation of the ylide.

  • Stir the mixture at room temperature for 1-2 hours.

  • Cool the ylide solution back to 0 °C and add a solution of the aldehyde (the coupled product from Protocol 1, 1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the olefinated product.

Functionalization Pathway Start Coupled Product (with formyl group) Wittig Wittig Reaction Start->Wittig ReductiveAmination Reductive Amination Start->ReductiveAmination Oxidation Oxidation Start->Oxidation Olefin Olefin Product Wittig->Olefin Amine Amine Product ReductiveAmination->Amine CarboxylicAcid Carboxylic Acid Product Oxidation->CarboxylicAcid

Caption: Potential functionalization pathways for the formyl group of the coupled product.

Conclusion

This compound is a promising building block for the efficient synthesis of complex molecules. Its bifunctional nature allows for its strategic incorporation into synthetic routes, particularly through robust and well-established methodologies like the Suzuki-Miyaura cross-coupling. The protocols and data presented herein provide a foundational guide for researchers to explore the full potential of this versatile reagent in the pursuit of novel natural product total syntheses and the development of new therapeutic agents.

Application Notes: Developing Fluorescent Probes with (2-Formyl-3-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Boronic acids have become a cornerstone in the development of fluorescent sensors, particularly for the detection of saccharides and other biologically relevant diols.[1][2] Their ability to form reversible covalent bonds with 1,2- and 1,3-diols provides a robust mechanism for molecular recognition.[1] When a boronic acid is integrated into a fluorophore, this binding event can be translated into a detectable change in fluorescence, enabling real-time monitoring of analytes like glucose.[1][3]

(2-Formyl-3-methoxyphenyl)boronic acid is a versatile building block for creating such probes. The ortho-formyl group provides a reactive handle for straightforwardly incorporating various fluorophore backbones through condensation chemistry, while the methoxy group can modulate the electronic and photophysical properties of the final sensor. These application notes provide a general framework, representative protocols, and key principles for designing and utilizing fluorescent probes based on this scaffold.

Principle of Operation: Analyte Recognition and Signal Transduction

The sensing mechanism relies on the reversible formation of a cyclic boronate ester between the boronic acid group and the cis-diol of an analyte, such as a saccharide.[1][4] This binding event alters the electronic environment around the boron atom, changing it from a trigonal planar sp²-hybridized state to a tetrahedral sp³-hybridized state.[5] This change, in turn, modulates the photophysical properties of the attached fluorophore through several common mechanisms:

  • Photoinduced Electron Transfer (PET): In many "turn-on" sensors, a heteroatom (like nitrogen) in the fluorophore quenches fluorescence in the unbound state via PET. Upon saccharide binding, the Lewis acidity of the boron increases, which suppresses the PET process and restores fluorescence.[1][5]

  • Intramolecular Charge Transfer (ICT): The binding event can alter the electron-donating or -withdrawing properties of the boronic acid group, modifying the ICT character of the fluorophore and leading to shifts in the emission wavelength or changes in intensity.[1][4][5]

PET_Mechanism cluster_off Unbound State (Fluorescence OFF) cluster_on Bound State (Fluorescence ON) Probe_Off Probe (sp² Boron) PET PET Quenching Probe_Off->PET Fluorescence Quenched Probe_On Probe-Saccharide Complex (sp³ Boron) Fluorescence Fluorescence Probe_On->Fluorescence PET Blocked Analyte Saccharide (Diol) Probe_On->Analyte Release Analyte->Probe_On Binding

Experimental Protocols

Protocol 1: Synthesis of a Fluorescent Probe via Schiff Base Condensation

This protocol describes a general one-step synthesis of a fluorescent probe by reacting this compound with an amine-containing fluorophore.

Synthesis_Workflow Reactant1 this compound ReactionStep 1. Mix in Solvent (Ethanol) 2. Add Acid Catalyst 3. Reflux for 4-6 hours Reactant1->ReactionStep Reactant2 Amine-Fluorophore (e.g., Aminonaphthalimide) Reactant2->ReactionStep Purification 1. Cool to room temperature 2. Remove solvent 3. Purify via Column Chromatography ReactionStep->Purification Reaction Mixture Product Final Fluorescent Probe Purification->Product Purified Product Characterization Characterize by NMR, MS, etc. Product->Characterization

Materials:

  • This compound

  • Amine-containing fluorophore (e.g., 4-amino-1,8-naphthalimide)

  • Anhydrous Ethanol

  • Glacial Acetic Acid (catalyst)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the selected amine-fluorophore (1 equivalent) in anhydrous ethanol.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the solution.

  • Equip the flask with a condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield the final fluorescent probe.[1]

  • Characterize the structure and purity of the final compound using NMR spectroscopy and mass spectrometry.

Protocol 2: Fluorescence Response to Saccharides

This protocol details the procedure for evaluating the fluorescence response of the synthesized probe towards a specific saccharide, such as fructose or glucose.[1]

Materials:

  • Synthesized boronic acid fluorescent probe

  • High-purity water or buffer solution (e.g., PBS, pH 7.4)

  • Organic solvent for probe stock solution (e.g., DMSO, Methanol)

  • Saccharide of interest (e.g., D-Fructose, D-Glucose)

  • Fluorescence spectrophotometer and quartz cuvettes

Procedure:

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of the fluorescent probe (e.g., 1 mM) in a minimal amount of a suitable organic solvent like DMSO.[1]

    • Prepare a concentrated stock solution of the saccharide (e.g., 100 mM) in the chosen buffer.[1]

  • Working Solution Preparation:

    • Dilute the probe stock solution in the buffer to a final working concentration (e.g., 10 µM). Ensure the final percentage of the organic solvent is low (<1%) to minimize its effect on binding.[1]

  • Fluorescence Measurement:

    • Turn on the fluorescence spectrophotometer and allow the lamp to stabilize.

    • Set the appropriate excitation and emission wavelengths for the probe.

    • Add a fixed volume of the probe's working solution to a quartz cuvette.

    • Record the initial fluorescence spectrum of the probe solution (this is F₀).[1]

    • Add small aliquots of the saccharide stock solution to the cuvette to achieve a range of final concentrations. Mix gently after each addition.

    • Allow the solution to equilibrate for 1-2 minutes after each addition before recording the new fluorescence spectrum (F).[1]

  • Data Analysis:

    • Plot the fluorescence intensity or the ratio (F/F₀) against the saccharide concentration to generate a binding curve.

    • From this curve, determine parameters such as the detection limit and the binding constant.

Measurement_Workflow A Prepare Probe Stock (1 mM in DMSO) C Prepare Working Solution (10 µM Probe in Buffer) A->C B Prepare Analyte Stock (100 mM in Buffer) E Titrate with Analyte (Add aliquots of stock) B->E D Measure Initial Fluorescence (F₀) C->D D->E F Measure Fluorescence (F) After Each Addition E->F Equilibrate F->E Repeat for multiple concentrations G Plot F/F₀ vs. [Analyte] F->G H Determine Binding Constant & Detection Limit G->H

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Representative Photophysical Properties

This table presents hypothetical but realistic photophysical data for a probe synthesized from this compound.

PropertyValueConditions
Excitation Max (λ_ex)430 nmPBS Buffer, pH 7.4
Emission Max (λ_em)550 nmPBS Buffer, pH 7.4
Stokes Shift120 nm-
Quantum Yield (Φ) - Free0.05In absence of analyte
Quantum Yield (Φ) - Bound0.50In presence of saturating fructose
Molar Absorptivity (ε)35,000 M⁻¹cm⁻¹at 430 nm

Table 2: Fluorescence Response to Various Analytes

This table shows the probe's selectivity, measured as the fluorescence enhancement factor (F/F₀) upon addition of different saccharides.

Analyte (10 mM)Fluorescence Enhancement (F/F₀)
D-Fructose10.5
D-Glucose2.8
D-Galactose2.5
D-Mannose1.8
Sucrose1.1

Data are representative and will vary based on the specific fluorophore used. The higher response to fructose is typical for many phenylboronic acid sensors due to its furanose form containing cis-diols.[4]

References

Application Notes and Protocols: Rieche Formylation of Methoxyphenyl Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Rieche formylation of methoxyphenyl boronic acids. This reaction is a valuable method for the synthesis of methoxy-substituted benzaldehydes and formyl-methoxyphenylboronic acids, which are important intermediates in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[1][2]

The Rieche formylation is an electrophilic aromatic substitution reaction that utilizes a dichloromethyl alkyl ether as the formylating agent in the presence of a Lewis acid catalyst.[3][4] This method is particularly effective for electron-rich aromatic compounds, such as methoxy-substituted phenylboronic acids.[4][5] The reaction conditions can be tuned to favor either ipso-substitution, leading to the formation of a benzaldehyde, or formylation at an activated position on the aromatic ring, yielding a formylated arylboronic acid.[5]

Data Presentation: Rieche Formylation of Methoxyphenyl Boronic Acids

The following table summarizes the results of the Rieche formylation of various methoxyphenyl boronic acids using dichloromethyl methyl ether (Cl₂CHOCH₃) and a Lewis acid catalyst. The data highlights the influence of the substituent position and the choice of Lewis acid on the product distribution and yield.

SubstrateLewis Acid (eq.)Time (h)Product(s)Yield (%)
4-Methoxyphenylboronic acidAgOTf (1.0)1-34-Methoxybenzaldehyde & 2-Methoxybenzaldehyde (75:25 mixture)-
4-Methoxyphenylboronic acidFeCl₃ (1.0)244-Methoxybenzaldehyde95
3-Methoxyphenylboronic acidAgOTf (1.0)1-32-Formyl-5-methoxyphenylboronic acid35
3-Methoxyphenylboronic acidFeCl₃ (1.0)242-Formyl-5-methoxyphenylboronic acid40
2-Methoxyphenylboronic acidAgOTf (1.0)1-34-Methoxybenzaldehyde60
2-Methoxyphenylboronic acidFeCl₃ (1.0)244-Methoxybenzaldehyde85

Data sourced from "Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction".[5]

Experimental Protocols

This section provides a detailed methodology for the Rieche formylation of a representative methoxyphenyl boronic acid substrate using ferric chloride as the Lewis acid catalyst.

Materials:

  • Methoxyphenyl boronic acid (e.g., 4-methoxyphenylboronic acid) (1.0 mmol, 1.0 eq.)

  • Dichloromethane (DCM), anhydrous (4 mL/mmol)

  • Ferric chloride (FeCl₃), anhydrous (1.0 mmol, 1.0 eq.)

  • Dichloromethyl methyl ether (Cl₂CHOCH₃) (1.0 mmol, 1.0 eq.)

  • 10% Hydrochloric acid (HCl) solution

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the methoxyphenyl boronic acid (1.0 mmol).

  • Add anhydrous dichloromethane (4 mL) to dissolve the boronic acid.

  • Cool the solution to 0°C using an ice bath and stir for 10 minutes.

  • Carefully add anhydrous ferric chloride (1.0 mmol) to the stirred solution.

  • Continue stirring at 0°C for an additional 10 minutes.

  • Slowly add dichloromethyl methyl ether (1.0 mmol) dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.

  • Upon completion, quench the reaction by adding 10% hydrochloric acid solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired formylated product.[5]

Visualizations

The following diagrams illustrate the proposed reaction mechanism and the experimental workflow for the Rieche formylation of methoxyphenyl boronic acids.

Rieche_Formylation_Mechanism cluster_electrophile Electrophile Formation cluster_substitution Electrophilic Aromatic Substitution cluster_workup Hydrolysis and Protodeboronation Cl2CHOCH3 Cl₂CHOCH₃ Electrophile [ClCH=OCH₃]⁺ FeCl₄⁻ Cl2CHOCH3->Electrophile Lewis Acid Activation FeCl3 FeCl₃ FeCl3->Electrophile SigmaComplex σ-Complex Intermediate ArylBoronicAcid Methoxyphenyl Boronic Acid ArylBoronicAcid->SigmaComplex + [ClCH=OCH₃]⁺ Protodeboronation Protodeboronation ArylBoronicAcid->Protodeboronation [H⁺] FormylatedProduct Formylated Intermediate SigmaComplex->FormylatedProduct - H⁺ Hydrolysis Hydrolysis FormylatedProduct->Hydrolysis H₂O FinalAldehyde Methoxybenzaldehyde Hydrolysis->FinalAldehyde Protodeboronation->FinalAldehyde ipso-Substitution

Caption: Proposed mechanism for the Rieche formylation of methoxyphenyl boronic acids.[5][6]

Experimental_Workflow start Start: Prepare Reactants dissolve Dissolve Methoxyphenyl Boronic Acid in anhydrous DCM start->dissolve cool Cool solution to 0°C dissolve->cool add_fecl3 Add anhydrous FeCl₃ cool->add_fecl3 add_formylating_agent Add Dichloromethyl Methyl Ether dropwise at 0°C add_fecl3->add_formylating_agent react Stir at room temperature for 24 hours add_formylating_agent->react quench Quench reaction with 10% HCl react->quench extract Extract with DCM quench->extract wash_dry Wash with brine and dry over Na₂SO₄ extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by column chromatography concentrate->purify end End: Characterize Product purify->end

Caption: Experimental workflow for the Rieche formylation reaction.

References

Application Notes and Protocols: One-Pot Synthesis Strategies Involving (2-Formyl-3-methoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and conceptual frameworks for the utilization of (2-Formyl-3-methoxyphenyl)boronic acid in one-pot synthesis strategies. This versatile building block, featuring both a reactive aldehyde and a boronic acid moiety, is a valuable precursor for the efficient construction of complex molecular architectures, particularly in the realm of pharmaceutical and materials science. The following sections detail potential applications in well-established multicomponent reactions, offering a guide for the synthesis of novel compounds.

Petasis (Borono-Mannich) Three-Component Reaction

The Petasis reaction is a powerful one-pot method for the synthesis of α-amino acids and their derivatives.[1][2] In this context, this compound can serve a dual role. Primarily, its aldehyde group acts as the carbonyl component. The reaction brings together the boronic acid, an amine, and a carbonyl compound to generate highly functionalized amines.[3] The broad functional group tolerance and generally mild reaction conditions make this an attractive strategy for library synthesis in drug discovery.[4]

Application: Synthesis of Substituted α-Amino Alcohols

A one-pot Petasis reaction with this compound, a secondary amine, and a boronic acid partner can lead to the formation of complex amino alcohols. The boronic acid group on the starting material can potentially participate in intramolecular cyclization or subsequent cross-coupling reactions.

Diagram of the Petasis Reaction Workflow

Petasis_Reaction A This compound Mixing A->Mixing B Secondary Amine (e.g., Piperidine) B->Mixing C Boronic Acid (e.g., Phenylboronic acid) C->Mixing Solvent Solvent (e.g., Toluene) Solvent->Mixing Reaction One-Pot Reaction (Heat) Intermediate Formation of Iminium Ion and Boronate Complex Addition Workup Aqueous Workup & Purification Reaction->Workup Mixing->Reaction Add to Product α-Amino Alcohol Product Workup->Product

Caption: Workflow for the one-pot Petasis reaction.

Experimental Protocol (Adapted from literature for analogous substrates)

This protocol is adapted from general procedures for the Petasis reaction.[2]

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv).

  • Addition of Reactants: Add the desired secondary amine (e.g., piperidine, 1.2 mmol, 1.2 equiv) and the partner boronic acid (e.g., phenylboronic acid, 1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add anhydrous solvent (e.g., toluene or dichloromethane, 10 mL).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux (e.g., 80-100 °C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterValue
Reactant 1 This compound
Reactant 2 Secondary Amine
Reactant 3 Partner Boronic Acid
Solvent Toluene or Dichloromethane
Temperature Room Temperature to 100 °C
Reaction Time 12-24 hours
Typical Yield 60-90% (based on analogous reactions)

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of multicomponent chemistry, enabling the rapid synthesis of α-aminoacyl amide derivatives from an aldehyde, an amine, a carboxylic acid, and an isocyanide. The aldehyde functionality of this compound makes it an ideal substrate for this one-pot synthesis, leading to products bearing a boronic acid moiety, which is available for subsequent transformations. Isocyanide-based multicomponent reactions have been successfully performed with other formyl-phenylboronic acids.[5]

Application: Synthesis of Peptidomimetic Scaffolds with a Boronic Acid Handle

The U-4CR product incorporating this compound yields a complex molecule with a peptide-like backbone and a boronic acid group. This "handle" can be used for post-Ugi modifications, such as Suzuki-Miyaura cross-coupling, to further diversify the molecular scaffold.

Diagram of the Ugi Reaction Logical Flow

Ugi_Reaction cluster_reactants Reactants cluster_process One-Pot Process cluster_outcome Outcome A This compound Reaction Ugi Four-Component Reaction in Methanol A->Reaction B Primary Amine B->Reaction C Carboxylic Acid C->Reaction D Isocyanide D->Reaction Intermediate Formation of Iminium Ion and α-Adduct Reaction->Intermediate Product α-Aminoacyl Amide Product with Boronic Acid Moiety Intermediate->Product PostModification Optional Post-Ugi Suzuki Coupling Product->PostModification

Caption: Logical flow of the Ugi four-component reaction.

Experimental Protocol (Adapted from literature for analogous substrates)

This protocol is based on procedures for Ugi reactions involving formyl-phenylboronic acids.[5]

  • Reaction Setup: In a screw-cap vial, dissolve the primary amine (1.0 mmol, 1.0 equiv) and the carboxylic acid (1.0 mmol, 1.0 equiv) in methanol (3 mL).

  • Addition of Aldehyde: Add this compound (1.0 mmol, 1.0 equiv) to the solution and stir for 10 minutes at room temperature.

  • Addition of Isocyanide: Add the isocyanide (1.0 mmol, 1.0 equiv) to the reaction mixture.

  • Reaction Conditions: Seal the vial and stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired α-aminoacyl amide product.

ParameterValue
Reactant 1 (Aldehyde) This compound
Reactant 2 (Amine) Primary Amine
Reactant 3 (Acid) Carboxylic Acid
Reactant 4 (Isocyanide) Isocyanide
Solvent Methanol
Temperature Room Temperature
Reaction Time 24-48 hours
Typical Yield 70-95% (based on analogous reactions)

One-Pot Synthesis of Boron-Containing Heterocycles

The dual functionality of this compound allows for its participation in condensation reactions that can lead to the formation of novel boron-containing heterocyclic systems in a single step. For instance, reaction with bifunctional nucleophiles can initiate a cascade of reactions involving both the formyl and the boronic acid groups. An example from the literature shows that 2-formylphenylboronic acid can undergo condensation with hydantoin to form a fused azaborine.[6]

Application: Synthesis of Novel Benzoxaborole Derivatives and Fused Boron Heterocycles

By reacting this compound with various di-nucleophiles (e.g., hydrazines, hydroxylamines, ureas), it is possible to construct a diverse array of fused heterocyclic scaffolds in a one-pot fashion. These structures are of interest in medicinal chemistry due to the unique properties conferred by the boron atom.

Diagram of Heterocycle Formation Workflow

Heterocycle_Formation BoronicAcid This compound Reaction One-Pot Condensation & Cyclization BoronicAcid->Reaction Nucleophile Bifunctional Nucleophile (e.g., Hydrazine) Nucleophile->Reaction Catalyst Catalyst (optional) (e.g., Acetic Acid) Catalyst->Reaction Intermediate Intermediate Formation (e.g., Imine) Reaction->Intermediate Product Fused Boron Heterocycle Intermediate->Product

Caption: Workflow for one-pot synthesis of boron heterocycles.

Experimental Protocol (Conceptual, based on analogous reactions)

This is a general, conceptual protocol that would require optimization for specific substrates.

  • Reaction Setup: In a suitable reaction vessel, dissolve this compound (1.0 mmol, 1.0 equiv) in a solvent such as ethanol or acetic acid (10 mL).

  • Addition of Nucleophile: Add the bifunctional nucleophile (e.g., hydrazine hydrate, 1.0 mmol, 1.0 equiv).

  • Catalyst (Optional): A catalytic amount of acid (e.g., a few drops of acetic acid) can be added to facilitate imine formation.

  • Reaction Conditions: Heat the reaction mixture to reflux for 4-12 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed in vacuo.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

ParameterValue
Reactant 1 This compound
Reactant 2 Bifunctional Nucleophile
Solvent Ethanol, Acetic Acid
Temperature Reflux
Reaction Time 4-12 hours
Typical Yield Variable, requires optimization

Disclaimer: The provided experimental protocols are adapted from literature procedures for structurally similar compounds and should be considered as starting points. Optimization of reaction conditions, including solvent, temperature, and stoichiometry, may be necessary to achieve desired outcomes for specific substrates. Standard laboratory safety procedures should be followed at all times.

References

The Pivotal Role of (2-Formyl-3-methoxyphenyl)boronic Acid in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

(2-Formyl-3-methoxyphenyl)boronic acid , a uniquely functionalized aromatic compound, is emerging as a critical building block in the design and synthesis of advanced materials. Its distinct trifunctional nature, featuring a reactive aldehyde, an electron-donating methoxy group, and a versatile boronic acid moiety, offers a powerful toolkit for researchers in materials science, organic electronics, and sensor technology. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of cutting-edge materials.

Application Notes

The strategic positioning of the formyl, methoxy, and boronic acid groups on the phenyl ring allows for a diverse range of applications, primarily centered around the synthesis of functional polymers and small molecules.

1. Synthesis of Conjugated Polymers for Organic Electronics: The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling.[1] This enables the incorporation of the (2-Formyl-3-methoxyphenyl) unit into the backbone of conjugated polymers. The electron-donating methoxy group can favorably influence the electronic properties of the resulting polymer, such as the HOMO/LUMO energy levels, which is crucial for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The formyl group provides a site for post-polymerization modification, allowing for the tuning of material properties or the attachment of other functional moieties.

2. Development of Fluorescent Chemosensors: The boronic acid functionality is well-established as a recognition site for diol-containing molecules, such as saccharides.[2] The formyl group can be readily converted into a Schiff base by condensation with an appropriate amino-functionalized fluorophore. This modular synthesis allows for the creation of "turn-on" or "turn-off" fluorescent sensors. The binding of a target analyte to the boronic acid can induce conformational changes or alter the electronic properties of the molecule, leading to a detectable change in fluorescence. The ortho-formyl group, in particular, can participate in intramolecular interactions that can be exploited in sensor design.[3]

3. Construction of Covalent Organic Frameworks (COFs): The bifunctional nature of the aldehyde and boronic acid groups makes this compound an ideal candidate as a linker molecule for the construction of Covalent Organic Frameworks (COFs).[4][5] COFs are a class of porous crystalline polymers with ordered structures and high surface areas, making them suitable for applications in gas storage, separation, and catalysis. The formyl groups can react with amines to form imine-linked COFs, while the boronic acid can undergo self-condensation to form boroxine-linked frameworks or react with diols to create boronate ester-linked structures.[4][6]

4. Preparation of Schiff Base Polymers and Metal Complexes: The aldehyde functionality allows for the synthesis of Schiff base polymers through polycondensation with multifunctional amines.[7][8] These polymers can exhibit interesting thermal, mechanical, and optoelectronic properties. Furthermore, the resulting Schiff base ligands can coordinate with metal ions to form metallopolymers, which can have applications in catalysis, sensing, and as magnetic or conductive materials.[9]

Quantitative Data Summary

The following table summarizes hypothetical but representative data for materials synthesized using this compound, based on typical performance characteristics observed for similar materials in the literature.

Material TypeApplicationKey Performance MetricValue
Conjugated Polymer (P1)OLEDElectroluminescence Peak520 nm (Green)
External Quantum Efficiency (EQE)8.5%
Fluorescent Sensor (FS1)Glucose SensingFluorescence Quantum Yield (Φ) - unbound0.05
Fluorescence Quantum Yield (Φ) - bound0.65
Dissociation Constant (Kd)5 mM
Covalent Organic Framework (COF-1)CO2 AdsorptionBET Surface Area1200 m²/g
CO2 Uptake Capacity (273 K, 1 bar)150 cm³/g
Schiff Base Polymer (SBP-1)Thermal StabilityDecomposition Temperature (Td)350 °C

Experimental Protocols

Protocol 1: Synthesis of a Conjugated Polymer via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a hypothetical alternating copolymer, P1, from this compound and a dibromo-fluorene derivative.

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • 2,7-Dibromo-9,9-dioctylfluorene (1.0 mmol, 1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium carbonate (4.0 mmol, 4.0 eq)

  • Toluene (20 mL)

  • Deionized water (5 mL)

Procedure:

  • To a 100 mL Schlenk flask, add this compound, 2,7-Dibromo-9,9-dioctylfluorene, and Pd(PPh₃)₄.

  • Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Add toluene via syringe.

  • In a separate flask, dissolve potassium carbonate in deionized water and bubble with argon for 20 minutes to degas.

  • Add the degassed potassium carbonate solution to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir vigorously for 48 hours under an argon atmosphere.

  • Cool the reaction to room temperature and pour the mixture into 200 mL of methanol.

  • Filter the precipitated polymer and wash with methanol and then acetone.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.

  • Precipitate the chloroform fraction in methanol, filter, and dry the resulting polymer under vacuum.

Protocol 2: Synthesis of a Fluorescent Sensor for Saccharides

This protocol details the synthesis of a Schiff base fluorescent sensor, FS1, from this compound and an amino-functionalized fluorophore.

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • 4-Amino-N-ethyl-1,8-naphthalimide (1.0 mmol, 1.0 eq)

  • Ethanol (25 mL)

  • Glacial acetic acid (2-3 drops)

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound and 4-Amino-N-ethyl-1,8-naphthalimide in ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure fluorescent sensor.

Visualizations

experimental_workflow_suzuki_coupling start Reactants: This compound 2,7-Dibromo-9,9-dioctylfluorene Pd(PPh3)4, K2CO3 reaction Suzuki Coupling Toluene/Water, 90°C, 48h Under Argon start->reaction 1. Mix & Degas precipitation Precipitation in Methanol reaction->precipitation 2. Cool & Precipitate filtration Filtration & Washing precipitation->filtration 3. Isolate purification Soxhlet Extraction (Methanol, Acetone, Chloroform) filtration->purification 4. Purify final_product Purified Conjugated Polymer (P1) purification->final_product 5. Isolate Pure Product

Workflow for Conjugated Polymer Synthesis.

signaling_pathway_fluorescent_sensor cluster_sensor Fluorescent Sensor (FS1) cluster_analyte Analyte cluster_complex Sensor-Analyte Complex sensor Fluorophore-Imine-Phenylboronic Acid (Low Fluorescence) complex Cyclic Boronate Ester Formation (High Fluorescence) sensor->complex + Analyte analyte Saccharide (e.g., Glucose) complex->sensor - Analyte (Reversible) logical_relationships_cof_synthesis A This compound (Linker) C Imine Condensation (-H2O) A->C D Boroxine Formation (Self-condensation, -H2O) A->D B Multifunctional Amine (Node) B->C E Imine-Linked COF C->E Forms 2D/3D Network F Boroxine-Linked COF D->F Forms 2D/3D Network

References

Application Notes and Protocols: Aqueous Phase Suzuki Coupling of (2-Formyl-3-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This powerful reaction is widely utilized in the pharmaceutical and fine chemical industries for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The use of aqueous media for this transformation aligns with the principles of green chemistry, offering a more sustainable and environmentally benign alternative to traditional organic solvents.

(2-Formyl-3-methoxyphenyl)boronic acid is a valuable building block in medicinal chemistry. The ortho-formyl group provides a reactive handle for further synthetic transformations, while the methoxy substituent can influence the electronic properties and conformation of the resulting biaryl products. This document provides detailed application notes and experimental protocols for the aqueous phase Suzuki coupling of this compound with various aryl halides.

Reaction Principle and Pathway

The Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium complex. The key steps include the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with a boronic acid in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The aqueous phase reaction often utilizes water-soluble ligands and phase-transfer catalysts to facilitate the interaction between the organic and aqueous phases.

Suzuki_Coupling_Pathway cluster_reactants Reactants Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Reductive Elimination Ar-X Ar-X Ar'B(OH)2 Ar'B(OH)2

Diagram 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Parameters and Expected Yields

The following table summarizes typical reaction conditions and expected yields for the aqueous phase Suzuki coupling of this compound with various aryl halides. These values are based on literature precedents for structurally similar substrates and serve as a guideline for reaction optimization.

Aryl Halide (Ar-X)Catalyst SystemBaseSolvent SystemTemp (°C)Time (h)Typical Yield (%)
4-BromoanisolePd(OAc)₂ / PPh₃K₂CO₃n-Propanol / H₂O (3:1)802-485-95
1-Bromo-4-nitrobenzenePd(OAc)₂ / PPh₃K₂CO₃n-Propanol / H₂O (3:1)801-390-98
4-BromobenzonitrilePdCl₂(dppf)Cs₂CO₃1,4-Dioxane / H₂O (3:1)1004-680-90
3-BromopyridinePd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane / H₂O (2:1)1003-575-85
4-IodoacetophenonePd(OAc)₂Amberlite IRA-400(OH)Ethanol / H₂O (1:1)601-288-96
4-ChlorotolueneXPhos Pd G2K₃PO₄1,4-Dioxane / H₂O (2:1)1008-1260-75

Experimental Protocols

General Considerations
  • All reagents should be of high purity.

  • Degassing the solvent and purging the reaction vessel with an inert gas (e.g., nitrogen or argon) is recommended to prevent oxidation of the palladium catalyst.

  • Reactions involving boronic acids can be sensitive to stoichiometry; accurate weighing of reagents is crucial.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Protocol 1: Suzuki Coupling of this compound with 4-Bromoanisole

This protocol is adapted from general procedures for aqueous Suzuki couplings.[1][2]

Materials:

  • This compound

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • n-Propanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), and n-propanol (9 mL).

  • Stir the mixture at room temperature for 15 minutes to dissolve the solids.

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

  • Prepare a solution of potassium carbonate (2.0 mmol) in deionized water (3 mL) and add it to the reaction mixture.

  • Purge the flask with nitrogen or argon for 5-10 minutes.

  • Heat the reaction mixture to 80°C and stir vigorously for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Add deionized water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Suzuki Coupling of this compound with 4-Iodoacetophenone

This protocol is based on the aqueous Suzuki coupling of a structurally similar substrate, 5-iodovanillin.[3]

Materials:

  • This compound

  • 4-Iodoacetophenone

  • Palladium(II) acetate (Pd(OAc)₂)

  • Amberlite IRA-400(OH) ion-exchange resin

  • Ethanol (95%)

  • Deionized water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), 4-iodoacetophenone (1.0 mmol), Amberlite IRA-400(OH) resin (~0.5 g), ethanol (2 mL), and deionized water (3 mL).

  • Add palladium(II) acetate (0.01 mmol) to the stirred suspension.

  • Seal the flask with a septum and place it in a preheated water bath at 60°C.

  • Stir the mixture vigorously for 1-2 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the resin and wash the resin with a small amount of ethanol.

  • Acidify the filtrate with 1 M HCl to precipitate the product.

  • Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent to obtain the crude product.

  • Purify by recrystallization or column chromatography.

Experimental Workflow

The general workflow for performing and analyzing the aqueous phase Suzuki coupling is outlined below.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Reactants: - Boronic Acid - Aryl Halide - Base B Add Solvent (e.g., n-Propanol/H2O) A->B C Add Catalyst System (e.g., Pd(OAc)2/Ligand) B->C D Degas and Purge with Inert Gas C->D E Heat to Desired Temperature D->E F Monitor by TLC/HPLC E->F G Cool to Room Temp F->G Reaction Complete H Aqueous Work-up (Extraction) G->H I Dry Organic Layer H->I J Evaporate Solvent I->J K Purify Product (Chromatography/ Recrystallization) J->K L Characterize Product (NMR, MS, etc.) K->L

Diagram 2: General workflow for aqueous phase Suzuki coupling.

Concluding Remarks

The aqueous phase Suzuki-Miyaura coupling of this compound offers a versatile and sustainable method for the synthesis of valuable biaryl compounds. The provided protocols serve as a robust starting point for researchers. Optimization of reaction parameters such as catalyst, ligand, base, and temperature may be necessary to achieve the highest yields for specific aryl halide coupling partners. Careful monitoring of the reaction progress and consideration of potential side reactions, such as deboronation, are essential for successful outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with (2-Formyl-3-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving (2-Formyl-3-methoxyphenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and address common challenges encountered when using this sterically hindered and electronically complex substrate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues users may encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Q1: Why is my Suzuki coupling reaction with this compound resulting in a consistently low yield?

A1: Low yields with this substrate are common and can stem from several factors related to its unique structure. The primary reasons include:

  • Steric Hindrance: The ortho-formyl group significantly hinders the boronic acid, which can impede the crucial transmetalation step in the catalytic cycle.[1]

  • Catalyst Inactivity: Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1] The active Pd(0) species may not be generated efficiently, or it may be deactivated during the reaction.[2][3]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent are all critical and highly interdependent, especially for challenging substrates.[1]

  • Protodeboronation: The boronic acid group can be replaced by a hydrogen atom, a common side reaction, especially in the presence of aqueous bases and at elevated temperatures.[3][4]

  • Homocoupling: Self-coupling of the boronic acid to form a symmetrical biaryl is a frequent side reaction, often promoted by the presence of oxygen or certain palladium species.[2][5]

Q2: I'm observing significant decomposition of my boronic acid and the formation of multiple byproducts. What is causing this?

A2: The formyl group on the boronic acid is susceptible to side reactions under basic conditions. Potential issues include:

  • Base-Induced Side Reactions: Strong bases can react with the aldehyde. While typical Suzuki bases might not promote vigorous reactions, the combination of base, temperature, and a palladium catalyst can lead to undesired pathways.

  • Protodeboronation: This is a major pathway for boronic acid decomposition. Electron-withdrawing groups, like the formyl group, can accelerate this process.[6]

  • Oxidation: Boronic acids can be oxidized, especially if the reaction is not kept under a strictly inert atmosphere.[7]

Q3: What are the most effective catalyst and ligand systems for coupling this hindered boronic acid?

A3: For sterically demanding couplings, the catalyst and ligand selection is the most critical factor.[1] Highly active catalyst systems are generally required.

  • Recommended Ligands: Bulky, electron-rich phosphine ligands are essential. These ligands stabilize the palladium catalyst, promote the difficult oxidative addition and reductive elimination steps, and can accelerate the transmetalation step.[1][8]

    • Buchwald Biaryl Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are considered state-of-the-art for challenging couplings and are excellent starting points.[1][9]

    • N-Heterocyclic Carbenes (NHCs): These can also be highly effective ligands for hindered substrates.[1]

  • Recommended Palladium Source: While Pd(OAc)₂ or Pd₂(dba)₃ can be used with the chosen ligand, pre-formed palladium pre-catalysts (e.g., XPhos Pd G3) are often more reliable and efficient at generating the active Pd(0) species.[2]

Q4: How do I choose the right base to maximize yield while minimizing side reactions with the formyl group?

A4: The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[4][10] The choice is a balance between sufficient reactivity and minimizing degradation.

  • Weaker Bases: Start with milder inorganic bases like K₂CO₃ or Na₂CO₃.[11]

  • Phosphate Bases: K₃PO₄ is frequently effective in challenging couplings and is a good choice for hindered substrates.[4][6]

  • Stronger Bases: Strong bases like NaOH or Ba(OH)₂ can significantly accelerate the rate of coupling for hindered boronic acids but also increase the risk of side reactions with the formyl group and protodeboronation.[6] Use with caution and monitor the reaction closely.

  • Fluoride Bases: Bases like KF or CsF can be effective, as the fluoride ion is believed to play a unique role in activating the boronic acid.[11][12]

Q5: How can I prevent protodeboronation and homocoupling?

A5: These side reactions are common but can be mitigated with careful experimental setup and reagent choice.

  • To Minimize Protodeboronation:

    • Use a More Stable Boron Reagent: Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt.[3][4] These are generally more resistant to protodeboronation.

    • Anhydrous Conditions: For highly sensitive substrates, using strictly anhydrous conditions can suppress this side reaction.[3]

    • Lower Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate.[3]

  • To Minimize Homocoupling:

    • Inert Atmosphere: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen) to prevent oxygen from promoting homocoupling.[2][5]

    • Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or use a pre-catalyst that efficiently generates the active Pd(0) species.

    • Slow Addition: In some cases, slow addition of the boronic acid can keep its concentration low and disfavor homocoupling.[1]

Quantitative Data Summary

The following tables summarize the effect of different reaction parameters on Suzuki-Miyaura couplings, with a focus on conditions relevant to sterically hindered or electronically challenging substrates.

Table 1: Comparison of Catalyst Systems for Hindered Couplings

Catalyst (mol%)Ligand (mol%)Typical SubstratesYield Range (%)Key Features & References
Pd(OAc)₂ (2)SPhos (4)Hindered aryl chlorides/bromides80-98%Highly active for sterically demanding substrates.[1]
Pd₂(dba)₃ (1-2)XPhos (2-4)Electron-rich/poor aryl halides85-99%Broad applicability for difficult couplings.[1]
Pd(PPh₃)₄ (5)-Simple, unhindered substrates40-90%Often ineffective for hindered substrates.[1]
XPhos Pd G3 (2)-Hindered aryl chlorides/bromides90-99%Air-stable precatalyst, reliable generation of active Pd(0).[2]

Table 2: Effect of Different Bases on Hindered Suzuki Couplings

Base (equiv)SolventTemperature (°C)Yield Range (%)Comments & References
K₃PO₄ (2-3)Dioxane/H₂O, Toluene80-11070-95%Often the base of choice for difficult couplings.[6]
Cs₂CO₃ (2-3)Dioxane, DMF80-12065-90%Strong base, good for hindered systems.[13]
K₂CO₃ (3)Toluene/EtOH/H₂O80-10050-85%A standard, milder base. May be less effective for hindered substrates.[13]
Ba(OH)₂ (2)DME/H₂O8090-99%Very strong base, accelerates reaction but increases side reaction risk.[6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with this compound

This protocol provides a robust starting point for optimization.

  • Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[2]

  • Inert Atmosphere: Seal the vessel with a septum cap and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove all oxygen.[4]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%).

  • Solvent Addition: Add a degassed solvent system (e.g., Dioxane/H₂O 10:1, or Toluene) via syringe to achieve a concentration of 0.1-0.2 M relative to the limiting reagent.[2]

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed (typically 4-24 hours).[4]

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]

Protocol 2: Preparation of this compound pinacol ester

If protodeboronation is a significant issue, converting the boronic acid to its pinacol ester is recommended.

  • Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable anhydrous solvent (e.g., THF or Dichloromethane).

  • Drying Agent: Add a drying agent, such as anhydrous magnesium sulfate, to remove any water formed during the reaction.

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Isolation: Filter off the drying agent and wash with the solvent.

  • Purification: Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki coupling reaction (using Protocol 1) without further purification.

Visual Diagrams

Diagram 1: Troubleshooting Workflow for Low Yield

LowYield_Troubleshooting Start Low Yield Observed Check_Completion Reaction to Completion? Start->Check_Completion No_Completion No Check_Completion->No_Completion No Yes_Completion Yes Check_Completion->Yes_Completion Yes Cause_No_Completion Potential Causes: - Inactive Catalyst - Poor Substrate Reactivity - Suboptimal Conditions No_Completion->Cause_No_Completion Solution_No_Completion Troubleshooting Steps: 1. Use Fresh/Active Catalyst (e.g., Precatalyst) 2. Screen Bulky, Electron-Rich Ligands (XPhos, SPhos) 3. Increase Temperature 4. Screen Bases (K3PO4, Cs2CO3) Cause_No_Completion->Solution_No_Completion Cause_Completion Potential Causes: - Protodeboronation - Homocoupling - Other Side Reactions Yes_Completion->Cause_Completion Solution_Completion Troubleshooting Steps: 1. Use Anhydrous Conditions 2. Convert Boronic Acid to Pinacol Ester 3. Ensure Rigorous Degassing 4. Lower Temperature Cause_Completion->Solution_Completion

A workflow diagram for troubleshooting low yields.

Diagram 2: Key Factors for Coupling this compound

Key_Factors Substrate This compound Steric_Hindrance Steric Hindrance (ortho-Formyl) Substrate->Steric_Hindrance Electronic_Effects Electronic Effects (Formyl & Methoxy) Substrate->Electronic_Effects Side_Reactions Side Reactions (Protodeboronation, Aldehyde Reactivity) Substrate->Side_Reactions Catalyst_System Catalyst System Steric_Hindrance->Catalyst_System Requires Electronic_Effects->Catalyst_System Influences Base_Choice Base Selection Side_Reactions->Base_Choice Sensitive to Reaction_Conditions Reaction Conditions Side_Reactions->Reaction_Conditions Mitigated by Ligand Bulky, e--rich Ligand (e.g., XPhos) Catalyst_System->Ligand Palladium Active Pd(0) Source (e.g., Precatalyst) Catalyst_System->Palladium Base Moderate Base (e.g., K3PO4) Base_Choice->Base Solvent_Temp Anhydrous Solvent Inert Atmosphere Controlled Temperature Reaction_Conditions->Solvent_Temp

Key factors influencing the Suzuki coupling.

Diagram 3: Simplified Suzuki Cycle Highlighting Challenging Steps

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetalation Transmetalation (Boronic Acid + Base) ArPdX->Transmetalation ArPdAr Ar-Pd(II)-Ar' Transmetalation->ArPdAr Slow due to steric hindrance RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' Product RedElim->Product

The transmetalation step is often the bottleneck.

References

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of Ortho-Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ortho-substituted phenylboronic acids in Suzuki-Miyaura cross-coupling reactions. Steric hindrance from ortho substituents often presents unique challenges, leading to lower yields and slower reaction times. This guide offers specific solutions and detailed protocols to overcome these issues.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with an ortho-substituted phenylboronic acid is resulting in low to no yield. What are the primary factors to investigate?

A1: Low yields in couplings involving ortho-substituted phenylboronic acids are commonly due to steric hindrance, which impedes key steps in the catalytic cycle. The first aspects to troubleshoot are the catalyst system (palladium precursor and ligand), the base, and the reaction temperature. Steric hindrance can significantly slow down the transmetalation and reductive elimination steps.[1][2]

Q2: Which ligands are most effective for coupling sterically hindered ortho-substituted substrates?

A2: Bulky, electron-rich phosphine ligands are essential for promoting the coupling of sterically demanding substrates.[1] These ligands stabilize the palladium catalyst and accelerate the oxidative addition and reductive elimination steps. Highly recommended ligands include Buchwald-type biarylphosphines such as XPhos, SPhos, and RuPhos, as well as N-heterocyclic carbenes (NHCs).[1] For extremely hindered systems, specialized ligands like AntPhos and BI-DIME have shown excellent reactivity.[3][4]

Q3: What is the optimal choice of base and solvent for these challenging reactions?

A3: Strong, non-aqueous bases are often required to facilitate the transmetalation step with sterically hindered boronic acids.[1] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently the bases of choice.[1][5] The solvent system also plays a crucial role. While aqueous solvent mixtures are common in Suzuki couplings, for sterically hindered substrates, anhydrous conditions using solvents like toluene or dioxane at elevated temperatures (80–110 °C) are often more effective.[1][6] However, in some cases, a small amount of water can be beneficial for catalyst activity and selectivity.[7]

Q4: How can I minimize protodeboronation, a common side reaction with ortho-substituted phenylboronic acids?

A4: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a significant side reaction, especially with electron-deficient or sterically hindered boronic acids.[5] To mitigate this, consider the following strategies:

  • Choice of Base: Use milder bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃) in some instances.[5]

  • Anhydrous Conditions: Minimizing water content can reduce the proton source for this side reaction.[5]

  • Stable Boron Reagents: Convert the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, which can release the boronic acid slowly during the reaction.[5]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help reduce the extent of protodeboronation.[5]

Q5: My starting materials are not fully consumed, even after prolonged reaction times. What can I do?

A5: Incomplete conversion is a common issue. Besides optimizing the ligand and base as mentioned above, increasing the reaction temperature can be effective.[1] Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) to prevent catalyst deactivation through oxidation.[1][5] Using a more active palladium precatalyst, such as a G3 or G4 Buchwald precatalyst, can also improve catalyst turnover and reaction efficiency.[1]

Troubleshooting Guide

The following table summarizes common issues and recommended solutions for optimizing Suzuki-Miyaura reactions with ortho-substituted phenylboronic acids.

IssuePotential CauseRecommended Solution(s)
Low to No Yield Steric Hindrance: Impeded transmetalation or reductive elimination.[1][2]Use bulky, electron-rich ligands (e.g., XPhos, SPhos, AntPhos).[1][3] Employ a strong, non-aqueous base (e.g., K₃PO₄, Cs₂CO₃).[1] Increase reaction temperature (80-110 °C).[1]
Catalyst Deactivation: Oxidation of Pd(0) or phosphine ligand.[5][8]Ensure a strictly inert atmosphere (argon or nitrogen).[5] Use fresh, high-purity catalyst and ligand.[5] Use degassed solvents.[5]
Suboptimal Base/Solvent: Inefficient transmetalation.Screen different bases (K₃PO₄, Cs₂CO₃, K₂CO₃).[1][9] Test various solvents (Toluene, Dioxane, 2-MeTHF).[1][10]
Protodeboronation Presence of Protic Sources: Water or alcohol in the reaction mixture.[5]Use anhydrous solvents and reagents.[5]
Base-Promoted Decomposition: The base can facilitate the undesired side reaction.[5]Consider using milder bases like KF.[5] Convert the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA).[5]
Homocoupling of Boronic Acid Oxygen in the Reaction Mixture: Promotes oxidative homocoupling.Thoroughly degas all solvents and reagents before use.[8] Maintain a positive pressure of inert gas throughout the reaction.
Incomplete Conversion Insufficient Catalyst Activity: The catalyst is not active enough for the hindered substrate.Switch to a more active precatalyst (e.g., Buchwald G3/G4 precatalysts).[1] Increase catalyst loading (e.g., from 1 mol% to 2-3 mol%).
Low Reaction Temperature: Insufficient energy to overcome the activation barrier.Increase the reaction temperature in increments of 10 °C.[1]

Quantitative Data on Reaction Conditions

The following tables provide examples of successful reaction conditions for Suzuki-Miyaura couplings involving sterically hindered substrates.

Table 1: Conditions for Couplings with Sterically Hindered Boronic Acids

Aryl HalideBoronic Acid/DerivativeCatalyst / LigandBaseSolventTemp. (°C)Yield (%)
1-Bromo-2,6-dimethylbenzene2-Isopropylphenylboronic acidPd(OAc)₂ / BI-DIMEK₃PO₄Toluene11094
2-Chlorotoluene2,4,6-Trimethylphenylboronic acidHFTPhos-Pd G3 (0.05 mol%)K₂CO₃iPrOH/H₂O6095
4-Bromoanisole2-Methylphenyl boronic acidPEPPSI-IPrK-tert-butoxideiso-PropanolRTHigh
2-Chloropyridine2-Methylphenyl boronic acidPEPPSI-IPrK-tert-butoxideiso-PropanolRTHigh

Data sourced from multiple studies to illustrate effective combinations.[1][11]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Ortho-Substituted Phenylboronic Acid

1. Reagent Preparation:

  • Ensure the aryl halide (1.0 equiv), ortho-substituted phenylboronic acid (1.2-1.5 equiv), base (2.0-3.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, XPhos Pd G3; 0.5–2 mol%), and ligand (if not using a precatalyst) are of high purity and stored under an inert atmosphere.[1][5]

  • Use anhydrous, degassed solvents. To degas, bubble argon or nitrogen through the solvent for 15-30 minutes or use the freeze-pump-thaw method.[5]

2. Reaction Setup:

  • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, boronic acid, and base.

  • Seal the vessel with a septum and purge with argon or nitrogen for 5-10 minutes. This is a critical step to remove oxygen.[1][5]

  • Under a positive pressure of inert gas, add the palladium catalyst and any additional ligand.

  • Add the degassed solvent via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

3. Reaction Execution:

  • Place the sealed reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C for hindered substrates).[1]

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

4. Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

Visualizations

Experimental Workflow for a Typical Suzuki-Miyaura Coupling

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_run Execution & Workup reagents Weigh Aryl Halide, Boronic Acid, Base add_solids Add Solids: Reactants & Base reagents->add_solids glassware Flame-Dry Glassware setup Assemble Under Inert Gas (Ar or N2) glassware->setup solvent Degas Solvent add_solvent Add Degassed Solvent solvent->add_solvent setup->add_solids add_catalyst Add Catalyst & Ligand add_solids->add_catalyst add_catalyst->add_solvent heat Heat to Desired Temp (e.g., 80-110°C) add_solvent->heat monitor Monitor by TLC/GC/LC-MS heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify

Caption: Standard experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting Logic for Low Yield Reactions

G start Low Yield with ortho-Substituted Boronic Acid check1 Check Catalyst System start->check1 check2 Check Base & Solvent start->check2 check3 Check Reaction Conditions start->check3 sol1a Use Bulky, Electron-Rich Ligand (XPhos, SPhos, RuPhos) check1->sol1a sol1b Use High-Activity Precatalyst (e.g., Buchwald G3/G4) check1->sol1b sol1c Ensure Inert Atmosphere check1->sol1c sol2a Use Stronger Base (K3PO4, Cs2CO3) check2->sol2a sol2b Use Anhydrous Solvent (Toluene, Dioxane) check2->sol2b sol3a Increase Temperature check3->sol3a sol3b Increase Reaction Time check3->sol3b

Caption: Troubleshooting flowchart for low-yield reactions.

References

preventing protodeboronation of (2-Formyl-3-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the protodeboronation of (2-Formyl-3-methoxyphenyl)boronic acid during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem for this compound?

Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In the case of this compound, this results in the formation of 2-methoxybenzaldehyde, consuming your starting material and reducing the yield of your desired cross-coupling product. This reaction is often a significant competitor to the desired Suzuki-Miyaura coupling.

Q2: How do the formyl and methoxy substituents on my boronic acid affect its susceptibility to protodeboronation?

The electronic properties of substituents on the aryl boronic acid play a crucial role. The methoxy group (-OCH₃) is electron-donating, which generally increases the electron density on the aromatic ring, making the carbon-boron bond more susceptible to protonolysis. Conversely, the formyl group (-CHO) is electron-withdrawing, which can decrease the rate of protodeboronation under certain conditions.[2] However, the interplay of these two groups, along with their ortho and meta positions, can create a complex electronic environment. The ortho-formyl group can also potentially coordinate with the palladium catalyst, influencing the reaction pathway.

Q3: How can I detect if protodeboronation is occurring in my reaction?

The most common methods for detecting protodeboronation are:

  • Thin-Layer Chromatography (TLC): Compare the reaction mixture to a standard of the expected protodeboronated byproduct (2-methoxybenzaldehyde).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can identify and quantify the volatile protodeboronated product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for monitoring the consumption of the starting boronic acid and the formation of both the desired product and the protodeboronated byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the characteristic signals of 2-methoxybenzaldehyde in the crude reaction mixture.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product and Significant Protodeboronation

If you are observing a low yield of your desired coupled product and a significant amount of 2-methoxybenzaldehyde, consider the following troubleshooting steps.

Troubleshooting Workflow

start Low Yield & High Protodeboronation condition_check Review Reaction Conditions start->condition_check boronic_ester Use a Boronic Ester (MIDA or Pinacol) condition_check->boronic_ester Unstable Boronic Acid anhydrous Ensure Anhydrous Conditions condition_check->anhydrous Presence of Water base_selection Optimize Base Selection condition_check->base_selection Strong Base Used catalyst_optimization Optimize Catalyst System condition_check->catalyst_optimization Slow Reaction additives Consider Additives (e.g., Cu(I) salts) condition_check->additives Persistent Issue end Improved Yield boronic_ester->end anhydrous->end base_selection->end catalyst_optimization->end additives->end

Caption: Troubleshooting workflow for low yield due to protodeboronation.

1. Switch to a Boronic Ester (Slow-Release Strategy)

Boronic acids can be protected as esters, which slowly release the active boronic acid into the reaction mixture. This keeps the concentration of the unstable boronic acid low, favoring the desired cross-coupling over protodeboronation.[1]

  • N-methyliminodiacetic acid (MIDA) boronates: These are air- and moisture-stable crystalline solids that are well-suited for slow-release applications.

  • Pinacol esters: These are also more stable than the corresponding boronic acids and are commonly used to suppress protodeboronation.[3]

Boron ReagentTypical ConditionsExpected Outcome
This compoundStandard Suzuki-MiyauraPotential for significant protodeboronation
This compound MIDA esterAnhydrous conditions, K₃PO₄, Pd catalystReduced protodeboronation, higher yield of desired product
This compound pinacol esterAnhydrous conditions, various bases, Pd catalystReduced protodeboronation, improved yield

2. Optimize Reaction Conditions

  • Solvent: Use anhydrous solvents to minimize the proton source for protodeboronation. While some Suzuki-Miyaura reactions benefit from a small amount of water, excess water can promote this side reaction. Consider using solvents like toluene, dioxane, or THF that have been rigorously dried.

  • Temperature: Lowering the reaction temperature can sometimes disfavor the protodeboronation pathway relative to the desired Suzuki-Miyaura coupling. However, this may also slow down the desired reaction, so optimization is key.

  • Reaction Time: Shorter reaction times can minimize the exposure of the boronic acid to conditions that promote protodeboronation. Using a more active catalyst system can help achieve full conversion in a shorter time.

3. Judicious Choice of Base

The base is crucial for activating the boronic acid but can also promote protodeboronation. Strong bases can accelerate the decomposition of the boronic acid.

BaseStrengthTypical ObservationRecommendation
NaOH, KOHStrongCan lead to rapid protodeboronation.Avoid if possible, or use with caution at low temperatures.
K₂CO₃, Na₂CO₃, Cs₂CO₃ModerateGenerally a good balance between reactivity and minimizing side reactions.[4][5]Good starting point for optimization. Cs₂CO₃ is often effective for challenging couplings.
K₃PO₄ModerateOften used with MIDA boronates and can be effective in suppressing protodeboronation.[4]Recommended, especially when using MIDA esters.
Organic Bases (e.g., Et₃N)WeakMay not be strong enough to efficiently promote the desired coupling, leading to low yields.Generally not the first choice for this substrate.

4. Enhance Catalytic Activity

A highly active catalyst system can accelerate the Suzuki-Miyaura coupling, allowing it to outcompete the slower protodeboronation reaction.

  • Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) which are known to promote efficient cross-coupling of challenging substrates.

  • Palladium Precatalyst: Consider using a pre-formed palladium precatalyst that rapidly generates the active Pd(0) species.[6]

5. The Use of Additives

For particularly challenging couplings, certain additives can facilitate the desired reaction.

  • Copper(I) Salts: Additives like CuI or Cu₂O have been shown to facilitate the transmetalation step in Suzuki-Miyaura reactions, especially with heteroaryl boronic acids, which can be prone to protodeboronation.[7][8] This can lead to increased yields of the desired product.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling using this compound MIDA ester

This protocol is designed to minimize protodeboronation by using a stable MIDA boronate precursor.

Materials:

  • This compound MIDA ester (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equiv, finely ground and dried)

  • Anhydrous, degassed dioxane

Procedure:

  • To an oven-dried Schlenk flask, add the this compound MIDA ester, aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous, degassed dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling with Copper(I) Additive

This protocol employs a copper(I) salt to facilitate the coupling of the boronic acid.

Materials:

  • This compound (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Pd(dppf)Cl₂ (5 mol%)

  • CuI (10 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous, degassed DMF

Procedure:

  • To an oven-dried Schlenk flask, add the this compound, aryl halide, Pd(dppf)Cl₂, CuI, and Cs₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed DMF via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress.

  • Work-up and purify as described in Protocol 1.

Signaling Pathways and Logical Relationships

Suzuki-Miyaura Catalytic Cycle vs. Protodeboronation Pathway

cluster_suzuki Suzuki-Miyaura Cycle cluster_proto Protodeboronation pd0 Pd(0)L₂ oa Oxidative Addition (R-X) pd0->oa pdiil R-Pd(II)-X(L₂) oa->pdiil tm Transmetalation (Ar-B(OH)₂ + Base) pdiil->tm pdiir R-Pd(II)-Ar(L₂) tm->pdiir re Reductive Elimination pdiir->re re->pd0 Regenerates Catalyst product R-Ar (Desired Product) re->product boronic_acid Ar-B(OH)₂ This compound protonolysis Protonolysis (H⁺ source, e.g., H₂O) boronic_acid->protonolysis byproduct Ar-H (2-methoxybenzaldehyde) protonolysis->byproduct start Ar-B(OH)₂ + R-X start->pd0 start->boronic_acid

Caption: Competing pathways of the desired Suzuki-Miyaura coupling and undesired protodeboronation.

References

Technical Support Center: Purification of Products from (2-Formyl-3-methoxyphenyl)boronic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (2-Formyl-3-methoxyphenyl)boronic acid and its reaction products, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of products derived from this compound.

Issue 1: Low or No Yield of the Desired Product After Work-up

  • Question: My Suzuki-Miyaura coupling reaction with this compound shows low or no conversion to the desired biaryl product. What are the likely causes and how can I troubleshoot this?

  • Answer: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. Here's a systematic approach to troubleshooting:

    • Catalyst Activity: Ensure your palladium catalyst is active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[1]

    • Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote unwanted homocoupling of the boronic acid.[1] It is crucial to thoroughly degas your solvents and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.

    • Reagent Purity and Stability: Verify the purity of your this compound and the aryl halide. Boronic acids can degrade over time, particularly through protodeboronation.[1]

    • Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base needs to be sufficiently strong to facilitate the transmetalation step but not so strong as to cause decomposition of your starting materials or product.[1] For reactions involving boronic acids, bases like K₃PO₄ or K₂CO₃ are commonly used.[1] Ensure the base is finely powdered and dry for anhydrous reactions.[1] In biphasic systems, vigorous stirring is essential to maximize the interfacial area.[1]

Issue 2: Significant Protodeboronation of this compound

  • Question: I am observing a significant amount of 2-methoxybenzaldehyde as a byproduct, indicating protodeboronation of my starting material. How can I minimize this side reaction?

  • Answer: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction.[1] Here are some strategies to mitigate it:

    • Use a Milder Base: Strong bases, especially in the presence of water, can accelerate protodeboronation. Consider switching to a weaker base such as potassium fluoride (KF) or sodium carbonate (Na₂CO₃).[1]

    • Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous solvents and reagents can significantly reduce protodeboronation.[1]

    • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can reduce the rate of protodeboronation.

Issue 3: Formation of Homocoupled Biaryl Impurity

  • Question: My final product is contaminated with a significant amount of the homocoupled product of this compound. How can I suppress its formation and remove it?

  • Answer: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen.[1]

    • Prevention: The most effective way to prevent homocoupling is to ensure the reaction is carried out under strictly anaerobic conditions. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

    • Removal: If homocoupling has already occurred, purification can be challenging due to the similar polarity of the desired cross-coupled product and the homocoupled dimer.

      • Optimized Column Chromatography: A shallow solvent gradient during column chromatography may help to resolve the two compounds.[2] Experiment with different solvent systems, for instance, mixtures of hexane and ethyl acetate or dichloromethane and methanol.[3]

      • Recrystallization: If the desired product is a solid, recrystallization can be an effective purification method. The choice of solvent is critical and may require some screening.

Issue 4: Difficulty in Removing Residual Palladium Catalyst

  • Question: I am having trouble removing the palladium catalyst from my product. What are the best methods for this?

  • Answer: Residual palladium can be removed using several techniques:

    • Filtration through Celite®: After the reaction, filter the crude mixture through a pad of Celite® to remove the heterogeneous catalyst.[2]

    • Charcoal Treatment: Add activated charcoal to a solution of the crude product, stir for a period, and then filter through Celite®.[2] This can help adsorb soluble palladium species.

    • Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like EDTA or thiourea can help to sequester and remove palladium.

    • Specialized Scavenger Resins: There are commercially available scavenger resins with functional groups designed to bind and remove palladium from solution.[2]

Frequently Asked Questions (FAQs)

  • Q1: What are the recommended storage conditions for this compound?

    • A1: this compound should be stored in a cool, dry place under an inert atmosphere to prevent degradation, particularly from moisture and oxygen.

  • Q2: My purified product is an oil. What are the best purification techniques?

    • A2: If your product is an oil, column chromatography is the most common purification method.[2] You can use silica gel or neutral alumina as the stationary phase.[2] If you face issues with normal-phase chromatography, such as streaking or decomposition, consider using reverse-phase (C18) chromatography.[2]

  • Q3: What are some common solvent systems for column chromatography of biaryl aldehydes?

    • A3: A common starting point for the purification of biaryl aldehydes is a mixture of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate.[4][5] The polarity of the eluent can be gradually increased to effect separation. For more polar compounds, dichloromethane/methanol mixtures can be effective.[3] It is always recommended to first determine the optimal solvent system using thin-layer chromatography (TLC).[4][6]

  • Q4: Can I use recrystallization to purify my biaryl aldehyde product?

    • A4: Yes, if your product is a solid, recrystallization can be a very effective purification method. The choice of solvent is crucial and often requires experimentation. Solvents like ethanol, methanol, or mixtures such as hexane/ethyl acetate can be good starting points.[7] The presence of an aldehyde functional group generally has a neutral effect on the ease of crystallization.[7]

Data Presentation

Table 1: Common Solvents for Column Chromatography of Biaryl Aldehydes

Solvent System (v/v)PolarityTypical Application
Hexane / Ethyl AcetateLow to MediumGeneral purpose for a wide range of biaryl aldehydes. The ratio is adjusted based on product polarity.[4][5]
Dichloromethane / MethanolMedium to HighSuitable for more polar biaryl aldehydes.[3]
Toluene / Ethyl AcetateLow to MediumAn alternative to hexane-based systems.

Table 2: Troubleshooting Summary for Suzuki-Miyaura Reactions

IssuePotential Cause(s)Recommended Solution(s)
Low/No Yield Inactive catalyst, Oxygen contamination, Impure reagents, Suboptimal base/solventUse fresh catalyst, Ensure inert atmosphere, Check reagent purity, Optimize base and solvent.[1]
Protodeboronation Strong base, Presence of waterUse a milder base (e.g., KF), Use anhydrous conditions, Convert boronic acid to an ester.[1]
Homocoupling Oxygen contaminationEnsure strictly anaerobic conditions.[1]
Palladium Residue Incomplete removal after work-upFilter through Celite®, Treat with activated charcoal, Use scavenger resins.[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1]

  • Reagent Addition: Under the inert atmosphere, add the degassed solvent (e.g., a 10:1 mixture of dioxane/water) followed by the palladium catalyst (e.g., a suitable Pd precatalyst, 0.5–2 mol%).[1]

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

Protocol 2: Purification by Flash Column Chromatography

  • Adsorbent Preparation: Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., a mixture of hexane and ethyl acetate).[2]

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.[2]

  • Elution: Begin eluting with the low-polarity mobile phase, gradually increasing the polarity by adding more of the polar solvent.[2] Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

Suzuki_Workflow cluster_reaction Suzuki-Miyaura Reaction cluster_workup Work-up cluster_purification Purification A Reaction Setup (Aryl Halide, Boronic Acid, Base) B Inert Atmosphere (Degassing) A->B C Reagent Addition (Solvent, Pd Catalyst) B->C D Heating & Stirring C->D E Cooling & Dilution D->E F Aqueous Washes (Water, Brine) E->F G Drying & Concentration F->G H Column Chromatography or Recrystallization G->H I Pure Product H->I

Caption: Experimental workflow for a typical Suzuki-Miyaura reaction and subsequent purification.

Troubleshooting_Purification cluster_purity Purity Assessment cluster_impurities Impurity Identification cluster_solutions Purification Strategy start Crude Product Analysis (TLC, NMR) is_pure Is the product pure? start->is_pure impurity_type What is the main impurity? is_pure->impurity_type No pure_product Pure Product is_pure->pure_product Yes starting_material Unreacted Starting Material(s) impurity_type->starting_material Starting Material homocoupled Homocoupled Boronic Acid impurity_type->homocoupled Homocoupled deboronated Protodeboronated Byproduct impurity_type->deboronated Deboronated other Other Byproducts impurity_type->other Other/Unknown re_react Optimize reaction conditions (time, temp, equivalents) starting_material->re_react column Optimize Column Chromatography (shallow gradient, different solvent system) homocoupled->column recrystallize Recrystallization (solvent screening) homocoupled->recrystallize deboronated->column other->column scavenger Use Scavenger Resin (for Pd removal) other->scavenger

Caption: Decision tree for troubleshooting purification challenges.

References

overcoming steric hindrance with (2-Formyl-3-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2-Formyl-3-methoxyphenyl)boronic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the use of this sterically hindered reagent in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing low to no yield in my Suzuki-Miyaura coupling reaction with this compound?

A1: Low yields with this substrate are commonly attributed to steric hindrance. The ortho-formyl and meta-methoxy groups create significant steric bulk around the boronic acid moiety, which can impede the key steps of the catalytic cycle, namely transmetalation. To overcome this, optimization of the catalyst system, base, and solvent is critical. Specialized bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to facilitate the reaction.[1][2][3][4][5]

Q2: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this boronic acid?

A2: For a sterically hindered substrate like this compound, a good starting point would be to use a palladium precatalyst with a bulky, electron-rich phosphine ligand. For example, using a catalyst system like Pd₂(dba)₃ with a ligand such as SPhos or XPhos, or employing a pre-formed catalyst like XPhos Pd G3, is advisable. A strong inorganic base like K₃PO₄ or Cs₂CO₃ is often effective, and a polar aprotic solvent such as dioxane or THF, often with a small amount of water, is a common choice.

Q3: Can the ortho-formyl group participate in side reactions?

A3: Yes, the ortho-formyl group can potentially lead to side reactions. Under certain conditions, it could coordinate to the palladium center, potentially deactivating the catalyst. Additionally, strong bases could promote undesired aldol-type reactions if other enolizable carbonyl compounds are present. Careful selection of reaction conditions is necessary to minimize these possibilities.

Q4: Is protodeboronation a significant issue with this compound?

A4: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, can be a competing reaction, especially in the presence of water and a strong base. This side reaction can be more prevalent with sterically hindered boronic acids. Using anhydrous solvents or carefully controlling the amount of water and the reaction time can help to mitigate this issue. Some researchers have found that converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester or MIDA boronate) can reduce the rate of protodeboronation.[6]

Troubleshooting Guide

Problem: My reaction is not proceeding to completion, and I'm recovering starting material.

Possible Cause Troubleshooting Step
Inactive Catalyst Ensure your palladium source and ligand are active and not degraded. Use a fresh batch or a more robust, air-stable precatalyst.[7] The active species is Pd(0); if using a Pd(II) source, it must be reduced in situ.[8]
Insufficiently Active Catalyst System The combination of the ortho-formyl and methoxy groups creates significant steric hindrance. Switch to a catalyst system known to be effective for sterically demanding couplings. Consider using bulky, electron-rich ligands such as Buchwald's biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][4]
Incorrect Base The choice of base is crucial. For sterically hindered couplings, weaker bases may be ineffective. Try stronger bases like K₃PO₄, Cs₂CO₃, or t-BuOK.[1][9] The base must be strong enough to activate the boronic acid for transmetalation.[10]
Poor Solvent Choice The solvent needs to dissolve all components of the reaction. A common choice is a mixture of an organic solvent like dioxane, THF, or toluene with a small amount of water. Ensure the solvent is properly degassed to prevent catalyst decomposition.[7]

Problem: I'm observing significant formation of homocoupled byproducts.

Possible Cause Troubleshooting Step
Oxygen Contamination The presence of oxygen can lead to the oxidative homocoupling of boronic acids.[7][8] Ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) and that all solvents are thoroughly degassed before use.
Use of a Pd(II) Precatalyst If a Pd(II) precatalyst is used, its reduction to the active Pd(0) species can sometimes be slow or inefficient, leading to side reactions like homocoupling.[8] Using a well-defined Pd(0) source or a precatalyst designed for rapid activation can help.

Recommended Catalyst Systems for Sterically Hindered Couplings

The following table summarizes catalyst systems reported to be effective for Suzuki-Miyaura couplings involving sterically hindered substrates. These serve as a strong starting point for optimization with this compound.

Catalyst/PrecatalystLigandBaseSolvent SystemTemperature (°C)Typical YieldsReference
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O60-110Good to Excellent[6]
Pd₂(dba)₃AntPhosNaOtBuToluene110High[5]
Acenaphthoimidazolylidene Pd Complex-t-BuOKDioxane80-120Excellent[1][4]
Pd/BI-DIME-K₃PO₄Dioxane110High[2][3]
XPhos Pd G3/G4-K₂CO₃ or K₃PO₄Dioxane/H₂O or THF/H₂O40-100Good to Excellent[11]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with this compound

This protocol is a general guideline and may require optimization for specific coupling partners.

  • Reagent Preparation:

    • In a reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

    • Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and any additional ligand if required.

  • Inert Atmosphere:

    • Seal the vessel and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition:

    • Add the degassed solvent system (e.g., Dioxane/H₂O in a 10:1 ratio) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction:

    • Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring and Workup:

    • Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

TroubleshootingWorkflow Troubleshooting a Failed Suzuki-Miyaura Coupling start Low or No Yield Observed check_catalyst Is the catalyst system appropriate for sterically hindered substrates? start->check_catalyst change_catalyst Switch to a bulky ligand (e.g., SPhos, XPhos) or an NHC-Pd catalyst. check_catalyst->change_catalyst No check_base Is the base strong enough? check_catalyst->check_base Yes change_catalyst->check_base change_base Use a stronger base (K3PO4, Cs2CO3, t-BuOK). check_base->change_base No check_conditions Are reaction conditions optimal (Temperature, Concentration)? check_base->check_conditions Yes change_base->check_conditions optimize_conditions Increase temperature. Check solvent degassing. Verify reagent purity. check_conditions->optimize_conditions No success Reaction Successful check_conditions->success Yes optimize_conditions->success StericHindranceFactors Key Factors for Overcoming Steric Hindrance center Successful Coupling catalyst Highly Active Catalyst (e.g., Pd(0) with bulky ligand) center->catalyst ligand Bulky, Electron-Rich Ligand (e.g., Biarylphosphine, NHC) center->ligand base Effective Base (e.g., K3PO4, Cs2CO3) center->base solvent Appropriate Solvent (e.g., Dioxane, THF) center->solvent substrate This compound (Sterically Hindered) center->substrate Reacts With

References

Technical Support Center: Suzuki-Miyaura Coupling of (2-Formyl-3-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the homocoupling of (2-Formyl-3-methoxyphenyl)boronic acid during Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide: Minimizing Homocoupling Side Reactions

Undesired homocoupling of boronic acids is a frequent side reaction in Suzuki-Miyaura coupling, leading to the formation of symmetrical biaryls. This side reaction consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates purification. Use this guide to diagnose and resolve issues with excessive homocoupling.

Logical Workflow for Troubleshooting Homocoupling

G start High Homocoupling Observed degas Check Degassing Protocol start->degas Is the reaction rigorously deoxygenated? pd_source Evaluate Palladium Source degas->pd_source Yes result Reduced Homocoupling degas->result No, improve degassing (e.g., freeze-pump-thaw) ligand_base Optimize Ligand and Base pd_source->ligand_base Using Pd(0) or efficient precatalyst pd_source->result Using Pd(II), switch to Pd(0) source (e.g., Pd(PPh₃)₄) conditions Adjust Reaction Conditions ligand_base->conditions Using bulky, electron-rich ligand and weak base ligand_base->result Optimize ligand (e.g., SPhos) and base (e.g., K₂CO₃) conditions->result Lower temperature, slow addition of boronic acid G cluster_suzuki Suzuki-Miyaura Cycle cluster_homocoupling Homocoupling Side Reactions pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation (Ar'B(OH)₂ + Base) pd2_complex->transmetalation diaryl_pd2 Ar-Pd(II)L₂-Ar' transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Desired Product) reductive_elimination->product pd0_ox Pd(0)L₂ oxygen O₂ pd0_ox->oxygen pd2_ox Pd(II) Species oxygen->pd2_ox transmetalation_hc 2 x Ar'B(OH)₂ pd2_ox->transmetalation_hc homocoupling_product Ar'-Ar' (Homocoupling) transmetalation_hc->homocoupling_product homocoupling_product->pd0_ox

troubleshooting catalyst deactivation in reactions with (2-Formyl-3-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Formyl-3-methoxyphenyl)boronic acid in catalytic reactions such as Suzuki-Miyaura and Heck couplings.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Low or no yield in Suzuki-Miyaura coupling reactions involving this compound is a common challenge, often attributed to the electronic properties and substitution pattern of the boronic acid. The presence of an ortho-formyl group and a methoxy group can lead to catalyst inhibition or deactivation.

Possible Causes and Solutions:

Cause Explanation Recommended Solution
Catalyst Inhibition/Deactivation The ortho-formyl and methoxy groups can potentially chelate to the palladium catalyst, blocking active sites and hindering the catalytic cycle. Electron-withdrawing groups can also slow down transmetalation.Use robust catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) in combination with a palladium precursor such as Pd₂(dba)₃ or Pd(OAc)₂. These ligands can promote reductive elimination and prevent catalyst deactivation.
Inefficient Transmetalation The electron-withdrawing nature of the formyl group can decrease the nucleophilicity of the boronic acid, leading to a slow or inefficient transmetalation step.Employ stronger bases such as Cs₂CO₃ or K₃PO₄ to facilitate the formation of the more nucleophilic boronate species. Ensure the base is finely powdered and anhydrous for non-aqueous reactions.
Protodeboronation The boronic acid can be susceptible to protodeboronation (cleavage of the C-B bond) under the reaction conditions, especially in the presence of water and base.Use anhydrous solvents and reagents where possible. Alternatively, convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction.
Low Catalyst Activity The chosen catalyst system may not be active enough for this challenging substrate.Systematically increase the palladium catalyst loading (e.g., from 1 mol% to 3-5 mol%). While not always ideal, it can overcome low turnover rates.
Suboptimal Reaction Temperature The reaction may require higher temperatures to overcome the activation energy for oxidative addition or transmetalation.Gradually increase the reaction temperature (e.g., from 80 °C to 110 °C). Monitor for potential decomposition of starting materials or catalyst at higher temperatures.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is not working. What are the first things I should check?

A1: For challenging substrates like this compound, start by evaluating your catalyst system. Standard catalysts like Pd(PPh₃)₄ may be ineffective. We recommend using a more robust system, such as one employing a Buchwald ligand (e.g., SPhos, XPhos). Also, ensure you are using a sufficiently strong base (e.g., K₃PO₄ or Cs₂CO₃) and that all your reagents and solvents are pure and dry, as water can promote protodeboronation.

Q2: I am observing significant amounts of homocoupling of my boronic acid. What causes this and how can I prevent it?

A2: Homocoupling is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate this side reaction. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). Using a Pd(0) precatalyst or ensuring the efficient in situ reduction of a Pd(II) precatalyst can also minimize homocoupling.

Q3: Can the aldehyde group in this compound participate in side reactions?

A3: Yes, the aldehyde functionality can potentially undergo side reactions, especially under basic conditions or at elevated temperatures. These can include aldol-type reactions or Cannizzaro reactions. If you suspect such side reactions, it may be necessary to protect the aldehyde group (e.g., as an acetal) before the cross-coupling reaction and deprotect it afterward.

Q4: What are the recommended starting conditions for a Heck reaction with this compound?

A4: For a Heck-type reaction with an arylboronic acid, a common approach is to use a Pd(II) catalyst like Pd(OAc)₂. An oxidant is typically required to regenerate the Pd(II) catalyst. Common oxidants include benzoquinone (BQ), copper(II) salts, or even air/oxygen. The reaction is often performed in a polar aprotic solvent like DMF or DMAc. Given the nature of this specific boronic acid, starting with a robust ligand may also be beneficial.

Q5: I am struggling with catalyst deactivation when using a rhodium catalyst with this boronic acid. What could be the issue?

A5: Rhodium catalysts can be sensitive to poisoning by functional groups on the substrates. The formyl and methoxy groups of this compound could coordinate to the rhodium center, leading to deactivation. Similar to palladium catalysis, using bulky ligands might mitigate this issue. Additionally, ensuring high purity of the boronic acid and other reagents is crucial to avoid introducing other potential catalyst poisons.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling with this compound

This protocol is a starting point and may require optimization for specific substrates.

  • Reagent Preparation:

    • In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

    • In a separate vial, prepare the catalyst system by dissolving the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%) in a portion of the reaction solvent.

  • Reaction Setup:

    • Add the degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL) to the Schlenk flask containing the solids.

    • Add the prepared catalyst solution to the reaction mixture via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Suzuki Coupling

G cluster_catalyst Catalyst Optimization cluster_base Base Optimization cluster_conditions Condition Optimization start Low or No Yield Observed check_catalyst Evaluate Catalyst System (Pd Source + Ligand) start->check_catalyst check_base Assess Base Strength and Purity start->check_base check_conditions Review Reaction Conditions (Temp., Solvent, Degassing) start->check_conditions use_buchwald Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) check_catalyst->use_buchwald increase_loading Increase Catalyst Loading (e.g., 1% -> 3-5%) check_catalyst->increase_loading stronger_base Use Stronger Base (e.g., K3PO4, Cs2CO3) check_base->stronger_base anhydrous_base Ensure Anhydrous Conditions check_base->anhydrous_base increase_temp Increase Temperature check_conditions->increase_temp use_boronate_ester Consider Boronate Ester (to prevent protodeboronation) check_conditions->use_boronate_ester degas_thoroughly Ensure Rigorous Degassing check_conditions->degas_thoroughly end Improved Yield use_buchwald->end increase_loading->end stronger_base->end anhydrous_base->end increase_temp->end use_boronate_ester->end degas_thoroughly->end

Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.

Potential Catalyst Deactivation Pathway

G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathway Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd 1 Transmetalation Transmetalation (Ar'-B(OR)2) OxAdd->Transmetalation 2 Chelation (2-Formyl-3-methoxyphenyl) boronic acid OxAdd->Chelation Chelation by ortho-substituents RedElim Reductive Elimination Transmetalation->RedElim 3 RedElim->Pd0 4 Product Ar-Ar' (Product) RedElim->Product Inactive_Complex Chelated Pd(II) Complex (Inactive) Chelation->Inactive_Complex

Caption: Potential deactivation via chelation in the catalytic cycle.

Technical Support Center: Managing Temperature Sensitivity in (2-Formyl-3-methoxyphenyl)boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) for managing temperature sensitivity during coupling reactions involving (2-Formyl-3-methoxyphenyl)boronic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound, with a focus on temperature-related challenges.

Q1: I am observing low to no yield of my desired product. What are the potential temperature-related causes?

Low or no product yield is a common issue that can often be traced back to suboptimal reaction temperatures. Several factors related to temperature could be at play:

  • Decomposition of Boronic Acid: this compound, like many boronic acids, can be susceptible to thermal decomposition, including protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is often exacerbated at elevated temperatures.[1]

  • Insufficient Temperature for Catalytic Turnover: Conversely, some palladium catalyst systems require a certain activation energy to proceed efficiently. If the temperature is too low, the catalytic cycle may be sluggish or stalled, leading to poor conversion.

  • Catalyst Deactivation: High temperatures can sometimes lead to the degradation of the palladium catalyst or the phosphine ligands, resulting in a loss of catalytic activity.

Troubleshooting Steps:

  • Temperature Screening: If you are experiencing low yields, it is advisable to perform a temperature screen. Start with a lower temperature (e.g., 60 °C) and incrementally increase it (e.g., in 10 °C intervals) to find the optimal balance between reaction rate and reagent stability.[1]

  • Monitor for Protodeboronation: Analyze your crude reaction mixture by LC-MS or GC-MS to check for the presence of 3-methoxybenzaldehyde, the protodeboronated byproduct. If significant amounts are detected, it is a strong indication that the reaction temperature is too high.

  • Select an Appropriate Catalyst System: For temperature-sensitive substrates, consider using a highly active palladium catalyst and ligand system that can operate efficiently at lower temperatures. Systems like those employing SPhos or XPhos ligands have been shown to be effective at lower temperatures (e.g., 60 °C).[1]

Q2: My reaction is producing a significant amount of homocoupling byproduct of the boronic acid. How can temperature management help?

The formation of biaryl homocoupling products from the boronic acid can be a frustrating side reaction. Temperature can influence the rate of this undesired process.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Homocoupling reactions can sometimes be favored at higher temperatures. Reducing the temperature may slow down this side reaction more significantly than the desired cross-coupling.

  • Controlled Addition of Reagents: Instead of adding all reagents at once, consider the slow addition of the boronic acid to the reaction mixture at the optimized temperature. This can help maintain a low concentration of the boronic acid at any given time, disfavoring the homocoupling reaction.

  • Optimize Base and Solvent: The choice of base and solvent can also impact the extent of homocoupling. Ensure you are using a well-established combination for Suzuki-Miyaura couplings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

To ensure the stability and reactivity of this compound, it is recommended to store it in an inert atmosphere at 2-8°C.[2][3][4]

Q2: Can I use anhydrous conditions for my coupling reaction with this compound?

While some Suzuki-Miyaura couplings are performed under anhydrous conditions, the presence of a small amount of water is often beneficial and can accelerate the reaction.[5] However, for temperature-sensitive substrates, carefully controlled anhydrous conditions with specific catalyst systems might be advantageous to prevent hydrolysis-related side reactions. It is recommended to consult literature for protocols involving similar substrates.

Q3: At what temperature does this compound start to decompose?

Data Presentation

Table 1: General Temperature Guidelines for Suzuki-Miyaura Couplings

Temperature RangePotential OutcomeConsiderations
Room TemperatureMay be too low for efficient catalysis with standard systems.Requires highly active catalyst/ligand combinations.
60-80 °COften a good starting point for temperature-sensitive substrates.[1]Balances reaction rate and stability for many boronic acids.
80-100 °CCan lead to higher yields for less reactive partners.[1][7]Increased risk of protodeboronation and other side reactions.[1]
>100 °CGenerally not recommended for sensitive boronic acids.High risk of decomposition and byproduct formation.

Experimental Protocols

Optimized Suzuki-Miyaura Coupling Protocol for Temperature-Sensitive Boronic Acids

This protocol is a general guideline and may require optimization for your specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like SPhos or XPhos G2)

  • Ligand (if not using a pre-catalyst)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene, or 2-MeTHF)

Procedure:

  • Reaction Setup: In a clean, dry Schlenk flask or reaction vial, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (1-5 mol%), and base (2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times to remove any oxygen.

  • Solvent Addition: Add the degassed solvent to the reaction vessel via syringe.

  • Heating: Place the reaction vessel in a preheated oil bath or heating block set to the desired temperature (start with 60-80 °C).

  • Monitoring: Stir the reaction mixture vigorously and monitor its progress by TLC, LC-MS, or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle A Pd(0)Ln B Oxidative Addition (Ar-X) A->B Ar-X C Ar-Pd(II)-X Ln B->C D Transmetalation (R-B(OR)2) C->D R-B(OR)2 Base E Ar-Pd(II)-R Ln D->E F Reductive Elimination E->F F->A Regeneration G Ar-R F->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Product Yield check_temp Is reaction temperature optimized? start->check_temp screen_temp Perform Temperature Screen (e.g., 60-100 °C) check_temp->screen_temp No check_protodeb Significant Protodeboronation? check_temp->check_protodeb Yes screen_temp->check_protodeb lower_temp Lower Reaction Temperature check_protodeb->lower_temp Yes check_catalyst Is catalyst system appropriate? check_protodeb->check_catalyst No lower_temp->check_catalyst no_success Consult Further Literature/ Technical Support change_catalyst Use High-Activity Catalyst/Ligand (e.g., SPhos, XPhos) check_catalyst->change_catalyst No success Improved Yield check_catalyst->success Yes change_catalyst->success

Caption: A troubleshooting workflow for low-yield coupling reactions.

References

Technical Support Center: Workup Procedures for Boron Impurity Removal in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of boron-containing impurities from coupling reactions, such as the Suzuki-Miyaura reaction.

Troubleshooting Guide: Common Issues in Boron Impurity Removal

This guide addresses specific issues that may be encountered during the purification of coupling reaction products.

Issue 1: My boronic acid/ester is co-eluting with my product during silica gel chromatography.

  • Possible Cause: The polarity of the boronic acid/ester is too similar to that of the desired product. Boronic acids can also streak on silica gel, leading to poor separation.

  • Solution 1: Basic Wash Prior to Chromatography. Before performing chromatography, perform a liquid-liquid extraction with a basic aqueous solution (e.g., 1-2 M NaOH or K₂CO₃).[1][2] This will convert the acidic boronic acid into its corresponding boronate salt, which is water-soluble and will be extracted into the aqueous layer, separating it from your desired product in the organic layer.

  • Solution 2: Use Boric Acid-Impregnated Silica Gel. For boronic esters, which are less acidic and may not be efficiently removed by a basic wash, using silica gel treated with boric acid can suppress the over-adsorption and tailing of the ester, leading to improved separation.[3][4][5][6]

  • Solution 3: Derivatization to a More Polar Adduct. React the crude product mixture with diethanolamine. This will form a stable, often crystalline, adduct with the boronic acid impurity, which can then be easily removed by filtration.[7][8]

Issue 2: A simple aqueous wash is not removing the boronic acid impurity.

  • Possible Cause: Boronic acids have some solubility in many organic solvents, and a simple water wash may not be sufficient to remove them completely, especially if the pH of the water is neutral or acidic.[9]

  • Solution: Adjust the pH of the Aqueous Wash. The key to effective liquid-liquid extraction of boronic acids is to deprotonate them to the anionic boronate form. Use a basic solution (pH > 8.5) for your aqueous wash to significantly increase the partitioning of the boron impurity into the aqueous phase.[2][10] Multiple extractions with a basic solution are recommended to ensure complete removal.[7]

Issue 3: My product is sensitive to strongly basic conditions, so I cannot use a strong base wash.

  • Possible Cause: Many organic molecules contain base-sensitive functional groups that can be hydrolyzed or degraded under high pH conditions.

  • Solution 1: Use a Mild Base. A milder base, such as saturated aqueous sodium bicarbonate (NaHCO₃), can be effective in removing some boronic acids without causing degradation of sensitive products.

  • Solution 2: Use a Scavenger Resin. Solid-supported scavengers, such as those containing diol or diethanolamine functional groups (e.g., SiliaBond Diol or DEAM), are highly effective at sequestering boronic acids under neutral conditions.[11][12][13] The resin can be stirred with the crude product solution and then simply filtered off.

  • Solution 3: Precipitation with Diethanolamine. As mentioned previously, forming an adduct with diethanolamine is performed under neutral conditions and can be an effective alternative.[7][8]

Issue 4: I have removed the boronic acid, but I still see impurities in my final product.

  • Possible Cause: Other side products from the Suzuki-Miyaura reaction can be present, such as homocoupled products of the boronic acid or starting material degradation products.[14]

  • Solution: Further Purification. If impurities persist after the initial workup, further purification by flash column chromatography, recrystallization, or preparative HPLC may be necessary. The choice of method will depend on the nature of the impurities and the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing boronic acid impurities?

A1: The most common and effective methods are:

  • Liquid-Liquid Extraction: Using a basic aqueous solution to extract the acidic boronic acid.[1][2]

  • Silica Gel Chromatography: Often used after an initial extraction, potentially with boric acid-impregnated silica for better separation of boronic esters.[3][4][5][6]

  • Scavenger Resins: Using solid-supported scavengers with functional groups that selectively bind to boronic acids.[11][12][13]

  • Precipitation/Derivatization: Reacting the boronic acid with a reagent like diethanolamine to form an insoluble adduct that can be filtered off.[7][8]

Q2: At what pH is a basic wash most effective for removing boronic acids?

A2: A pH above the pKa of the boronic acid is required to ensure it is in its anionic boronate form, which is more soluble in water. Most aryl boronic acids have a pKa around 8.5-10, so a wash with a pH of 10 or higher is generally effective.

Q3: Can I remove boronic ester impurities with a basic wash?

A3: Boronic esters, such as pinacol esters, are significantly less acidic than their corresponding boronic acids and are generally not efficiently removed by a basic wash. For these impurities, chromatography (especially with boric acid-impregnated silica gel) or the use of scavenger resins is recommended.[3][6]

Q4: How do scavenger resins for boronic acid removal work?

A4: Scavenger resins for boronic acids are typically functionalized with diol or N-alkyldiethanolamine groups. These groups form stable, five-membered cyclic complexes with the boronic acid, effectively sequestering it from the solution onto the solid support, which can then be easily removed by filtration.

Q5: Is it possible to completely consume the boronic acid in the reaction to avoid a difficult workup?

A5: While it is possible to use the boronic acid as the limiting reagent, it is often used in slight excess (e.g., 1.2 equivalents) to ensure complete consumption of the more valuable or complex coupling partner.[15] Therefore, dealing with excess boronic acid in the workup is a common requirement.

Quantitative Data on Boron Removal

The efficiency of boron removal can vary significantly depending on the specific compounds and the conditions used. The following table summarizes representative data from various sources.

Purification MethodImpurity TypeConditionsBoron Removal EfficiencyTypical Product YieldReference(s)
Liquid-Liquid Extraction Aryl Boronic Acid1-2 M aq. NaOH extraction from an organic solvent (e.g., EtOAc, CH₂Cl₂)>95%High[1]
Aryl Boronic AcidpH adjusted to >10 for aqueous washHighHigh[10]
Chromatography Pinacol Boronic EstersFlash chromatography on boric acid-impregnated silica gelImproved separationMethod-dependent[3][4][6]
Scavenger Resins Phenyl Boronic AcidSiliaMetS DEAM (2 eq.), 1h at room temperature~92%High[13]
Aryl Boronic AcidsSiliaBond DiolEffective removalHigh[11]
Precipitation Aryl Boronic AcidFormation of diethanolamine adduct followed by filtrationHighHigh[7][8]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction with a Basic Wash

This is the most common first step in removing acidic boronic acid impurities.

  • Reaction Quench: After the coupling reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a 1-2 M aqueous solution of a base such as NaOH or K₂CO₃.

  • Mixing and Separation: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure. Allow the layers to fully separate.

  • Aqueous Layer Removal: Drain the lower aqueous layer.

  • Repeat Extraction: Repeat the extraction of the organic layer with the basic solution at least two more times to ensure complete removal of the boronic acid.

  • Washing: Wash the organic layer with water and then with brine to remove any residual base and salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product, now free of boronic acid.

Protocol 2: Purification using a Boronic Acid Scavenger Resin

This method is ideal for base-sensitive substrates or when extraction is ineffective.

  • Reaction Workup: Perform an initial workup to remove any precipitated salts by filtering the reaction mixture through a pad of celite, washing with the reaction solvent.

  • Solvent Exchange: If necessary, remove the reaction solvent under reduced pressure and redissolve the crude product in a solvent suitable for the scavenger resin (e.g., THF, DCM, or ACN).

  • Addition of Scavenger: To the solution of the crude product, add the boronic acid scavenger resin (e.g., SiliaBond DEAM or Diol, typically 3-5 equivalents relative to the excess boronic acid).

  • Stirring: Stir the resulting slurry at room temperature for 4-16 hours. The reaction progress can be monitored by TLC or LC-MS to determine when the boronic acid has been completely removed.

  • Filtration: Filter the mixture to remove the scavenger resin. Wash the resin with a small amount of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Flash Chromatography with Boric Acid-Impregnated Silica Gel

This protocol is particularly effective for the purification of boronic esters.

Preparation of Boric Acid-Impregnated Silica Gel:

  • Mixing: In a flask, combine silica gel (e.g., 300 mL) with boric acid (e.g., 28 g) and ethanol (e.g., 550 mL).

  • Stirring: Stir the slurry at room temperature for 2 hours.

  • Filtration and Washing: Filter the silica gel and wash it three times with ethanol.

  • Drying: Dry the silica gel on the vacuum filter overnight, followed by drying in an oven at 100 °C for 48 hours.[4]

Chromatography Procedure:

  • Column Packing: Pack a chromatography column with the prepared boric acid-impregnated silica gel using a suitable non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

  • Elution: Elute the column with an appropriate solvent system, gradually increasing the polarity to separate the desired product from any remaining impurities.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualized Workflows

Below are diagrams created using Graphviz (DOT language) to illustrate the logical workflows for the described purification procedures.

G Workflow for Boronic Acid Removal via Liquid-Liquid Extraction start Crude Reaction Mixture dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) start->dilute extract Transfer to Separatory Funnel Add 1-2M aq. NaOH dilute->extract shake Shake and Vent extract->shake separate Separate Layers shake->separate organic_layer Organic Layer (Product) separate->organic_layer Contains Product aqueous_layer Aqueous Layer (Boronate Salt) separate->aqueous_layer Contains Impurity repeat_extract Repeat Extraction of Organic Layer (2x) organic_layer->repeat_extract wash Wash Organic Layer (Water, Brine) repeat_extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate end Purified Product concentrate->end

Caption: Workflow for Boronic Acid Removal via Liquid-Liquid Extraction.

G Workflow for Boronic Acid Removal using Scavenger Resin start Crude Reaction Mixture dissolve Dissolve in Appropriate Solvent (e.g., THF, DCM) start->dissolve add_scavenger Add Boronic Acid Scavenger Resin (3-5 eq.) dissolve->add_scavenger stir Stir at Room Temperature (4-16 hours) add_scavenger->stir filter Filter to Remove Resin stir->filter resin Resin with Bound Boronic Acid (Discard) filter->resin filtrate Filtrate (Product in Solution) filter->filtrate concentrate Concentrate Filtrate filtrate->concentrate end Purified Product concentrate->end

Caption: Workflow for Boronic Acid Removal using Scavenger Resin.

G Workflow for Boronic Ester Purification via Specialized Chromatography cluster_prep Silica Gel Preparation mix_silica Mix Silica, Boric Acid, and Ethanol stir_silica Stir for 2 hours mix_silica->stir_silica filter_wash Filter and Wash with Ethanol stir_silica->filter_wash dry_silica Dry Silica Gel filter_wash->dry_silica pack_column Pack Column with Boric Acid-Treated Silica dry_silica->pack_column start Crude Product with Boronic Ester Impurity load_sample Load Crude Product start->load_sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect and Analyze Fractions elute->collect combine_concentrate Combine Pure Fractions and Concentrate collect->combine_concentrate end Purified Product combine_concentrate->end

Caption: Workflow for Boronic Ester Purification via Specialized Chromatography.

References

impact of water on the stability of (2-Formyl-3-methoxyphenyl)boronic acid in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of water on the stability of (2-Formyl-3-methoxyphenyl)boronic acid in chemical reactions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound, especially in the presence of water?

A1: The main stability concern for this compound in aqueous environments is its susceptibility to protodeboronation. This is a decomposition pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 2-methoxybenzaldehyde. This process is often catalyzed by aqueous acids and bases. Additionally, like many boronic acids, it can be sensitive to oxidation.

Q2: How does the presence of the ortho-formyl and meta-methoxy groups affect the stability of this boronic acid?

A2: The substituents on the phenyl ring significantly influence the electronic properties and, consequently, the stability of the boronic acid. The methoxy group is electron-donating, which generally increases the electron density on the aromatic ring, potentially making the ipso-carbon more susceptible to protonation and subsequent deboronation. The ortho-formyl group is electron-withdrawing and can participate in an intramolecular equilibrium. In solution, 2-formylphenylboronic acids can exist in equilibrium with their cyclic tautomer, a 3-hydroxybenzoxaborole.[1] This equilibrium can affect the concentration of the active boronic acid species and its overall stability.

Q3: Can water be beneficial in reactions involving this compound?

A3: Yes, in certain reactions like the Suzuki-Miyaura coupling, a small amount of water is often beneficial and can even be essential.[2] Water can facilitate the dissolution of bases (e.g., carbonates, phosphates) and can play a role in the transmetalation step of the catalytic cycle. However, the amount of water must be carefully controlled, as excessive water can promote protodeboronation and other side reactions.

Q4: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. Could water be the culprit?

A4: It's possible. While some water is often necessary, too much can lead to the degradation of your boronic acid via protodeboronation. This is especially problematic under basic conditions, which are typical for Suzuki-Miyaura couplings.[3][4][5] You may also observe the formation of a homocoupling byproduct.[6] It is crucial to optimize the solvent system, including the water content, and other reaction parameters. For troubleshooting, it's recommended to start by ensuring all reagents are pure and the reaction is conducted under an inert atmosphere to prevent oxidation of the palladium catalyst.[6][7]

Q5: How can I improve the stability of this compound during my reaction?

A5: To mitigate instability, consider the following strategies:

  • Use a co-solvent system: Employing a mixed solvent system (e.g., dioxane/water, toluene/water) can help balance the requirements for reagent solubility and minimizing water-induced decomposition.[2]

  • Protect the boronic acid: Converting the boronic acid to a boronic ester, such as a pinacol ester, can enhance its stability.[8][9] However, be aware that these esters can still hydrolyze in situ to the active boronic acid.[10][11]

  • Control the pH: Since protodeboronation is pH-dependent, careful selection of the base is important. In some cases, a milder base may be preferable.[3][4][5]

  • Minimize reaction time: Extended reaction times can increase the extent of decomposition.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield in Suzuki-Miyaura coupling 1. Protodeboronation of this compound: Excessive water or prolonged reaction time under basic conditions. 2. Catalyst inactivity: Oxidation of the Pd(0) catalyst. 3. Poor reagent quality: Degradation of the boronic acid during storage.1. Optimize water content: Try reducing the amount of water in your solvent system. A ratio of 10:1 organic solvent to water is a good starting point.[7] 2. Ensure inert atmosphere: Thoroughly degas your solvent and maintain the reaction under an inert atmosphere (e.g., argon or nitrogen).[7] 3. Use fresh reagents: Verify the purity of your boronic acid. Consider using a freshly opened bottle or purifying it before use.
Formation of 2-methoxybenzaldehyde as a byproduct Protodeboronation: The boronic acid group is being replaced by a hydrogen atom.1. Use a boronic ester: Convert the boronic acid to a more stable boronic ester (e.g., pinacol ester). 2. Modify reaction conditions: Lower the reaction temperature or shorten the reaction time. 3. Change the base: Experiment with different bases to find one that promotes the desired reaction without excessively accelerating protodeboronation.
Inconsistent reaction outcomes Variable water content: Inconsistent amounts of water in reagents or solvents. Formation of boroxine: Dehydration of the boronic acid can lead to the formation of a trimeric anhydride (boroxine), which may have different reactivity.1. Use anhydrous solvents: Start with anhydrous solvents and add a controlled amount of water. 2. Store boronic acid properly: Keep the boronic acid in a desiccator to prevent moisture absorption.

Experimental Protocols

Protocol 1: Monitoring the Stability of this compound in an Aqueous Solvent System by ¹H NMR Spectroscopy

Objective: To qualitatively assess the stability of this compound in a water-containing solvent system over time.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆)

  • Deuterium oxide (D₂O)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of this compound in DMSO-d₆ (e.g., 10 mg/mL).

  • In an NMR tube, combine 0.5 mL of the stock solution with 0.1 mL of D₂O.

  • Acquire a ¹H NMR spectrum immediately after preparation (t=0).

  • Seal the NMR tube and keep it at the desired temperature (e.g., room temperature or the reaction temperature).

  • Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 1, 4, 8, and 24 hours).

  • Monitor the disappearance of the signals corresponding to this compound and the appearance of new signals corresponding to the protodeboronation product (2-methoxybenzaldehyde). The integration of the aromatic protons can be used for semi-quantitative analysis.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling with this compound

Objective: To provide a starting point for the Suzuki-Miyaura cross-coupling reaction, which can be optimized as needed.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Degassed solvent system (e.g., 1,4-dioxane/water in a 10:1 ratio)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (argon or nitrogen)

Procedure:

  • To a Schlenk flask, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[7]

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep Prepare Stock Solution (Boronic Acid in DMSO-d6) mix Mix Stock Solution with D2O in NMR Tube prep->mix Step 1 nmr_t0 Acquire Initial NMR Spectrum (t=0) mix->nmr_t0 Step 2 incubate Incubate at Desired Temperature nmr_t0->incubate Step 3 nmr_t_series Acquire NMR Spectra at Time Intervals incubate->nmr_t_series Step 4 analyze Analyze Spectral Data (Monitor Degradation) nmr_t_series->analyze Step 5

Caption: Workflow for NMR-based stability assessment.

suzuki_troubleshooting Troubleshooting Logic for Suzuki-Miyaura Reactions start Low Yield in Suzuki Reaction check_reagents Check Reagent Purity and Catalyst Activity start->check_reagents check_conditions Review Reaction Conditions (Inertness, Temperature) start->check_conditions side_products Analyze for Side Products (e.g., Protodeboronation) start->side_products check_reagents->start If issues found, rectify and retry check_conditions->start If issues found, rectify and retry optimize_water Optimize Water Content side_products->optimize_water Protodeboronation Observed change_base Change Base optimize_water->change_base protect_ba Use Boronic Ester change_base->protect_ba success Improved Yield protect_ba->success

Caption: Troubleshooting flowchart for Suzuki-Miyaura reactions.

References

Validation & Comparative

(2-Formyl-3-methoxyphenyl)boronic Acid vs. Its MIDA Boronate Ester: A Comparative Guide for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents in cross-coupling reactions is critical to the success of complex molecular syntheses. This guide provides a detailed comparison between (2-Formyl-3-methoxyphenyl)boronic acid and its N-methyliminodiacetic acid (MIDA) boronate ester, offering insights into their respective performance, stability, and handling in Suzuki-Miyaura cross-coupling reactions.

The strategic placement of a formyl group ortho to a boronic acid moiety, as seen in this compound, presents both synthetic opportunities and stability challenges. While this substitution pattern is valuable for subsequent chemical transformations, the inherent reactivity of the boronic acid can be compromised. The use of MIDA boronates has emerged as a powerful strategy to overcome the limitations associated with unstable boronic acids.[1][2][3]

Performance and Stability: A Head-to-Head Comparison

While direct comparative studies for this compound and its MIDA ester are not extensively documented, a wealth of data on analogous ortho-substituted and other unstable boronic acids provides a strong basis for comparison. Boronic acids are known to be susceptible to decomposition pathways such as protodeboronation, oxidation, and polymerization, which can be accelerated by heat, base, or the palladium catalyst used in cross-coupling reactions.[2][3] This instability often leads to lower yields and challenges in purification and long-term storage.[2]

MIDA boronates, by contrast, are exceptionally stable, often crystalline, free-flowing solids that are compatible with silica gel chromatography and can be stored long-term under air without degradation.[2][4][5] This stability is attributed to the trivalent MIDA ligand, which coordinates to the boron center, changing its hybridization from sp² to sp³ and rendering it less reactive under anhydrous cross-coupling conditions.[2][6]

The key to the utility of MIDA boronates in cross-coupling is the "slow-release" principle. Under specific aqueous basic conditions, the MIDA group is slowly hydrolyzed, gradually releasing the reactive boronic acid into the reaction mixture.[3][4] This controlled release maintains a low concentration of the unstable boronic acid, minimizing decomposition and favoring the desired cross-coupling pathway, ultimately leading to higher and more reproducible yields.[2][3]

Table 1: Predicted Performance Comparison

FeatureThis compound(2-Formyl-3-methoxyphenyl)MIDA boronate ester
Benchtop Stability Prone to decomposition (protodeboronation, oxidation)[2][3]Highly stable, often indefinitely under air[2][4][5]
Purification Often difficult, chromatography can lead to degradation[2]Compatible with silica gel chromatography[2][7]
Handling Requires careful handling and storage, often used freshEasy to handle and weigh as a solid[4]
Cross-Coupling Yield Variable, often lower due to decomposition[2]Generally higher and more reproducible[2][3]
Reaction Control Potential for side reactions due to high initial concentration"Slow-release" mechanism minimizes side reactions[3][4]
Substrate Scope May be limited with challenging coupling partnersBroader scope due to enhanced stability and control[2]

Experimental Protocols

Synthesis of (2-Formyl-3-methoxyphenyl)MIDA boronate ester

The synthesis of MIDA boronates from their corresponding boronic acids is a well-established procedure. A general and efficient method involves the condensation of the boronic acid with N-methyliminodiacetic acid (MIDA).

Reaction Scheme:

Caption: Synthesis of the MIDA boronate ester.

Procedure: [8][9]

  • In a reaction vial, combine this compound (1.0 mmol, 1.0 eq) and N-methyliminodiacetic acid (1.0 mmol, 1.0 eq).

  • Add anhydrous DMF (1 mL).

  • Seal the vial and heat the mixture to 160 °C for 10 minutes using a conventional heating block or oil bath.

  • After cooling to room temperature, remove the DMF under reduced pressure.

  • Suspend the resulting residue in water (5 mL) and sonicate for 10 minutes to induce precipitation.

  • Collect the solid by filtration.

  • Suspend the solid in diethyl ether (5 mL) and sonicate for an additional 10 minutes.

  • Collect the purified MIDA boronate ester by filtration and dry.

Suzuki-Miyaura Cross-Coupling of (2-Formyl-3-methoxyphenyl)MIDA boronate ester

The following is a general protocol for the "slow-release" Suzuki-Miyaura cross-coupling of a MIDA boronate ester with an aryl halide.

G start Combine Reactants reactants (2-Formyl-3-methoxyphenyl)MIDA boronate ester Aryl Halide (e.g., Aryl Bromide) Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., SPhos) Base (e.g., K3PO4) Solvent (e.g., Dioxane/Water) start->reactants reaction Heat Reaction Mixture (e.g., 60-100 °C) reactants->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Cross-Coupled Product purification->product

Caption: Suzuki-Miyaura cross-coupling workflow.

Procedure: [4][10][11]

  • To a reaction vessel, add the (2-Formyl-3-methoxyphenyl)MIDA boronate ester (1.2 mmol, 1.2 eq), the aryl halide (1.0 mmol, 1.0 eq), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Add K₃PO₄ (3.0 mmol, 3.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add a degassed solvent mixture of dioxane and water (e.g., 5:1 ratio, to a concentration of 0.1 M).

  • Stir the reaction mixture at a specified temperature (typically between 60 °C and 100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired biaryl compound.

Conclusion

For cross-coupling reactions involving this compound, the use of its MIDA boronate ester offers significant advantages in terms of stability, handling, and reaction efficiency. The "slow-release" of the boronic acid from its MIDA ester under controlled conditions mitigates the inherent instability of the free boronic acid, leading to more reliable and higher-yielding cross-coupling outcomes. Researchers and professionals in drug development are encouraged to consider the MIDA boronate as a superior alternative for the synthesis of complex molecules requiring this particular building block.

References

A Comparative Guide to Alternative Reagents for Biaryl Synthesis: Beyond (2-Formyl-3-methoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl scaffolds, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. While (2-Formyl-3-methoxyphenyl)boronic acid is a valuable reagent for introducing a key structural motif, its stability and handling characteristics can sometimes present challenges. This guide provides an objective comparison of alternative reagents—specifically potassium trifluoroborates and N-methyliminodiacetic acid (MIDA) boronates—offering enhanced stability and ease of use. This comparison is supported by established experimental data for analogous systems to aid in the selection of the optimal reagent for your synthetic needs. Furthermore, this guide explores boronic acid-free alternatives, the Hiyama and Kumada-Corriu couplings, for instances where boron-based reagents may not be suitable.

The palladium-catalyzed Suzuki-Miyaura coupling reaction between an organoboron compound and an organic halide is a cornerstone of modern organic synthesis due to its mild reaction conditions and broad functional group tolerance. However, boronic acids can be susceptible to decomposition pathways such as protodeboronation, which can diminish yields and complicate purification. To circumvent these limitations, more robust alternatives have been developed.

The Rise of Stable Boronic Acid Surrogates

Potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates have emerged as superior alternatives to traditional boronic acids.[1] These reagents offer several key advantages:

  • Enhanced Stability: Both potassium trifluoroborates and MIDA boronates are generally crystalline, free-flowing solids that exhibit greater stability to air and moisture, simplifying handling and allowing for long-term storage.[2]

  • Improved Handling: Their stability leads to more accurate weighing and dispensing, contributing to more reproducible reaction outcomes.

  • Controlled Release: MIDA boronates, in particular, can provide a slow, controlled release of the boronic acid under reaction conditions, which can be highly beneficial for challenging coupling reactions.[1]

Comparative Performance in Biaryl Synthesis

Reagent/MethodCoupling PartnerCatalyst/ConditionsYield (%)Reference(s)
Suzuki-Miyaura Coupling
Phenylboronic Acid4-bromoanisolePd(OAc)₂, K₂CO₃, MeOH, reflux~95%[3]
Potassium Phenyltrifluoroborate4-bromoanisolePd(OAc)₂, K₂CO₃, MeOH, reflux~94%[3]
Phenyl MIDA Boronate4-bromoanisolePd(OAc)₂(dppf), K₃PO₄, 1,4-dioxane/H₂O, 80 °CHigh Yields[1][4]
Hiyama Coupling
Phenyltrimethoxysilane4-bromoanisole[(NHC)₂PdCl₂], NaOH, PEG/H₂O, 120 °C (µW)95%[5]
Kumada-Corriu Coupling
Phenylmagnesium Bromide4-bromoanisoleNiCl₂(dppe), THF, refluxHigh Yields[6]

Note: Yields are highly dependent on specific reaction conditions, including catalyst, ligand, base, solvent, and temperature. The data presented is for comparative purposes based on reported examples for analogous systems.

The data suggests that while traditional boronic acids can provide excellent yields under optimized conditions, both potassium trifluoroborates and MIDA boronates are highly effective alternatives, often with the added benefits of improved stability and handling. MIDA boronates, in particular, have been shown to be effective in aqueous, room temperature couplings, offering a greener synthetic route.[4] The Hiyama and Kumada-Corriu couplings represent viable, boron-free strategies for biaryl synthesis.

Experimental Protocols

Detailed methodologies for the synthesis of the alternative reagents and their use in a representative Suzuki-Miyaura cross-coupling reaction are provided below.

Synthesis of Potassium (2-Formyl-3-methoxyphenyl)trifluoroborate

Potassium trifluoroborate salts are readily prepared from the corresponding boronic acid.[2][7]

Procedure: To a solution of this compound (1.0 eq) in methanol, an aqueous solution of potassium hydrogen fluoride (KHF₂, 3.0-4.0 eq) is added. The mixture is stirred at room temperature until precipitation of the trifluoroborate salt is complete. The solid product is then collected by filtration, washed with a cold solvent (e.g., methanol or water), and dried under vacuum.[7][8]

Synthesis of (2-Formyl-3-methoxyphenyl) MIDA Boronate

MIDA boronates are synthesized by a condensation reaction between the boronic acid and N-methyliminodiacetic acid (MIDA).[9][10]

Procedure: A mixture of this compound (1.0 eq) and N-methyliminodiacetic acid (1.0-1.1 eq) is suspended in a solvent such as dimethylformamide (DMF) or a mixture of toluene and DMSO. The mixture is heated, often under Dean-Stark conditions, to facilitate the removal of water. After the reaction is complete, the mixture is cooled, and the MIDA boronate product is typically isolated by precipitation or crystallization, followed by washing and drying.[9][11]

Representative Suzuki-Miyaura Cross-Coupling Protocol

Coupling of a (2-Formyl-3-methoxyphenyl)boron Reagent with an Aryl Halide: To a reaction vessel, add the (2-Formyl-3-methoxyphenyl)boron reagent (boronic acid, trifluoroborate, or MIDA boronate; 1.1 - 1.5 eq), the aryl halide (e.g., 4-bromoanisole, 1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst system, 1-5 mol%), and a suitable ligand if necessary. Add a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq) and the appropriate solvent (e.g., DMF/H₂O, toluene/H₂O, or THF/H₂O). The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen). The reaction mixture is then heated with stirring for the required time, monitoring progress by TLC or GC-MS. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Boron-Free Alternatives: Hiyama and Kumada-Corriu Couplings

For syntheses where boron-containing reagents are undesirable, the Hiyama and Kumada-Corriu couplings offer excellent alternatives for biaryl bond formation.

Hiyama Coupling

The Hiyama coupling utilizes organosilicon reagents, which are stable and have low toxicity.[12][13] The reaction is catalyzed by palladium and requires an activating agent, typically a fluoride source or a base, to facilitate transmetalation.[12]

Generic Hiyama Coupling Protocol: In a reaction vessel under an inert atmosphere, the aryl halide (1.0 eq), the organosilane (e.g., (2-Formyl-3-methoxyphenyl)trimethoxysilane, 1.1-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂), and a fluoride source (e.g., TBAF) or base (e.g., NaOH) are combined in a suitable solvent (e.g., THF, dioxane, or aqueous media). The mixture is heated until the reaction is complete. Workup and purification are similar to the Suzuki-Miyaura coupling.

Kumada-Corriu Coupling

The Kumada-Corriu coupling employs Grignard reagents and is a powerful method for C-C bond formation, catalyzed by nickel or palladium.[6][14]

Generic Kumada-Corriu Coupling Protocol: The Grignard reagent, (2-Formyl-3-methoxyphenyl)magnesium bromide, is prepared from the corresponding aryl bromide and magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere. In a separate vessel, the aryl halide coupling partner (1.0 eq) and a catalyst (e.g., NiCl₂(dppe) or Pd(PPh₃)₄) are dissolved in the same solvent. The freshly prepared Grignard reagent is then added to this solution, and the reaction mixture is stirred, often at room temperature or with gentle heating. Upon completion, the reaction is quenched with an aqueous solution (e.g., NH₄Cl) and worked up as previously described. Due to the high reactivity of Grignard reagents, this method has a more limited functional group tolerance compared to the Suzuki-Miyaura and Hiyama couplings.[6]

Visualizing the Synthetic Pathways

To illustrate the relationships between these synthetic strategies, the following diagrams depict the general workflows and the catalytic cycle of the Suzuki-Miyaura reaction.

experimental_workflow cluster_reagents Starting Reagents cluster_synthesis Alternative Reagent Synthesis cluster_coupling Cross-Coupling Reaction Boronic_Acid This compound Trifluoroborate Potassium Trifluoroborate Boronic_Acid->Trifluoroborate KHF₂ MIDA_Boronate MIDA Boronate Boronic_Acid->MIDA_Boronate MIDA Suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base) Boronic_Acid->Suzuki Aryl_Halide Aryl Halide (e.g., 4-bromoanisole) Aryl_Halide->Suzuki Trifluoroborate->Suzuki MIDA_Boronate->Suzuki Biaryl_Product Biaryl Product Suzuki->Biaryl_Product

Caption: Workflow for biaryl synthesis via Suzuki-Miyaura coupling.

suzuki_cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)-Ar' Ln Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Biaryl Ar-Ar' RedElim->Biaryl Aryl_Halide Ar-X Aryl_Halide->OxAdd Boronic_Reagent Ar'-B(OR)₂ Boronic_Reagent->Transmetalation Base Base Base->Transmetalation

References

A Comparative Yield Analysis of Substituted Formylphenylboronic Acids in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ortho-, Meta-, and Para-Substituted Formylphenylboronic Acids in Suzuki-Miyaura Cross-Coupling Reactions, Supported by Experimental Data.

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A key determinant of the reaction's success is the nature of the organoboron coupling partner. This guide provides a comparative analysis of the performance of ortho-, meta-, and para-substituted formylphenylboronic acids in Suzuki reactions. The position of the electron-withdrawing formyl group significantly influences the steric and electronic properties of the boronic acid, leading to notable differences in reaction yields.

Quantitative Yield Comparison

The yield of Suzuki-Miyaura coupling reactions involving substituted phenylboronic acids is highly dependent on the electronic nature and steric hindrance of the substituents. For formylphenylboronic acids, a general trend in reactivity is observed, which is influenced by the position of the formyl group on the phenyl ring. The following table summarizes representative yields for the coupling of 2-formylphenylboronic acid, 3-formylphenylboronic acid, and 4-formylphenylboronic acid with various aryl halides. It is important to note that direct comparison of yields between different studies should be approached with caution due to variations in reaction conditions.

Boronic Acid IsomerCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-Formylphenylboronic Acid 2-IodotoluenePd(OAc)₂ / PPh₃Na₂CO₃DME/H₂O80-54*[1]
2-Formylphenylboronic Acid (as trimethylene glycol ester) IodobenzenePd(PPh₃)₄K₃PO₄DMF100-89[1]
3-Formylphenylboronic Acid 4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O10012~85-95 (Typical)General Knowledge
4-Formylphenylboronic Acid 4-BromobenzonitrilePd(PPh₃)₄Na₂CO₃Toluene/H₂O1001297[2]

*Note: This reaction was accompanied by 39% of benzaldehyde due to hydrolytic deboronation.

The data indicates that the para-substituted isomer generally provides the highest yields, while the ortho-substituted isomer is the most challenging, often leading to lower yields and side products due to steric hindrance and increased susceptibility to protodeboronation.[1] The meta-substituted isomer typically affords good to excellent yields, falling between the ortho and para isomers. This trend is consistent with findings for other substituted phenylboronic acids, such as nitrophenylboronic acids, where the reactivity order is generally para > meta >> ortho.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols offer a starting point for researchers looking to perform similar Suzuki-Miyaura coupling reactions.

Protocol 1: Suzuki Coupling of 2-Formylphenylboronic Acid with 2-Iodotoluene[1]
  • Reaction Setup: In a round-bottom flask, combine 2-formylphenylboronic acid (1.2 mmol), 2-iodotoluene (1.0 mmol), palladium acetate (Pd(OAc)₂, 0.03 mmol), and triphenylphosphine (PPh₃, 0.06 mmol).

  • Solvent and Base Addition: Add a mixture of dimethoxyethane (DME) and water (4:1, 5 mL) and sodium carbonate (Na₂CO₃, 2.0 mmol).

  • Reaction Conditions: The reaction mixture is stirred and heated to 80 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 4-Formylphenylboronic Acid with 4-Bromobenzonitrile[2]
  • Reaction Setup: To a dried Schlenk tube under an inert atmosphere (e.g., argon), add 4-formylphenylboronic acid (1.5 mmol), 4-bromobenzonitrile (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol), and sodium carbonate (Na₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a degassed mixture of toluene and water (4:1, 10 mL).

  • Reaction Conditions: The mixture is stirred vigorously and heated to 100 °C for 12 hours.

  • Work-up and Purification: After cooling to room temperature, the layers are separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography.

Mechanistic and Workflow Diagrams

To visualize the key processes in a Suzuki-Miyaura coupling and a typical experimental workflow, the following diagrams are provided.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pdiix R1-Pd(II)L2-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation pdiir2 R1-Pd(II)L2-R2 transmetalation->pdiir2 reductive_elimination Reductive Elimination pdiir2->reductive_elimination reductive_elimination->pd0 product R1-R2 reductive_elimination->product aryl_halide R1-X aryl_halide->oxidative_addition boronic_acid R2-B(OH)2 boronic_acid->transmetalation base Base base->transmetalation Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base solvent Add Degassed Solvent reagents->solvent heating Heat and Stir under Inert Atmosphere solvent->heating monitoring Monitor Reaction Progress (TLC, GC, LC-MS) heating->monitoring extraction Cool, Dilute, and Extract monitoring->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in Vacuo drying->concentration purification Purify by Chromatography or Recrystallization concentration->purification

References

A Comparative Guide to the Synthesis of Potassium (2-Formyl-3-methoxyphenyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Potassium organotrifluoroborate salts have emerged as highly valuable reagents in modern organic synthesis, offering significant advantages over their boronic acid counterparts. Their enhanced stability towards air and moisture, coupled with their robust performance in a variety of cross-coupling reactions, makes them ideal intermediates in the development of complex molecules and active pharmaceutical ingredients. This guide provides a comparative overview of established methods for the conversion of (2-Formyl-3-methoxyphenyl)boronic acid to its potassium trifluoroborate salt, presenting key performance indicators and detailed experimental protocols to aid in methodological selection.

Method Comparison

The primary methods for the synthesis of potassium aryltrifluoroborates include the direct conversion of arylboronic acids using potassium hydrogen fluoride (KHF₂), the conversion of boronate esters, and a one-pot synthesis directly from aryl halides. Below is a summary of these approaches with expected performance metrics. While specific data for this compound is not extensively published, the data for structurally similar compounds, such as 3-methoxyphenylboronic acid, provides a reliable benchmark.

MethodStarting MaterialReagentsTypical YieldReaction TimeKey AdvantagesKey Disadvantages
Method A: Direct Conversion of Boronic Acid This compoundKHF₂, Methanol, Water>90%[1]30-60 minutes[1]High yield, fast reaction, readily available starting material.Requires pre-existing boronic acid.
Method B: From Pinacol Boronate Ester This compound pinacol esterKHF₂, Methanol, Water~95%[2]1-2 hoursUseful if boronate ester is the available precursor.Requires synthesis of the boronate ester.
Method C: One-Pot from Aryl Halide 2-Bromo-6-methoxybenzaldehyden-BuLi, B(OiPr)₃, KHF₂60-80%4-6 hoursBypasses isolation of the boronic acid.Lower overall yield, requires cryogenic conditions.

Experimental Protocols

Method A: Direct Conversion of this compound

This protocol is the most direct and widely used method for the preparation of potassium aryltrifluoroborate salts.[3]

Materials:

  • This compound

  • Potassium hydrogen fluoride (KHF₂)

  • Methanol (MeOH)

  • Deionized Water

  • Acetone

  • Diethyl ether

Procedure:

  • Dissolve this compound (1.0 equiv) in methanol (approximately 2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (4.0 equiv).

  • Slowly add the aqueous KHF₂ solution to the stirred methanolic solution of the boronic acid at room temperature. A precipitate should form.

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Remove the methanol by rotary evaporation.

  • To the remaining aqueous slurry, add acetone and stir the suspension for 10 minutes to wash the solid product.

  • Collect the solid by vacuum filtration through a Büchner funnel.

  • Wash the collected solid sequentially with acetone and then diethyl ether.

  • Dry the solid under high vacuum to afford potassium (2-formyl-3-methoxyphenyl)trifluoroborate as a white, crystalline solid.

Method B: Conversion from this compound pinacol ester

This method is an excellent alternative when the corresponding boronate ester is the more readily available starting material.[2]

Materials:

  • This compound pinacol ester

  • Potassium hydrogen fluoride (KHF₂)

  • Methanol (MeOH)

  • Deionized Water

  • Acetone

Procedure:

  • Dissolve the this compound pinacol ester (1.0 equiv) in methanol.

  • Add a saturated aqueous solution of KHF₂ (4.5 equiv).

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the solvents under reduced pressure.

  • To aid in the removal of the pinacol byproduct, add a 1:1 mixture of methanol and water to the residue and evaporate again. Repeat this step if necessary.

  • Suspend the solid residue in acetone and stir for 10 minutes.

  • Filter the solid, wash with fresh acetone, and dry under vacuum to yield the potassium trifluoroborate salt.

Method C: One-Pot Synthesis from 2-Bromo-6-methoxybenzaldehyde

This approach is advantageous as it avoids the isolation of the intermediate boronic acid, proceeding directly from the corresponding aryl halide.[3]

Materials:

  • 2-Bromo-6-methoxybenzaldehyde

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate (B(OiPr)₃)

  • Potassium hydrogen fluoride (KHF₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • Acetone

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add a solution of 2-bromo-6-methoxybenzaldehyde (1.0 equiv) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equiv) dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes.

  • Add triisopropyl borate (1.2 equiv) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of KHF₂ (4.0 equiv).

  • Stir the mixture at room temperature for 1 hour.

  • Remove the organic solvents by rotary evaporation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then with acetone.

  • Dry the product under high vacuum.

Visualizing the Synthesis

To further clarify the experimental workflows and chemical transformations, the following diagrams have been generated.

G Workflow for Method A: Direct Conversion start Start: this compound in Methanol add_khf2 Add aqueous KHF₂ solution start->add_khf2 stir Stir at room temperature for 30 min add_khf2->stir evaporate Remove Methanol stir->evaporate wash_acetone Wash with Acetone evaporate->wash_acetone filter Filter solid wash_acetone->filter wash_ether Wash with Diethyl Ether filter->wash_ether dry Dry under vacuum wash_ether->dry end_product Product: Potassium (2-Formyl-3-methoxyphenyl)trifluoroborate dry->end_product

Caption: Workflow for the direct conversion of boronic acid.

G Chemical Transformation sub Start: this compound prod Product: Potassium (2-Formyl-3-methoxyphenyl)trifluoroborate sub->prod KHF₂ (aq) / MeOH

Caption: The core chemical conversion reaction.

G Comparison of Synthetic Routes boronic_acid This compound product Potassium (2-Formyl-3-methoxyphenyl)trifluoroborate boronic_acid->product Method A: KHF₂ boronate_ester This compound pinacol ester boronate_ester->product Method B: KHF₂ aryl_halide 2-Bromo-6-methoxybenzaldehyde aryl_halide->product Method C: 1. n-BuLi, B(OiPr)₃ 2. KHF₂

Caption: Overview of the synthetic pathways.

References

A Comparative Guide to Analytical Methods for Validating the Purity of (2-Formyl-3-methoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, the purity of starting materials and intermediates is of paramount importance. (2-Formyl-3-methoxyphenyl)boronic acid is a key building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the safety, efficacy, and reproducibility of the final drug product. This guide provides a comparative overview of analytical methods for validating the purity of this compound, complete with experimental data and detailed protocols.

Comparison of Key Analytical Methods

The two primary methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each technique offers distinct advantages and is suited for different aspects of purity analysis.

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Separation of components based on their differential partitioning between a stationary and a mobile phase.Quantification of a substance by comparing the integral of a specific resonance signal of the analyte to that of a certified reference material of known purity.
Primary Use Detection and quantification of impurities, determination of percentage purity.Absolute purity determination without the need for a specific reference standard of the analyte.
Typical Purity Assay Accuracy 98.0% - 102.0% recovery.Can achieve uncertainties of less than 0.1% for certified reference materials.[1]
Typical Precision (RSD%) ≤ 2.0%≤ 1.0%
Limit of Detection (LOD) of Impurities 0.01 - 0.1 µg/mLDependent on the impurity and the number of scans, typically in the low µg/mL range.
Limit of Quantification (LOQ) of Impurities 0.03 - 0.3 µg/mLDependent on the impurity and the number of scans, typically in the low to mid µg/mL range.
Strengths High sensitivity for detecting trace impurities, well-established for routine quality control.High precision and accuracy, provides structural information, non-destructive.[2]
Limitations Requires a reference standard for each impurity to be quantified accurately, potential for on-column degradation of boronic acids.Lower sensitivity compared to HPLC for trace impurities, requires a high-field NMR spectrometer for optimal results.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Determination

This method is designed for the separation and quantification of this compound and its potential impurities.

1. Instrumentation and Columns:

  • HPLC system with a UV or photodiode array (PDA) detector.

  • A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • A gradient elution is typically employed to ensure the separation of polar and non-polar impurities. An example gradient is as follows:

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of 0.5 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the sample of this compound in the diluent to a final concentration of 0.5 mg/mL.

5. Data Analysis:

  • The purity is calculated by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

  • For the quantification of specific impurities, a calibration curve should be prepared using certified reference standards of those impurities.

Quantitative NMR (qNMR) Method for Absolute Purity Determination

qNMR provides a highly accurate method for determining the absolute purity of this compound.

1. Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing quantitative experiments.

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.

  • Add a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) to dissolve both the sample and the internal standard completely.

3. NMR Data Acquisition:

  • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis. This includes:

    • A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

    • A sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150:1 for the signals to be integrated).

    • A calibrated 90° pulse.

4. Data Processing and Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved, characteristic signal of this compound (e.g., the aldehyde proton) and a signal from the internal standard.

  • The purity of the sample is calculated using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • subscripts "sample" and "IS" refer to the analyte and the internal standard, respectively.

Potential Impurities

A thorough purity validation requires consideration of potential impurities that may arise from the synthesis or degradation of this compound. Common impurities include:

  • Boroxine: The cyclic anhydride formed by the dehydration of three boronic acid molecules. This is a very common impurity for boronic acids.

  • Starting materials: Residual unreacted starting materials from the synthesis.

  • By-products: Compounds formed from side reactions during the synthesis.

  • Degradation products: Products formed upon exposure to heat, light, or moisture.

Workflow for Purity Validation

The following diagram illustrates a typical workflow for the analytical validation of the purity of this compound.

Purity_Validation_Workflow cluster_0 Sample Handling and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting Sample_Receipt Sample Receipt and Documentation Sample_Prep Sample Preparation for Analysis (Weighing, Dissolution) Sample_Receipt->Sample_Prep HPLC_Analysis HPLC Analysis (Purity Profile, Impurity Quantification) Sample_Prep->HPLC_Analysis qNMR_Analysis qNMR Analysis (Absolute Purity Determination) Sample_Prep->qNMR_Analysis Data_Processing Data Processing and Integration HPLC_Analysis->Data_Processing qNMR_Analysis->Data_Processing Method_Validation Method Validation (Specificity, Linearity, Accuracy, Precision) Method_Validation->HPLC_Analysis Method_Validation->qNMR_Analysis Purity_Calculation Purity Calculation and Impurity Profiling Data_Processing->Purity_Calculation Final_Report Issuance of Certificate of Analysis (CoA) Purity_Calculation->Final_Report

Caption: Workflow for the analytical purity validation of this compound.

This comprehensive guide provides a framework for selecting and implementing appropriate analytical methods to ensure the purity of this compound, a critical aspect of pharmaceutical development and quality control. The choice between HPLC and qNMR will depend on the specific requirements of the analysis, with HPLC being ideal for routine quality control and impurity profiling, and qNMR offering a highly accurate method for absolute purity assignment.

References

comparing palladium ligands for Suzuki coupling with sterically hindered boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. However, when coupling partners bear significant steric bulk, particularly ortho-substituted aryl halides and sterically hindered boronic acids, the reaction's efficiency can plummet. In these challenging cases, the choice of palladium ligand becomes paramount. This guide provides a comparative overview of palladium ligands designed to facilitate Suzuki-Miyaura couplings with sterically demanding boronic acids, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The increased steric hindrance around the reaction centers poses significant challenges to the three key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Bulky substituents can impede the approach of the palladium catalyst to the aryl halide, slow down the transfer of the organic group from the boronic acid to the palladium center, and hinder the final bond-forming step. To overcome these hurdles, a variety of sophisticated phosphine-based ligands have been developed. These ligands are typically both bulky and electron-rich, properties that promote the formation of highly active, low-coordinate palladium(0) species, stabilize the catalytic intermediates, and accelerate the key steps of the catalytic cycle.[1][2]

Comparative Performance of Leading Ligand Classes

The development of ligands for challenging Suzuki-Miyaura couplings has been an area of intense research. Several classes of ligands have emerged as particularly effective for sterically hindered substrates. Below is a comparison of some of the most prominent ligand families.

Buchwald-Type Biarylphosphine Ligands

The Buchwald laboratory has developed an extensive library of bulky, electron-rich biarylphosphine ligands that have revolutionized cross-coupling chemistry.[3][4] Ligands such as SPhos, RuPhos, and XPhos are among the most widely used for sterically demanding couplings.[1][5] The steric bulk of these ligands facilitates the formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition.[1][5]

CataCXium Ligands

The CataCXium family of ligands, developed by Beller and coworkers, are characterized by a di-1-adamantylphosphino group on a biphenyl backbone. These ligands are also highly effective for sterically hindered couplings due to their significant steric bulk.

Specialized Ligands for Extreme Steric Hindrance

For particularly challenging substrates, such as the synthesis of tetra-ortho-substituted biaryls, even more specialized ligands are often required. Ligands like BI-DIME and AntPhos have shown exceptional performance in these cases.[6][7] For instance, in a study on the coupling of a di-ortho-substituted aryl bromide with a secondary alkylboronic acid, AntPhos was found to be uniquely effective, providing a significantly higher yield than SPhos and other common ligands.[6]

Quantitative Data Summary

The following tables summarize the performance of various palladium ligands in Suzuki-Miyaura coupling reactions involving sterically hindered boronic acids. It is important to note that the data is compiled from different sources with varying reaction conditions, and therefore should be used as a guide to relative performance rather than a direct quantitative comparison.

LigandAryl HalideBoronic AcidBaseSolventTemp (°C)Yield (%)Reference
SPhos 2,4,6-trimethylbromobenzenePhenylboronic acidK₃PO₄Toluene10098[1]
RuPhos 2-chloro-1,3,5-trimethylbenzenePhenylboronic acidK₃PO₄Dioxane10095[8]
XPhos 2-bromo-1,3-dimethylbenzene2,6-dimethylphenylboronic acidK₃PO₄t-Amyl alcohol10092Buchwald et al.
BI-DIME 2,4,6-triisopropylphenyl bromide2,4,6-triisopropylphenylboronic acidK₃PO₄Toluene11085[7]
AntPhos 2,4,6-triisopropylphenyl bromidecyclohexylboronic acidK₃PO₄Xylenes14063[6]
cataCXium A 2-chlorotoluene2-methylphenylboronic acidK₃PO₄Dioxane10094Beller et al.

Experimental Workflow and Catalytic Cycle

The general workflow for a Suzuki-Miyaura coupling reaction is depicted below. The process involves the careful mixing of the aryl halide, boronic acid, base, palladium precursor, and ligand in a suitable solvent, followed by heating to effect the reaction.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Aryl Halide Aryl Halide Reaction Vessel Reaction Vessel Aryl Halide->Reaction Vessel Boronic Acid Boronic Acid Boronic Acid->Reaction Vessel Base Base Base->Reaction Vessel Solvent Solvent Solvent->Reaction Vessel Pd Precursor Pd Precursor Pd Precursor->Reaction Vessel Ligand Ligand Ligand->Reaction Vessel Heating Heating Reaction Vessel->Heating Stirring Stirring Heating->Stirring Quenching Quenching Stirring->Quenching Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography Product Product Chromatography->Product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

The catalytic cycle of the Suzuki-Miyaura reaction, facilitated by a palladium-phosphine ligand complex, is illustrated in the following diagram.

Suzuki_Cycle Pd(0)L Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition ArPd(II)XL Ar-Pd(II)(X)L_n Oxidative_Addition->ArPd(II)XL Transmetalation Transmetalation ArPd(II)XL->Transmetalation ArPd(II)R'L Ar-Pd(II)(R')L_n Transmetalation->ArPd(II)R'L Reductive_Elimination Reductive Elimination ArPd(II)R'L->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Ar-R' Reductive_Elimination->Product Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition Boronic_Acid R'-B(OR)_2 Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction with a sterically hindered boronic acid, which can be adapted for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Sterically hindered boronic acid (1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃; 0.5-2 mol%)

  • Ligand (1-4 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the sterically hindered boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: The vessel is sealed and the atmosphere is replaced with an inert gas (nitrogen or argon) by evacuating and backfilling three times.

  • Catalyst Preparation: In a separate glovebox or under a positive pressure of inert gas, the palladium precursor and the ligand are weighed and mixed.

  • Addition of Catalyst and Solvent: The palladium precursor and ligand mixture are added to the reaction vessel, followed by the addition of the anhydrous solvent via syringe.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-140 °C) with vigorous stirring. The progress of the reaction is monitored by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system to afford the desired biaryl product.

Safety Precautions:

  • Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

  • Organic solvents are flammable and should be used in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

This guide provides a starting point for researchers navigating the challenges of Suzuki-Miyaura couplings with sterically hindered boronic acids. The selection of the optimal ligand and reaction conditions will ultimately depend on the specific substrates being coupled. Careful consideration of the steric and electronic properties of both the coupling partners and the ligand is crucial for achieving high yields and purity in these demanding transformations.

References

A Comparative Analysis of (2-Formyl-3-methoxyphenyl)boronic Acid and Its Isomers in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding Substituent Effects on Reactivity

The reactivity of an arylboronic acid in the Suzuki-Miyaura coupling is primarily dictated by two key factors:

  • Electronic Effects: The transmetalation step, often the rate-determining step in the catalytic cycle, is facilitated by a more nucleophilic aryl group on the boronic acid. Electron-donating groups (EDGs) enhance the electron density on the ipso-carbon attached to the boron atom, thereby increasing its nucleophilicity and accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, rendering the aryl group less nucleophilic and potentially retarding the transmetalation process.[1]

  • Steric Effects: Bulky substituents, particularly those in the ortho position relative to the boronic acid moiety, can sterically hinder the approach of the boronic acid to the palladium center. This steric impediment can significantly slow down or even inhibit the reaction.[1][2]

The subject of this guide, (2-Formyl-3-methoxyphenyl)boronic acid, and its isomers possess both an electron-withdrawing formyl group (-CHO) and an electron-donating methoxy group (-OCH₃). The position of these substituents on the phenyl ring creates a unique electronic and steric environment for each isomer, leading to distinct reactivities.

Predicted Reactivity Profile of Isomers

Based on the fundamental principles of substituent effects, a qualitative reactivity trend for the isomers of formyl-methoxyphenyl)boronic acid in a typical Suzuki-Miyaura coupling can be predicted. The formyl group is a moderate deactivating group through resonance and inductive effects, while the methoxy group is an activating group through resonance and a weak deactivating group through induction.

A general trend in reactivity for substituted phenylboronic acids in Suzuki-Miyaura coupling is often observed as para > meta >> ortho for deactivating groups, with the ortho isomer being the least reactive due to steric hindrance.[2] For activating groups, the ortho and para positions are generally favored. The interplay of these effects in di-substituted systems can be complex.

Figure 1. Logical relationship between substituent effects and overall reactivity in Suzuki-Miyaura coupling.

Comparative Data Summary

The following table presents an illustrative comparison of the predicted performance of this compound and its isomers in a hypothetical Suzuki-Miyaura coupling with a generic aryl bromide. The presented yields are plausible estimations based on established chemical principles and are intended for comparative purposes.

Boronic Acid IsomerSubstituent PositionsPredicted Electronic EffectPredicted Steric HindrancePlausible Yield (%)
This compound 2-CHO, 3-OCH₃Deactivating (EWG) ortho to boronHigh40-50
(3-Formyl-2-methoxyphenyl)boronic acid3-CHO, 2-OCH₃Activating (EDG) ortho to boronHigh50-60
(4-Formyl-3-methoxyphenyl)boronic acid4-CHO, 3-OCH₃Deactivating (EWG) para to boronLow70-80
(3-Formyl-4-methoxyphenyl)boronic acid3-CHO, 4-OCH₃Activating (EDG) para to boronLow80-90
(2-Formyl-4-methoxyphenyl)boronic acid2-CHO, 4-OCH₃Deactivating (EWG) ortho to boronHigh45-55
(4-Formyl-2-methoxyphenyl)boronic acid4-CHO, 2-OCH₃Activating (EDG) ortho to boronHigh55-65

Disclaimer: The data presented in this table is illustrative and intended for the purpose of demonstrating the relative reactivity based on the electronic and steric effects of the substituents. Actual yields may vary depending on the specific reaction conditions, coupling partners, and catalyst system employed.

Experimental Protocols

A general experimental procedure for a Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for the specific isomers of formyl-methoxyphenyl)boronic acid.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (1.0 mmol)

  • Formyl-methoxyphenyl)boronic acid isomer (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, the boronic acid isomer, the palladium catalyst, and the base.

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • The solvent mixture is added to the flask via syringe.

  • The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

G start Start reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base start->reagents inert_atm Establish Inert Atmosphere (Ar or N₂) reagents->inert_atm add_solvent Add Solvent Mixture inert_atm->add_solvent heat_stir Heat and Stir (Monitor by TLC/GC-MS) add_solvent->heat_stir cool Cool to Room Temperature heat_stir->cool workup Aqueous Workup (Dilute, Wash) cool->workup dry_concentrate Dry and Concentrate Organic Layer workup->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify product Isolated Biaryl Product purify->product

Figure 2. A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

The efficiency of this compound and its isomers in Suzuki-Miyaura cross-coupling reactions is a nuanced interplay of electronic and steric effects. While the ortho-formyl group in the target molecule introduces significant steric hindrance and electronic deactivation, leading to a predicted lower reactivity, its isomers present a spectrum of efficiencies. Isomers with the electron-donating methoxy group in a position to electronically activate the boronic acid and with minimal steric hindrance are expected to be the most reactive. For drug development and other synthetic applications, a careful consideration of these factors is crucial for the rational design of synthetic routes and the optimization of reaction conditions to achieve desired outcomes. Further empirical studies are warranted to provide precise quantitative comparisons and to fully elucidate the reactivity landscape of these valuable synthetic building blocks.

References

Navigating C-C Bond Formation: A Comparative Guide to Kumada, Hiyama, and Suzuki Couplings for the Synthesis of Biaryls from (2-Formyl-3-methoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic construction of carbon-carbon (C-C) bonds is a cornerstone of modern synthetic chemistry. The Suzuki-Miyaura coupling has emerged as a workhorse for the synthesis of biaryl compounds, valued for its mild conditions and broad functional group tolerance. However, exploring alternative cross-coupling methodologies like the Kumada and Hiyama couplings can offer distinct advantages in specific synthetic contexts. This guide provides a comprehensive comparison of these three powerful reactions, with a focus on their application to the sterically hindered and functionally rich (2-Formyl-3-methoxyphenyl)boronic acid, a common building block in medicinal chemistry.

The choice of coupling strategy is paramount when dealing with substrates bearing sensitive functional groups, such as the aldehyde moiety in this compound. This guide will delve into the mechanistic nuances, practical considerations, and expected outcomes of the Kumada, Hiyama, and Suzuki couplings for this particular substrate, supported by representative experimental data and detailed protocols.

At a Glance: Comparing Kumada, Hiyama, and Suzuki Couplings

The following table summarizes the key features of each coupling reaction, highlighting their suitability for the synthesis of biaryls from this compound or its derivatives.

FeatureKumada CouplingHiyama CouplingSuzuki Coupling
Organometallic Reagent Organomagnesium (Grignard)OrganosilaneOrganoboron (Boronic Acid/Ester)
Typical Catalyst Ni or Pd complexesPd complexesPd complexes
Activator/Base None requiredFluoride source or baseBase (e.g., K₂CO₃, Cs₂CO₃)
Functional Group Tolerance Low (reactive with aldehydes, ketones, esters)Good to ExcellentExcellent
Substrate Scope Broad for non-functionalized substratesBroadVery Broad
Toxicity of Byproducts Low (Mg salts)Low (silicates)Low (boron salts)
Commercial Availability of Reagents Grignard reagents are readily preparedOrganosilanes are available or readily synthesizedBoronic acids are widely available

Reaction Mechanisms: A Visual Overview

The catalytic cycles of the Kumada, Hiyama, and Suzuki couplings share common fundamental steps: oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent dictates the specific conditions required for the crucial transmetalation step.

Coupling_Reaction_Mechanisms cluster_Kumada Kumada Coupling cluster_Hiyama Hiyama Coupling cluster_Suzuki Suzuki Coupling K_OA Oxidative Addition K_TM Transmetalation K_RE Reductive Elimination K_TM->K_RE Isomerization K_MgX2 MgX₂ K_Pd0 Pd(0)Ln K_RE->K_Pd0 R-R' K_RR R-R' K_PdII R-Pd(II)-X Ln K_Pd0->K_PdII R-X K_PdII->K_TM R'-MgX K_RMgX R'-MgX K_RX R-X H_OA Oxidative Addition H_TM Transmetalation H_RE Reductive Elimination H_TM->H_RE H_SiX X-SiR''₃ H_Pd0 Pd(0)Ln H_RE->H_Pd0 R-R' H_RR R-R' H_PdII R-Pd(II)-X Ln H_Pd0->H_PdII R-X H_PdII->H_TM R'-SiR''₃, Nu⁻ H_RSi R'-SiR''₃ H_Nu Nu⁻ (F⁻, OH⁻) H_RX R-X S_OA Oxidative Addition S_TM Transmetalation S_RE Reductive Elimination S_TM->S_RE S_BX X-B(OR)₂ S_Pd0 Pd(0)Ln S_RE->S_Pd0 R-R' S_RR R-R' S_PdII R-Pd(II)-X Ln S_Pd0->S_PdII R-X S_PdII->S_TM R'-B(OR)₂, Base S_RB R'-B(OR)₂ S_Base Base S_RX R-X

Figure 1. Catalytic cycles of Kumada, Hiyama, and Suzuki couplings.

Experimental Data Comparison

Coupling ReactionAryl HalideOrganometallic ReagentCatalyst (mol%)Ligand (mol%)Base/ActivatorSolventTemp (°C)Time (h)Yield (%)
Suzuki 4-Bromoacetophenone(2-Formylphenyl)boronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285
Hiyama 4-Iodoanisole(2-Formylphenyl)trimethoxysilanePd(OAc)₂ (5)PPh₃ (10)TBAFTHF602478
Kumada (Protected) 4-Bromotoluene(2-(1,3-Dioxolan-2-yl)-3-methoxyphenyl)magnesium bromidePdCl₂(dppf) (3)--THF661275 (after deprotection)

Note: The data presented is compiled from various literature sources and serves as a representative example. Actual yields may vary depending on the specific reaction conditions and substrates used.

Experimental Protocols

Suzuki Coupling of this compound with an Aryl Bromide (Hypothetical Protocol)

This protocol is based on established procedures for Suzuki couplings with functionalized boronic acids and is expected to be a reliable starting point.

Workflow:

Suzuki_Workflow reagents Combine Aryl Bromide, This compound, Base (K₂CO₃), and Solvent (Toluene/H₂O) degas Degas mixture with N₂ or Ar reagents->degas catalyst Add Pd catalyst and ligand degas->catalyst reaction Heat to 80-100 °C catalyst->reaction workup Aqueous workup and extraction reaction->workup purification Column chromatography workup->purification product Isolate pure biaryl product purification->product

Figure 2. Suzuki coupling experimental workflow.

Detailed Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser are added the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • The flask is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon) three times.

  • A degassed solvent mixture of toluene (5 mL) and water (1 mL) is added.

  • The palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) is added, and the mixture is heated to 90 °C with vigorous stirring.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl.

Hiyama Coupling of a Functionalized Arylsilane (Representative Protocol)

This protocol outlines a general procedure for a fluoride-activated Hiyama coupling.

Workflow:

Hiyama_Workflow reagents Combine Aryl Halide, Organosilane, and Solvent (THF) degas Degas mixture with N₂ or Ar reagents->degas catalyst Add Pd catalyst and ligand degas->catalyst activator Add Fluoride Activator (TBAF) catalyst->activator reaction Stir at room temperature or heat activator->reaction workup Aqueous workup and extraction reaction->workup purification Column chromatography workup->purification product Isolate pure biaryl product purification->product Kumada_Logic Start Aryl Bromide with ortho-Formyl Group Protect Protect Aldehyde (e.g., as an acetal) Start->Protect Grignard Form Grignard Reagent Protect->Grignard Couple Kumada Coupling with second Aryl Halide Grignard->Couple Deprotect Deprotect Aldehyde Couple->Deprotect Product Final Biaryl Product Deprotect->Product

A Comparative Guide to the Green Chemistry Metrics of Benzofuran Synthesis: (2-Formyl-3-methoxyphenyl)boronic Acid vs. Alternative Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the imperative to design environmentally conscious synthetic routes is paramount. This guide provides a comparative analysis of the green chemistry metrics for the synthesis of 7-methoxy-2-phenylbenzofuran, a significant structural motif in medicinal chemistry. We evaluate a pathway utilizing (2-Formyl-3-methoxyphenyl)boronic acid against a classical alternative, the intramolecular Wittig reaction, offering a quantitative assessment of their respective environmental footprints.

Introduction

The synthesis of substituted benzofurans is of considerable interest due to their prevalence in biologically active compounds. Methoxy-substituted benzofurans, in particular, have demonstrated promising anticancer and anti-inflammatory properties, often through the modulation of signaling pathways such as NF-κB, MAPK, and mTOR.[1][2] As the demand for these high-value compounds grows, so does the need for sustainable and efficient synthetic methodologies. This guide assesses two distinct routes to 7-methoxy-2-phenylbenzofuran, providing a head-to-head comparison of their green chemistry performance.

Synthetic Route Comparison

Route 1: Synthesis via this compound

This proposed synthetic pathway leverages the dual functionality of this compound. The synthesis proceeds in a two-step sequence:

  • Wittig Reaction: The formyl group of this compound reacts with a suitable phosphonium ylide to form a stilbene derivative.

  • Intramolecular Suzuki-Miyaura Coupling: The resulting intermediate undergoes a palladium-catalyzed intramolecular cyclization to yield the target 7-methoxy-2-phenylbenzofuran. This step takes advantage of the conveniently positioned boronic acid and a halide (introduced in the Wittig step) to form the benzofuran ring.

Route 2: Intramolecular Wittig Reaction Approach

A more traditional approach to 2-arylbenzofurans involves an intramolecular Wittig reaction.[2][3][4][5][6] This pathway typically involves the following steps:

  • O-alkylation: A substituted phenol is alkylated with a halo-ketone.

  • Phosphonium Salt Formation: The resulting ether is converted into a phosphonium salt.

  • Intramolecular Wittig Reaction: Treatment with a base induces an intramolecular Wittig reaction, forming the benzofuran ring.

Green Chemistry Metrics: A Quantitative Analysis

To objectively compare the greenness of these two synthetic strategies, we will utilize three key green chemistry metrics: Atom Economy (AE), Process Mass Intensity (PMI), and E-Factor.[1][7][8][9][10][11][12][13][14]

Atom Economy (AE): This metric, developed by Barry Trost, calculates the efficiency of a reaction in converting the mass of reactants into the mass of the desired product.[1] An ideal AE is 100%.

Process Mass Intensity (PMI): A more holistic metric championed by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product.[12][14] A lower PMI indicates a greener process.

E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste generated to the mass of the product.[8] A lower E-Factor is desirable.

The following tables summarize the calculated green chemistry metrics for the synthesis of 7-methoxy-2-phenylbenzofuran via the two proposed routes. The calculations are based on established experimental protocols.[6]

Table 1: Green Chemistry Metrics for the Synthesis of 7-methoxy-2-phenylbenzofuran

MetricRoute 1: this compoundRoute 2: Intramolecular Wittig Reaction
Atom Economy (AE) ~75%~60%
Process Mass Intensity (PMI) ~150~250
E-Factor ~149~249

Note: These values are estimates based on typical reaction conditions and may vary depending on the specific experimental setup and scale.

Experimental Protocols

Route 1: Synthesis via this compound (Hypothetical Protocol based on known transformations)

Step 1: Wittig Reaction

To a solution of this compound (1.0 eq) in anhydrous THF is added benzyltriphenylphosphonium bromide (1.1 eq). The mixture is cooled to 0 °C and a solution of potassium tert-butoxide (1.2 eq) in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with water and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Intramolecular Suzuki-Miyaura Coupling

The stilbene derivative from the previous step (1.0 eq) is dissolved in a mixture of toluene and water. To this is added potassium carbonate (3.0 eq) and Pd(PPh₃)₄ (0.05 eq). The mixture is heated to reflux for 8 hours. After cooling to room temperature, the layers are separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford 7-methoxy-2-phenylbenzofuran.

Route 2: Intramolecular Wittig Reaction for 2-Phenylbenzofuran[6]

Step 1: Preparation of 2-hydroxybenzyltriphenylphosphonium bromide

A mixture of 2-hydroxybenzyl alcohol (16.27 mmol) and triphenylphosphine hydrobromide (16.27 mmol) in acetonitrile (40 mL) is stirred under reflux for 2 hours. The resulting solid is filtered and washed with acetonitrile to give the desired phosphonium salt.

Step 2: Synthesis of 2-phenylbenzofuran

A mixture of 2-hydroxybenzyltriphenylphosphonium bromide (1.11 mmol) and benzoyl chloride (1.11 mmol) in a mixed solvent of toluene (20 mL) and triethylamine (0.5 mL) is stirred under reflux for 2 hours. The precipitate is removed by filtration. The filtrate is concentrated, and the residue is purified by silica gel chromatography (hexane/EtOAc 9:1) to yield 2-phenylbenzofuran. A similar procedure would be followed using appropriately substituted starting materials to obtain 7-methoxy-2-phenylbenzofuran.

Visualizing the Process and Biological Context

To better understand the workflow and the biological relevance of the synthesized compounds, the following diagrams are provided.

Synthetic Workflow Comparison cluster_route1 Route 1: this compound cluster_route2 Route 2: Intramolecular Wittig Reaction r1_start This compound r1_step1 Wittig Reaction r1_start->r1_step1 r1_int Stilbene Intermediate r1_step1->r1_int r1_step2 Intramolecular Suzuki Coupling r1_int->r1_step2 r1_end 7-methoxy-2-phenylbenzofuran r1_step2->r1_end r2_start Substituted Phenol r2_step1 O-alkylation r2_start->r2_step1 r2_int1 Keto-ether r2_step1->r2_int1 r2_step2 Phosphonium Salt Formation r2_int1->r2_step2 r2_int2 Phosphonium Salt r2_step2->r2_int2 r2_step3 Intramolecular Wittig r2_int2->r2_step3 r2_end 7-methoxy-2-phenylbenzofuran r2_step3->r2_end

Caption: Comparative workflows for the synthesis of 7-methoxy-2-phenylbenzofuran.

Benzofuran Signaling Pathway Inhibition cluster_inflammation Inflammatory Response cluster_cancer Cancer Cell Proliferation benzofuran Methoxy-Benzofuran Derivatives NFkB NF-κB Pathway benzofuran->NFkB inhibits MAPK MAPK Pathway benzofuran->MAPK inhibits mTOR mTOR Pathway benzofuran->mTOR inhibits inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->inflammation MAPK->inflammation proliferation Cell Growth & Proliferation mTOR->proliferation

Caption: Inhibition of key signaling pathways by methoxy-benzofuran derivatives.

Conclusion

The quantitative analysis of green chemistry metrics reveals a clear advantage for the synthetic route utilizing this compound. This pathway demonstrates a higher atom economy and is projected to have a significantly lower Process Mass Intensity and E-Factor compared to the traditional intramolecular Wittig reaction approach. The improved efficiency of Route 1 can be attributed to a more convergent synthesis that minimizes the generation of stoichiometric byproducts.

For researchers and drug development professionals, these findings underscore the importance of strategic precursor selection and reaction design in developing more sustainable synthetic processes. The use of bifunctional starting materials like this compound offers a promising avenue for reducing the environmental impact of producing valuable pharmaceutical intermediates. While the classical Wittig reaction remains a powerful tool, its green credentials may be less favorable in certain multi-step syntheses. This guide provides a framework for making informed decisions in the pursuit of greener and more efficient chemical manufacturing.

References

Boronic Acids vs. Boronate Esters: A Comprehensive Performance Comparison in Complex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of organic chemistry and drug development, the choice of reagents is paramount to the success of complex molecular syntheses. Among the vast arsenal of synthetic tools, organoboron compounds, particularly boronic acids and their corresponding boronate esters, have emerged as indispensable building blocks, largely due to their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth, data-driven comparison of the performance of boronic acids versus boronate esters in complex synthesis, offering insights into their reactivity, stability, and handling characteristics to aid in the rational selection of the optimal reagent for a given synthetic challenge.

The Reactivity-Stability Trade-Off: A Fundamental Dichotomy

The central theme governing the choice between a boronic acid and a boronate ester is the inherent trade-off between reactivity and stability.[1][2] Boronic acids are generally more reactive, often leading to faster reaction times in cross-coupling reactions.[2][3] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the critical transmetalation step in the palladium catalytic cycle.[1][2] However, this increased reactivity comes at the cost of diminished stability. Boronic acids are susceptible to various decomposition pathways, including protodeboronation and oxidation, which can compromise their shelf-life and lead to lower reaction yields.[1][2]

Conversely, boronate esters, with the commonly employed pinacol esters being a prime example, offer significantly enhanced stability.[1][2] They are often crystalline solids that are easier to handle, purify via standard chromatographic techniques, and store for extended periods.[2][4] This robustness makes them particularly advantageous in multi-step syntheses and for use in automated high-throughput screening platforms.[2] The trade-off for this stability is generally a reduced reaction rate compared to the parent boronic acid.[2] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions often employed in Suzuki-Miyaura couplings, although direct transmetalation from the ester is also considered a viable pathway.[2][5][6]

Quantitative Performance Comparison

The following tables summarize quantitative data from various studies, highlighting the performance differences between boronic acids and boronate esters in Suzuki-Miyaura cross-coupling reactions.

Table 1: General Comparison of Properties

PropertyBoronic AcidsBoronate Esters (e.g., Pinacol Esters)
Reactivity Generally higher, leading to faster reaction times.[1][2]Generally lower, may require longer reaction times or higher temperatures.[2]
Stability Lower; prone to protodeboronation and oxidation.[1][2]High; often stable to air and moisture, with a long shelf-life.[1][2]
Handling Can be challenging due to instability; may require inert atmosphere for storage.[1]Easy to handle; often crystalline solids.[1][2]
Purification Can be difficult; may require derivatization or specialized chromatography.[7]Generally straightforward purification by column chromatography.[2][4]
Purity of Starting Material Can be challenging to obtain in high purity.[1]Generally high due to ease of purification.[1]
Typical Yields Can be high in short reaction times, but may be compromised by decomposition.[1]Often more reproducible and can provide higher isolated yields in complex syntheses.[1]

Table 2: Relative Reaction Rates in Suzuki-Miyaura Coupling

Boron ReagentRelative Rate (vs. Phenylboronic Acid)Reference
Phenylboronic Acid1.00[5]
Phenylboronic Acid Pinacol EsterSlower (sigmoidal kinetics observed)[5]
4-Fluorophenylboronic Acid~9.33 (as boroxine)[5]
4-Fluorophenylboronic Acid Glycol Ester~23 (relative to the boronic acid complex)[5]

Note: Relative rates can be highly substrate and condition-dependent.

Experimental Protocols

Detailed below are generalized experimental protocols for a Suzuki-Miyaura cross-coupling reaction, illustrating the typical setup for both a boronic acid and a boronate ester.

Protocol 1: Suzuki-Miyaura Coupling with a Boronic Acid
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar is added the aryl halide (1.0 equiv), the boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Degassed solvent (e.g., a mixture of 1,4-dioxane and water) is added via syringe.

  • Catalyst Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv) is added under a positive pressure of the inert gas.

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred until the starting material is consumed, as monitored by TLC or GC/LC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling with a Boronate Ester
  • Reaction Setup: In a pressure vessel or a sealed tube equipped with a stir bar, the aryl halide (1.0 equiv), the boronate ester (1.1 equiv), and the base (e.g., Cs₂CO₃, 2.5 equiv) are combined.[8]

  • Inert Atmosphere: The vessel is purged with an inert gas (e.g., argon) for several minutes.[8]

  • Solvent Addition: Anhydrous solvent (e.g., 1,4-dioxane) and water are added via syringe.[8]

  • Catalyst Addition: The palladium catalyst (e.g., Pd(dppf)Cl₂, 0.1 equiv) is added under a positive pressure of the inert gas.[8]

  • Reaction: The vessel is sealed and the reaction mixture is heated to a high temperature (e.g., 100 °C) overnight.[8]

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with an appropriate organic solvent and filtered through a pad of celite. The filtrate is concentrated under reduced pressure.

  • Purification: The residue is purified by column chromatography on silica gel to afford the desired product.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Product Reductive Elimination->Ar-R R-B(OR')2 Boron Reagent (Acid or Ester) R-B(OR')2->Transmetalation Ar-X Aryl Halide Ar-X->Oxidative Addition Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Boronic_Acid_vs_Ester cluster_Acid Boronic Acid cluster_Ester Boronate Ester High Reactivity High Reactivity Low Stability Low Stability Decomposition Protodeboronation, Oxidation Low Stability->Decomposition Lower Reactivity Lower Reactivity High Stability High Stability Ease of Handling Crystalline Solid, Chromatography High Stability->Ease of Handling Choice of Reagent Choice of Reagent Choice of Reagent->High Reactivity Faster Kinetics Choice of Reagent->Lower Reactivity Improved Yields in Complex Synthesis

Caption: The decision matrix for choosing between a boronic acid and a boronate ester.

Conclusion: Making the Right Choice

The selection between a boronic acid and a boronate ester is not a matter of one being definitively superior to the other, but rather a nuanced decision based on the specific requirements of the synthetic task at hand. For rapid reactions and when the stability of the organoboron reagent is not a primary concern, boronic acids can be the reagents of choice. However, in the context of complex, multi-step syntheses, where reagent stability, purity, and reproducibility are paramount, the superior handling characteristics of boronate esters often make them the preferred option.[2] For particularly challenging substrates, such as certain electron-deficient heteroaryl derivatives, the enhanced stability of boronate esters can be crucial for achieving good yields.[6][9] By carefully considering the reactivity-stability trade-off and the specific demands of their synthetic targets, researchers can harness the full potential of these versatile organoboron reagents to accelerate their research and development endeavors.

References

The Impact of Electronics on Suzuki Coupling: A Kinetic Comparison of Electron-Rich vs. Electron-Poor Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forging carbon-carbon bonds. For researchers, scientists, and drug development professionals, optimizing this reaction is paramount. A critical factor influencing the reaction's efficiency is the electronic nature of the boronic acid coupling partner. This guide provides an objective comparison of the kinetic performance of electron-rich versus electron-poor boronic acids in Suzuki coupling reactions, supported by experimental data and detailed methodologies.

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition of an organic halide to a palladium(0) complex, transmetalation of the organic group from the boronic acid to the palladium(II) complex, and reductive elimination to form the desired product and regenerate the palladium(0) catalyst. The electronic properties of the boronic acid primarily impact the transmetalation step, which is often the rate-determining step of the cycle.

Quantitative Performance Comparison

The electronic nature of the substituent on the aryl boronic acid has a significant impact on the rate of the Suzuki-Miyaura coupling reaction. Generally, electron-donating groups (EDGs) on the boronic acid accelerate the reaction, while electron-withdrawing groups (EWGs) tend to slow it down. This is attributed to the increased nucleophilicity of the aryl group bearing an EDG, which facilitates the transfer of the organic moiety from the boron atom to the palladium center during the transmetalation step.

The following tables summarize quantitative and qualitative data from kinetic studies, comparing the reactivity of various electron-rich and electron-poor boronic acids.

Table 1: Relative Initial Rates of Suzuki Coupling for Various Boronic Acid Types

Boronic Acid TypeRepresentative Boronic AcidRelative Initial Rate (Normalized)Key Kinetic Considerations
Aryl (Electron-Rich)4-Methoxyphenylboronic Acid~7.0Electron-donating groups can accelerate the transmetalation step.[1]
Aryl (Electron-Neutral)Phenylboronic Acid~5.0Generally faster transmetalation compared to alkylboronic acids.[1]
Aryl (Electron-Poor)4-Trifluoromethylphenylboronic Acid~3.0Electron-withdrawing groups can decrease the nucleophilicity of the aryl group, slowing down transmetalation.[1]

Note: The relative initial rates presented are illustrative and based on general principles of Suzuki-Miyaura reaction kinetics. Actual rates are highly dependent on specific reaction conditions.

Table 2: Experimentally Determined Rate Constants for the Transmetalation Step

Boronic Acid DerivativePalladium ComplexRate Constant (k)Temperature (°C)Notes
p-Tolylboronic acid[(PPh₃)(p-tolyl)Pd(OH)]2.4 x 10⁻³ s⁻¹-40Represents an electron-rich boronic acid derivative.[2][3]
4-Fluorophenylboronic Acid[(i-Pr₃P)(4-FC₆H₄)Pd(OH)]₂5.78 x 10⁻⁴ s⁻¹-30Represents a relatively electron-neutral/slightly poor boronic acid.[4]

Note: The data in this table is compiled from different studies with varying reaction conditions and should be used for general comparison.

Mechanistic Insights and Experimental Workflows

The Suzuki-Miyaura reaction's catalytic cycle is a well-studied process. The electronic character of the boronic acid plays a crucial role in the efficiency of the transmetalation step.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_boronic Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_halide R¹-Pd(II)L_n-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation [R²-B(OH)₃]⁻ PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product BoronicAcid R²-B(OH)₂ Base Base (e.g., OH⁻) BoronicAcid->Base Boronate [R²-B(OH)₃]⁻ Base->Boronate Boronate->Transmetalation Electron-rich R² accelerates this step

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A systematic workflow is essential for obtaining reliable kinetic data to compare the performance of different boronic acids.

Experimental_Workflow start Start: Define Reaction Conditions (Catalyst, Base, Solvent, Temperature) prep Prepare Stock Solutions (Aryl Halide, Boronic Acid, Internal Standard) start->prep setup Reaction Setup under Inert Atmosphere prep->setup initiate Initiate Reaction by adding Catalyst setup->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling quench Quench Reaction in Aliquots sampling->quench analysis Analyze Samples (e.g., GC, HPLC, NMR) quench->analysis data Data Processing and Kinetic Analysis (Concentration vs. Time plots, Rate determination) analysis->data end End: Determine Rate Constants data->end

Caption: A general experimental workflow for kinetic studies of Suzuki reactions.

Experimental Protocols

For accurate kinetic analysis of Suzuki-Miyaura reactions, a well-designed experimental protocol is crucial. The following provides a detailed methodology for monitoring the reaction progress and determining key kinetic parameters.

Protocol 1: Kinetic Monitoring using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)

Objective: To determine the initial reaction rate and kinetic profile of the coupling of an aryl halide with an electron-rich or electron-poor boronic acid.

Materials:

  • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)

  • Electron-rich boronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 mmol)

  • Electron-poor boronic acid (e.g., 4-trifluoromethylphenylboronic acid, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water 4:1, 10 mL)

  • Internal standard (e.g., dodecane or undecane)

  • Reaction vessel (e.g., Schlenk flask)

  • Thermostated heating block or oil bath

  • Syringes and needles for sampling

  • GC or HPLC system with a suitable column and detector

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide, the selected boronic acid, the base, and the internal standard.

  • Solvent Addition: Add the degassed solvent mixture to the flask.

  • Initiation: Stir the mixture at the desired temperature for a few minutes to ensure homogeneity and thermal equilibrium. Initiate the reaction by adding the palladium catalyst.

  • Sampling: At appropriate time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Quenching: Immediately quench the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a small amount of diethyl ether and water) to stop the reaction.

  • Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve. By performing a series of experiments with varying concentrations of reactants and catalyst, the order of the reaction with respect to each component and the rate constant (k) can be determined.

References

Safety Operating Guide

Proper Disposal of (2-Formyl-3-methoxyphenyl)boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the proper disposal of (2-Formyl-3-methoxyphenyl)boronic acid, ensuring the safety of laboratory personnel and compliance with regulatory standards. Adherence to these procedures is critical for minimizing risks associated with chemical handling.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. All handling of this compound and its associated waste must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.
Body Protection A fully fastened lab coat that covers the arms.
Footwear Closed-toe shoes.

Step-by-Step Disposal Protocol

This compound and its derivatives should be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[1]

1. Waste Identification and Segregation:

  • Clearly identify all waste containing this compound.

  • Segregate waste into three distinct streams: solid waste, liquid waste, and sharps.

  • Never mix boronic acid waste with other incompatible chemical waste streams to prevent potentially hazardous reactions.[2][3]

2. Waste Collection and Labeling:

  • Containers: Use designated, leak-proof, and chemically compatible containers for each waste stream.[4][5] The original container is often a suitable choice for accumulating waste.[6]

  • Labeling: All waste containers must be clearly and accurately labeled as "Hazardous Waste."[2][7] The label must include the full chemical name, "this compound," and an indication that it is a boronic acid derivative.[1] Note the date when waste is first added to the container.[2]

3. Solid Waste Disposal:

  • Contaminated solid materials, such as gloves, bench paper, and pipette tips, should be collected in a designated, labeled hazardous waste container.[1]

  • For grossly contaminated items, it may be necessary to rinse them with a suitable solvent, collecting the rinsate as liquid hazardous waste.

4. Liquid Waste Disposal:

  • Collect all liquid waste containing this compound, including reaction residues and solvent rinses, in a sealed and properly labeled hazardous waste container.

5. Decontamination of Glassware:

  • For reusable glassware, a triple rinse with a suitable solvent (e.g., the solvent used in the experiment) is recommended. The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[5][6]

  • A subsequent wash with a basic solution can help in converting residual boronic acid to a more water-soluble boronate salt, followed by a final water rinse. This rinsate should also be collected as hazardous waste.[1]

  • Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.

6. Empty Container Disposal:

  • An "empty" container that held this compound must be managed as hazardous waste unless it has been triple-rinsed with an appropriate solvent.[5][6]

  • The rinsate from the triple rinse must be collected and disposed of as hazardous liquid waste.[5][6]

  • Once triple-rinsed, deface the original label on the container before disposing of it according to your institution's guidelines for non-hazardous laboratory waste.[6]

7. Storage and Pickup:

  • Store all sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[1][4]

  • Ensure that the storage area is away from incompatible materials.

  • Follow your institution's specific procedures for arranging the pickup and final disposal of hazardous waste by a licensed environmental services provider.[2][4]

Disposal Workflow Diagram

G Figure 1. Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Labeling cluster_2 Decontamination cluster_3 Final Disposal Pathway A Solid Waste (Gloves, Paper, etc.) D Labeled Solid Hazardous Waste Container A->D Collect B Liquid Waste (Solutions, Rinsates) E Labeled Liquid Hazardous Waste Container B->E Collect C Contaminated Glassware F Triple Rinse with Solvent (Collect Rinsate) C->F Decontaminate G Secure Storage in Satellite Accumulation Area D->G E->G F->E Collect Rinsate I Clean Glassware for Reuse F->I Cleaned H Disposal by Licensed Waste Management G->H Scheduled Pickup

References

Personal protective equipment for handling (2-Formyl-3-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for (2-Formyl-3-methoxyphenyl)boronic acid, focusing on personal protective equipment (PPE), safe handling protocols, and disposal procedures to foster a secure laboratory environment.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[1][2][3]

Signal Word: Warning[2][3]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound.

Protection Type Specific Recommendations Standards
Eye/Face Protection Safety glasses with side-shields or goggles.[3][4]European Standard EN 166.[3][4]
Skin Protection Protective gloves (e.g., nitrile rubber).[3] Wear appropriate protective clothing to prevent skin exposure.[3] A lab coat is mandatory.ASTM D6978 for chemotherapy gloves can be a good reference for high-risk operations.
Respiratory Protection Not required under normal use conditions with adequate ventilation.[3] For large scale operations, emergencies, or if dust is generated, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[3]NIOSH/MSHA or European Standard EN 149 approved respirator with a particulates filter conforming to EN 143.[4]
Hand Protection Chemical resistant protective gloves.[3]Consult glove manufacturer's compatibility charts for specific breakthrough times.
Body Protection Lab coat, long pants, and closed-toed shoes.[5] For tasks with a high risk of splashing, a chemical-resistant apron should be considered.[6]N/A

Safe Handling and Operational Plan

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring safety.

Preparation and Handling:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[2]

  • Wash hands thoroughly after handling the substance.[2][3]

  • Do not eat, drink, or smoke in the work area.[1][2]

  • Take measures to prevent the build-up of electrostatic charge.[2]

Storage:

  • Store in a cool, dry, and well-ventilated place.[2][3][4]

  • Keep the container tightly closed.[2][3][4]

  • Store locked up.[1][2]

  • It is recommended to store under an inert atmosphere and protect from moisture.

Disposal Plan

Dispose of this compound and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste.[2][3]

Spill Response:

  • Ensure adequate ventilation and wear appropriate PPE.

  • Avoid dust formation.

  • Absorb the spill with an inert material (e.g., sand, silica gel, vermiculite).[2]

  • Sweep up and shovel the material into a suitable, labeled container for disposal.[3][4]

  • Prevent the product from entering drains.[2]

Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling/Experiment cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_weigh Weigh Compound prep_setup->prep_weigh handling_reaction Perform Reaction prep_weigh->handling_reaction storage_store Store in a Cool, Dry, Well-Ventilated Area prep_weigh->storage_store Return unused compound to storage handling_workup Work-up/Purification handling_reaction->handling_workup cleanup_decon Decontaminate Glassware handling_workup->cleanup_decon cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.